molecular formula C36H69NO11S B3026372 N-Dodecanoyl-sulfatide CAS No. 852100-88-0

N-Dodecanoyl-sulfatide

Cat. No.: B3026372
CAS No.: 852100-88-0
M. Wt: 724.0 g/mol
InChI Key: FWVDYZZBQLRRDU-AZNTWQPMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(2S,3R,4E)-3-hydroxy-1-[(3-O-sulfo-beta-D-galactopyranosyl)oxy]octadec-4-en-2-yl}dodecanamide, also known as ligand EIS, is a synthetically derived sulfated glycosphingolipid (GSL) of high analytical purity. With a molecular formula of C 36 H 69 NO 11 S and a molecular weight of 723.998 g/mol, this compound is classified within the lipid and lipid-like molecule superclass, specifically as a glycosphingolipid . Its structure features a defined (2S,3R,4E) sphingosine backbone with a dodecanamide chain at the ceramide moiety and a single 3-O-sulfo group esterified to the beta-D-galactopyranosyl headgroup . This specific sulfation pattern is critical for its biological activity and function in research settings. This compound is an essential tool for investigating the role of sulfated GSLs in molecular recognition processes, particularly in immunology. Researchers can use it to study its presentation by antigen-presenting molecules like CD1 and to explore its interactions with various proteins, such as glycolipid transfer proteins . The presence of the sulfate group significantly influences the compound's charge and hydrophilicity, making it a valuable probe for studying protein-ligand interactions that depend on electrostatic and polar contacts. It is supplied as a well-characterized small molecule for use in in vitro binding assays, structural studies (e.g., X-ray crystallography), and as a standard in mass spectrometry. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H69NO11S/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(39)29(37-32(40)26-24-22-20-17-12-10-8-6-4-2)28-46-36-34(42)35(48-49(43,44)45)33(41)31(27-38)47-36/h23,25,29-31,33-36,38-39,41-42H,3-22,24,26-28H2,1-2H3,(H,37,40)(H,43,44,45)/b25-23+/t29-,30+,31+,33-,34+,35-,36+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVDYZZBQLRRDU-AZNTWQPMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H69NO11S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201112442
Record name N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

724.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852100-88-0
Record name N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]dodecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852100-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Dodecanoyl-Sulfatide: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecanoyl-sulfatide, a member of the sulfated galactosylceramide family of glycosphingolipids, is a molecule of significant interest in neuroscience and immunology. Characterized by a C12 acyl chain, this short-chain sulfatide is implicated in a variety of biological processes, from myelin sheath maintenance to immune cell signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis and analysis are provided, alongside diagrams of its biosynthetic and signaling pathways to facilitate a deeper understanding of its role in cellular function and disease.

Chemical Structure and Physicochemical Properties

This compound is an amphipathic molecule consisting of a polar head group and a nonpolar tail. The core structure is based on a ceramide backbone, which is composed of a sphingosine (B13886) long-chain base N-acylated with dodecanoic acid (a 12-carbon saturated fatty acid). The ceramide is glycosidically linked at the 1-hydroxyl position to a galactose sugar, which is subsequently sulfated at the 3'-hydroxyl position.

Chemical Structure

The systematic name for this compound is N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-dodecanamide.[1] The chemical structure is as follows:

  • Sphingoid Base: Sphingosine (d18:1)

  • N-Acyl Chain: Dodecanoic acid (12:0)

  • Glycan: 3-O-sulfo-β-D-galactopyranose

Physicochemical Properties
PropertyValueSource
Molecular Formula C₃₆H₆₉NO₁₁SCalculated
Molecular Weight 724.0 g/mol [1]
Appearance Solid[1]
Solubility Soluble in Dimethylformamide (DMF)[1]
Melting Point Predicted to be in the range of 150-250 °CBased on computational models for similar drug-like molecules[2]
Stability Stable for at least 4 years when stored at -20°C[1]

Synthesis and Biosynthesis

The synthesis of this compound can be achieved through both chemical and biological processes.

Biosynthetic Pathway

In biological systems, the synthesis of sulfatides (B1148509) is a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum and Golgi apparatus.[3] The pathway begins with the formation of ceramide, which is then glycosylated and subsequently sulfated.

G Biosynthetic Pathway of this compound cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Palmitoyl-CoA + Serine Palmitoyl-CoA + Serine 3-Ketosphinganine 3-Ketosphinganine Palmitoyl-CoA + Serine->3-Ketosphinganine Serine Palmitoyltransferase Dihydrosphingosine (Sphinganine) Dihydrosphingosine (Sphinganine) 3-Ketosphinganine->Dihydrosphingosine (Sphinganine) Reductase Dihydroceramide (C12) Dihydroceramide (C12) Dihydrosphingosine (Sphinganine)->Dihydroceramide (C12) Ceramide Synthase (CerS) + Dodecanoyl-CoA Ceramide (d18:1/12:0) Ceramide (d18:1/12:0) Dihydroceramide (C12)->Ceramide (d18:1/12:0) Dihydroceramide Desaturase N-Dodecanoyl-Galactosylceramide N-Dodecanoyl-Galactosylceramide Ceramide (d18:1/12:0)->N-Dodecanoyl-Galactosylceramide Ceramide Galactosyltransferase (CGT) + UDP-Galactose This compound This compound N-Dodecanoyl-Galactosylceramide->this compound Cerebroside Sulfotransferase (CST) + PAPS

Caption: Biosynthesis of this compound.

Experimental Protocol: Representative Chemical Synthesis

A complete, detailed protocol for the chemical synthesis of this compound is not available in a single source. The following represents a composite protocol based on the synthesis of related sphingolipids.

Step 1: Synthesis of N-Dodecanoyl-Galactosylceramide (Precursor)

This step involves the acylation of psychosine (B1678307) (galactosylsphingosine).

  • Materials: Psychosine, dodecanoyl chloride, pyridine (B92270), dichloromethane (B109758) (DCM).

  • Procedure: a. Dissolve psychosine in a mixture of pyridine and DCM. b. Cool the solution to 0°C in an ice bath. c. Add dodecanoyl chloride dropwise to the cooled solution with constant stirring. d. Allow the reaction to proceed at room temperature for several hours, monitoring by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica (B1680970) gel column chromatography to obtain pure N-Dodecanoyl-Galactosylceramide.

Step 2: Sulfation of N-Dodecanoyl-Galactosylceramide

This step involves the enzymatic sulfation of the precursor.

  • Materials: N-Dodecanoyl-Galactosylceramide, cerebroside sulfotransferase (CST), 3'-phosphoadenosine-5'-phosphosulfate (PAPS), appropriate buffer (e.g., containing Tris-HCl, MgCl₂, and ATP), detergent (e.g., Triton X-100).

  • Procedure: a. Prepare a reaction mixture containing the buffer, detergent, PAPS, and CST enzyme. b. Add the N-Dodecanoyl-Galactosylceramide substrate to the reaction mixture. c. Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours). d. Terminate the reaction by adding a chloroform/methanol (B129727) mixture. e. Extract the lipids and wash the organic phase with a salt solution to remove water-soluble components. f. Dry the organic phase and analyze the product by TLC or mass spectrometry to confirm the formation of this compound.

Analytical Methods

Mass spectrometry is a powerful tool for the identification and quantification of sulfatides.

Experimental Protocol: Mass Spectrometric Analysis

1. Sample Preparation (from biological tissues):

a. Homogenize the tissue sample in a suitable solvent system (e.g., chloroform:methanol). b. Perform a lipid extraction using a modified Bligh-Dyer method. c. Isolate the sulfatide fraction using solid-phase extraction (SPE) with a silica-based sorbent. d. Elute the sulfatides with a solvent of appropriate polarity. e. Dry the eluted fraction under a stream of nitrogen and reconstitute in a solvent suitable for mass spectrometry analysis (e.g., methanol or acetonitrile).

2. LC-MS/MS Analysis:

a. Liquid Chromatography (LC): Separate the different lipid species using a C18 reversed-phase column with a gradient elution of mobile phases containing solvents like water, methanol, and acetonitrile (B52724) with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. b. Mass Spectrometry (MS): Analyze the eluent using a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) in negative ion mode. c. Detection: Use selected reaction monitoring (SRM) or precursor ion scanning for targeted quantification and identification of this compound based on its specific precursor-to-product ion transitions.

Mass Spectrometry Fragmentation

The fragmentation pattern of sulfatides in negative ion mode provides structural information. For this compound ([M-H]⁻), the following characteristic fragments are expected:

m/zFragment Identity
97[HSO₄]⁻
241[Galactose-SO₃-H₂O-H]⁻
259[Galactose-SO₃-H]⁻
540[M-H - Dodecanoyl group]⁻

Biological Activity and Signaling Pathways

Sulfatides, in general, are crucial components of the myelin sheath and are involved in various cellular processes. The length of the N-acyl chain can influence their specific biological functions.

Known Biological Roles of Short-Chain Sulfatides
  • CNS Development: Short-chain sulfatides, including the N-dodecanoyl variant, are more abundant during the early stages of central nervous system (CNS) development, suggesting a role in oligodendrocyte differentiation and myelination.[4]

  • Immunomodulation: There is evidence that short-chain fatty acid-containing sulfatides can act as ligands for the innate immune receptor Toll-like receptor 4 (TLR4), suggesting a role in modulating immune responses.[4]

General Sulfatide Signaling

Sulfatides are known to participate in several signaling pathways, although specific pathways for the N-dodecanoyl variant are not yet fully elucidated.

  • Myelin Maintenance and Axon-Glia Interaction: Sulfatides interact with the cell adhesion molecule Neurofascin 155 (NF155), which is critical for the formation and maintenance of the paranodal junctions between myelinating glia and the axon. This interaction is essential for proper nerve impulse conduction.[5]

  • Neutrophil Signaling: Sulfatides can induce intracellular signaling in neutrophils through an L-selectin-dependent pathway, highlighting their role in inflammatory processes.[6]

G General Sulfatide Signaling in Axon-Glia Interaction cluster_Myelin Myelin Sheath cluster_Axon Axonal Membrane Sulfatide Sulfatide NF155 NF155 Sulfatide->NF155 Binds to Caspr Caspr NF155->Caspr Recruits Contactin Contactin NF155->Contactin Recruits Paranodal Junction Stability Paranodal Junction Stability NF155->Paranodal Junction Stability Leads to Caspr->Contactin Forms complex with

Caption: Sulfatide interaction with NF155 in paranodal junction stability.

Conclusion

This compound is a structurally and functionally important short-chain sulfatide. While much is known about the general roles of sulfatides in the nervous and immune systems, the specific contributions of the C12 acyl chain variant are an active area of research. The methodologies for its synthesis and analysis outlined in this guide provide a foundation for further investigation into its precise biological functions and its potential as a biomarker or therapeutic target in various diseases. Future studies are needed to fully elucidate the specific signaling pathways modulated by this compound and to understand its distinct roles in health and pathology.

References

The Biological Functions of N-Dodecanoyl-sulfatide in the Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecanoyl-sulfatide (C12-sulfatide) is a member of the sulfatide family of glycosphingolipids, which are integral components of the nervous system, particularly enriched in the myelin sheath. While much of the research has focused on longer-chain sulfatides (B1148509), the biological functions of shorter-chain variants like C12-sulfatide are of growing interest for their potential roles in both physiological and pathological processes. This technical guide provides a comprehensive overview of the known and extrapolated functions of this compound in the nervous system, with a focus on its involvement in cellular signaling, myelin maintenance, and as a potential therapeutic target. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Introduction to this compound

Sulfatides are 3-O-sulfogalactosylceramides synthesized from galactosylceramide.[1] They are abundant in the myelin sheath, constituting approximately 4% of total myelin lipids.[2] While the most common fatty acid chains in nervous system sulfatides are very long (C22/C24), shorter-chain species like this compound (C12-sulfatide) are also present, although in lower concentrations.[2] These lipids play crucial roles in myelin function and stability, glial-axon signaling, and the regulation of oligodendrocyte differentiation.[1][3] Alterations in sulfatide metabolism are implicated in several neurological disorders, including metachromatic leukodystrophy (MLD), Alzheimer's disease, and Parkinson's disease.[4]

Quantitative Data

Quantitative data specifically for this compound in the nervous system is limited in the current literature. The majority of studies quantify total sulfatides or focus on the more abundant long-chain species. However, general quantitative parameters for sulfatides and their interactions provide a valuable frame of reference.

ParameterValueBiological ContextReference(s)
Total Sulfatide Abundance in Myelin ~4% of total myelin lipidsIndicates the significance of sulfatides as a major lipid component of the myelin sheath.[2]
Protein-Sulfatide Binding Affinity (General) Low micromolar (µM) rangeCharacterizes the dissociation constants (Kd) for interactions between sulfatides and various proteins, suggesting specific and functionally relevant binding.[5][6]
NF155 Binding to Sulfatide-Rich Membranes Half-maximal binding: 55.8% ± 1.4% sulfatideDemonstrates a cooperative binding of the myelin-associated protein Neurofascin-155 to membranes enriched in sulfatide.
Hill Coefficient for NF155-Sulfatide Binding 7.7 ± 0.9Suggests a high degree of cooperativity in the binding of NF155 to sulfatide-containing membranes.
Reduction in Myelin Proteins in Sulfatide-Deficient Mice ~33% reduction of Myelin Basic Protein (MBP) and Proteolipid Protein (PLP)Highlights the critical role of sulfatide in maintaining the protein composition and integrity of the myelin sheath.[7]

Key Biological Functions and Signaling Pathways

Synthesis and Degradation of Sulfatides

The biosynthesis of sulfatides is a two-step enzymatic process that begins in the endoplasmic reticulum and concludes in the Golgi apparatus. The degradation occurs in the lysosomes.

cluster_synthesis Synthesis cluster_localization Cellular Localization cluster_degradation Degradation Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer UDP-galactose:ceramide galactosyltransferase (CGT) Sulfatide This compound GalCer->Sulfatide Cerebroside sulfotransferase (CST) Lysosome Lysosome Sulfatide->GalCer Arylsulfatase A (ARSA) + Saposin B Sulfatide->Lysosome Endocytosis/Turnover ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Transport

Biosynthesis and degradation pathway of this compound.
Negative Regulation of Oligodendrocyte Differentiation

Sulfatides, including presumably this compound, act as negative regulators of oligodendrocyte differentiation.[8][9] The presence of sulfatides on the surface of oligodendrocyte progenitor cells (OPCs) is thought to contribute to maintaining them in a proliferative, undifferentiated state. A reduction in sulfatide levels or the masking of sulfatides can promote the transition of OPCs into mature, myelinating oligodendrocytes.

OPC Oligodendrocyte Progenitor Cell (OPC) MatureOligo Mature Myelinating Oligodendrocyte OPC->MatureOligo Differentiation Sulfatide This compound (on cell surface) Differentiation Differentiation Sulfatide->Differentiation Inhibits

This compound as a negative regulator of oligodendrocyte differentiation.
Inhibition of Axon Outgrowth and the RhoA Signaling Pathway

Myelin-associated lipids, including sulfatides, are known to be inhibitory to axon outgrowth, a major challenge in central nervous system regeneration after injury.[10] This inhibitory effect is, at least in part, mediated through the activation of the RhoA signaling pathway within the neuron. Activation of RhoA leads to downstream signaling that results in growth cone collapse and inhibition of neurite extension.

Sulfatide This compound (in myelin) Receptor Neuronal Receptor (Putative) Sulfatide->Receptor Binds RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Activates GEF RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK (Rho-associated kinase) RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Activates Cofilin Cofilin LIMK->Cofilin Inhibits (by phosphorylation) Actin Actin Cytoskeleton Reorganization Cofilin->Actin Inhibits Depolymerization GrowthCone Growth Cone Collapse & Inhibition of Axon Outgrowth Actin->GrowthCone

Proposed RhoA signaling pathway activated by sulfatide, leading to inhibition of axon outgrowth.
Interaction with Myelin and Axonal Proteins

This compound, as a component of myelin, is involved in crucial interactions with proteins that maintain the structural and functional integrity of myelinated axons.

  • Myelin and Lymphocyte Protein (MAL): MAL is a proteolipid protein involved in the formation of glycosphingolipid-enriched microdomains in the myelin sheath.[11] It is thought to be involved in the vesicular transport of sulfatides to the myelin membrane and in organizing and stabilizing these lipids within lipid rafts.[12] This organization is critical for the proper function and compaction of the myelin sheath.

  • Neurofascin-155 (NF155): NF155 is a glial-derived cell adhesion molecule located at the paranodal loops of the myelin sheath, where it forms a critical junction with axonal proteins.[13] Sulfatide directly binds to NF155 and is essential for its localization and function at the paranodal junction.[14] This interaction is crucial for the formation of the axo-glial septate-like junctions that separate the node of Ranvier from the juxtaparanode, which is essential for rapid saltatory conduction.[15]

cluster_myelin Myelin Sheath cluster_axon Axon Sulfatide This compound MAL MAL Protein Sulfatide->MAL Associates with NF155 Neurofascin-155 (NF155) Sulfatide->NF155 Binds to MyelinIntegrity Myelin Integrity & Lipid Raft Formation MAL->MyelinIntegrity Contributes to AxonProteins Axonal Proteins (e.g., Caspr, Contactin) NF155->AxonProteins Interacts with ParanodalJunction Paranodal Junction Formation & Stability AxonProteins->ParanodalJunction Forms

Interactions of this compound with key proteins in the myelinated axon.

Experimental Protocols

Extraction of this compound from Nervous Tissue

This protocol is adapted from established methods for total lipid extraction and can be optimized for the analysis of C12-sulfatide.

Materials:

  • Nervous tissue (e.g., brain, spinal cord)

  • Chloroform

  • Methanol (B129727)

  • Deionized water

  • Homogenizer

  • Centrifuge

  • Glass test tubes

Procedure:

  • Weigh the frozen nervous tissue and place it in a glass homogenizer.

  • Add a 20-fold volume of chloroform:methanol (2:1, v/v) to the tissue.

  • Homogenize the tissue thoroughly on ice until a uniform suspension is obtained.

  • Transfer the homogenate to a glass test tube and agitate for 20 minutes at room temperature.

  • Centrifuge the homogenate at 2,000 x g for 10 minutes to pellet the tissue debris.

  • Carefully collect the supernatant (the total lipid extract).

  • To partition the extract, add 0.2 volumes of 0.9% NaCl solution to the supernatant.

  • Vortex the mixture vigorously and centrifuge at 1,500 x g for 5 minutes to separate the phases.

  • The lower phase (chloroform) contains the total lipids, including this compound. Carefully collect this phase for further analysis.

  • Dry the lipid extract under a stream of nitrogen.

Analysis by Thin-Layer Chromatography (TLC)

TLC is a fundamental technique for the separation and qualitative identification of sulfatides.

Materials:

  • Dried lipid extract

  • TLC plates (silica gel 60)

  • Developing chamber

  • Solvent system: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Visualization reagent (e.g., Azure A spray for sulfatides, or primuline (B81338) spray and UV light)

  • Sulfatide standard (if available)

Procedure:

  • Reconstitute the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Spot the reconstituted extract and a sulfatide standard onto the origin of a TLC plate.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing chamber pre-equilibrated with the solvent system.

  • Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and allow it to air dry.

  • Visualize the separated lipids by spraying with the appropriate reagent. Sulfatides will appear as distinct spots. The retention factor (Rf) can be calculated and compared to the standard.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate quantification of specific lipid species like this compound.

Materials:

  • Dried lipid extract

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase LC column

  • Mobile phases: (A) Water with 0.1% formic acid and (B) Acetonitrile/Isopropanol (e.g., 50:50) with 0.1% formic acid

  • Internal standard (e.g., a non-endogenous sulfatide species with a different acyl chain length)

Procedure:

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or the initial mobile phase composition).

  • Add a known amount of the internal standard to the sample.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the lipids using a gradient elution, for example, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Detect the sulfatides in negative ion mode by monitoring for the characteristic sulfate (B86663) head group fragment (m/z 97).

  • Quantify this compound by comparing the peak area of its specific precursor-product ion transition to that of the internal standard, using a calibration curve generated with a synthetic C12-sulfatide standard.

In Vitro Assay for Oligodendrocyte Differentiation

This protocol allows for the investigation of the effect of this compound on the differentiation of oligodendrocyte progenitor cells (OPCs).

Materials:

  • Primary OPCs or an OPC cell line

  • OPC proliferation medium (e.g., DMEM/F12 supplemented with growth factors like PDGF-AA and FGF-2)

  • Oligodendrocyte differentiation medium (e.g., DMEM/F12 with T3 hormone and other factors, but without PDGF-AA and FGF-2)

  • This compound

  • Antibodies for immunocytochemistry (e.g., anti-O4 for immature oligodendrocytes, anti-MBP for mature oligodendrocytes)

  • Fluorescence microscope

Procedure:

  • Culture OPCs in proliferation medium until they reach the desired confluence.

  • To induce differentiation, switch the cells to differentiation medium.

  • Treat the cells with varying concentrations of this compound (solubilized with a suitable carrier like BSA) or the carrier alone as a control.

  • Culture the cells for a period of 3-7 days to allow for differentiation.

  • Fix the cells and perform immunocytochemistry using antibodies against markers of different oligodendrocyte stages.

  • Quantify the percentage of mature (e.g., MBP-positive) oligodendrocytes in each treatment condition using a fluorescence microscope. A decrease in the percentage of mature oligodendrocytes in the presence of this compound would support its role as a negative regulator of differentiation.

Conclusion and Future Directions

This compound, although a minor component of the total sulfatide pool in the nervous system, likely shares many of the crucial functions of its longer-chain counterparts. Its roles in myelin maintenance, oligodendrocyte differentiation, and axon guidance are critical for the proper development and function of the nervous system. The detailed experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further investigate the specific contributions of C12-sulfatide to these processes.

Future research should focus on obtaining more specific quantitative data for this compound and other short-chain sulfatides in different regions of the nervous system and at different developmental stages. Elucidating the specific receptors and downstream signaling events that mediate the effects of C12-sulfatide will be crucial for understanding its precise roles in health and disease. Such knowledge will be invaluable for the development of novel therapeutic strategies for a range of neurological disorders associated with abnormal sulfatide metabolism and myelin pathology.

References

The Pivotal Role of N-Dodecanoyl-Sulfatide in Myelin Sheath Maintenance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfatides (B1148509), a class of sulfated galactosylceramides, are integral components of the myelin sheath, the insulating layer that ensheathes neuronal axons. Among these, N-acyl chain variants such as N-Dodecanoyl-sulfatide play a critical, albeit complex, role in the development, maintenance, and integrity of this vital structure. This technical guide provides an in-depth exploration of the functions of this compound and other sulfatides in myelin sheath maintenance. It consolidates key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience, particularly those focused on demyelinating diseases and the development of novel therapeutic strategies.

Introduction: The Significance of Sulfatides in Myelin Biology

The myelin sheath, produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS), is a lipid-rich structure essential for rapid saltatory conduction of nerve impulses.[1] Sulfatides constitute a significant portion of myelin lipids, accounting for approximately 4% of the total lipid content.[1] The N-acyl chain length of sulfatides varies, and this variation is developmentally regulated, suggesting distinct roles for different sulfatide species.[2] Shorter acyl chain sulfatides (C16-C18) are more prevalent during early oligodendrocyte development, while longer chains (C22-C24) become dominant during active myelination.[2] this compound (C12:0-sulfatide), a shorter-chain sulfatide, is implicated in the initial stages of oligodendrocyte differentiation and myelin formation.

Alterations in sulfatide metabolism and abundance are linked to several neurological disorders, including multiple sclerosis (MS) and metachromatic leukodystrophy, highlighting their critical role in myelin health.[3] This guide focuses on the molecular mechanisms through which sulfatides, with a conceptual focus on the principles applicable to species like this compound, contribute to the enduring stability and function of the myelin sheath.

Core Functions of Sulfatide in Myelin Sheath Maintenance

Sulfatides are not merely structural components of myelin; they are active participants in a multitude of cellular processes crucial for myelin integrity.

Regulation of Oligodendrocyte Differentiation and Survival

Sulfatides act as key signaling molecules that regulate the maturation of oligodendrocyte progenitor cells (OPCs) into myelin-producing oligodendrocytes.[4] While some studies suggest a role as a negative regulator of terminal differentiation, preventing premature maturation, others indicate its necessity for oligodendrocyte survival.[2][4] The precise effect may be context-dependent, influenced by the specific sulfatide isoform and the surrounding molecular environment. For instance, studies on cerebroside sulfotransferase (CST)-null mice, which lack sulfatide but express its precursor galactosylceramide (GalC), show an enhanced number of terminally differentiated oligodendrocytes, suggesting sulfatide's role in modulating the timing of differentiation.[4]

Maintenance of Myelin Sheath Compaction and Stability

Sulfatides are essential for the long-term stability and compaction of the myelin sheath.[5] In aged sulfatide-null mice, there is a significant increase in redundant, uncompacted, and degenerating myelin sheaths.[5] This is, in part, due to the interaction of sulfatide with key myelin proteins. For example, sulfatide is believed to promote the interaction between adjacent proteolipid protein (PLP) extracellular domains, a process vital for the tight wrapping of the myelin layers.[6] The absence of sulfatide leads to a decline in high-molecular-weight PLP complexes, contributing to the observed myelin decompaction.[6]

Formation and Integrity of Axo-Glial Junctions

The proper functioning of myelinated axons relies on the highly organized structure of the nodes of Ranvier and the flanking paranodal junctions. Sulfatides are crucial for the correct formation and maintenance of these axo-glial junctions.[2] In CST-deficient mice, the paranodal loops show disorganized termination at the node of Ranvier, leading to improper localization and maintenance of ion channel clusters.[1] This disruption of the nodal architecture can impair nerve impulse conduction.

Axonal Integrity

The influence of sulfatide extends beyond the myelin sheath to the axon itself. Adult-onset depletion of sulfatide in mice leads to progressive axonal degeneration, even with relative sparing of the myelin sheath.[7] This suggests that sulfatide-mediated myelin-axon interactions are critical for long-term axonal health. The loss of these interactions may trigger a cascade of events leading to axonal damage, a key factor in the irreversible neurological disability seen in diseases like MS.[7]

Quantitative Data on the Role of Sulfatide

The following tables summarize key quantitative findings from studies investigating the impact of sulfatide deficiency on myelin and axonal integrity, primarily from studies on CST knockout (CST-cKO) mouse models.

ParameterControl (CTL)CST-cKO (3 months PI)CST-cKO (6 months PI)CST-cKO (11 months PI)p-value (vs. CTL)Source
Relative Sulfatide Levels 100%No significant difference~40%~30%< 0.05 (6 & 11 mo)[7]
Combined Myelin/Axonal Pathologies 3.6% ± 1.4%3.8% ± 1.3%9.7% ± 2.8%14.7% ± 3.4%p = 0.99 (3 mo), p = 0.21 (6 mo), p = 0.01 (11 mo)[8]
Axonal Degeneration Not specifiedNot significantly differentSignificantly increasedSignificantly increased< 0.05 (6 & 11 mo)[9]
Myelin Thickness (g-ratio) 0.779 ± 0.0030.770 ± 0.0110.790 ± 0.005Increased (demyelination/remyelination)p = 0.67 (3 mo), p = 0.22 (6 mo)[8]
Percent Unmyelinated Axons 7.9% ± 1.2%6.6% ± 0.8%9.0% ± 0.8%10.3% ± 2.1%Not significant[8]
PI: Post-injection of tamoxifen (B1202) to induce CST knockout.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of sulfatides in myelin maintenance.

Lipidomic Analysis of Myelin by Mass Spectrometry

This protocol outlines the general steps for the quantitative analysis of sulfatides and other lipids from brain tissue.

Objective: To quantify the abundance of sulfatide species in myelin.

Methodology: Multidimensional Mass Spectrometry-based Shotgun Lipidomics (MDMS-SL).[10]

  • Tissue Homogenization: Brain tissue is homogenized in a suitable buffer to create a uniform suspension.

  • Lipid Extraction: Lipids are extracted from the homogenate using a biphasic solvent system, typically a modified Bligh and Dyer method with chloroform, methanol, and water.

  • Mass Spectrometry Analysis: The lipid extract is subjected to electrospray ionization tandem mass spectrometry (ESI-MS/MS). Specific precursor and product ion pairs are used to identify and quantify different sulfatide species based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: The raw mass spectrometry data is processed to identify lipid species and calculate their abundance relative to internal standards.

Electron Microscopy for Myelin Ultrastructure Analysis

This protocol describes the preparation of nerve tissue for the visualization of myelin sheath ultrastructure.

Objective: To assess myelin compaction, thickness, and the integrity of axo-glial junctions.

Methodology: Transmission Electron Microscopy (TEM).[11][12]

  • Perfusion and Fixation: Animals are transcardially perfused with a fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde) to preserve tissue structure.

  • Tissue Dissection and Post-fixation: The brain and spinal cord are dissected and further fixed by immersion in the fixative solution.

  • Osmication, Dehydration, and Embedding: The tissue is treated with osmium tetroxide to enhance contrast, dehydrated through a series of ethanol (B145695) concentrations, and embedded in resin.

  • Ultrathin Sectioning: The resin-embedded tissue is cut into ultrathin sections (70-90 nm) using an ultramicrotome.

  • Staining and Imaging: The sections are stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to further increase contrast and then imaged using a transmission electron microscope.

  • Image Analysis: Electron micrographs are analyzed to measure parameters such as g-ratio (axon diameter to myelinated fiber diameter), myelin sheath thickness, and to identify structural abnormalities like decompaction or vacuolization.

Immunofluorescence Staining of Myelin Proteins

This protocol details the steps for visualizing the localization and expression of key myelin proteins.

Objective: To examine the distribution of proteins like Myelin Basic Protein (MBP) and Proteolipid Protein (PLP) in the myelin sheath.

Methodology: Immunofluorescence (IF).[4][13]

  • Tissue Sectioning: Fixed brain or spinal cord tissue is sectioned using a cryostat or vibratome.

  • Permeabilization and Blocking: The tissue sections are treated with a detergent (e.g., Triton X-100) to permeabilize cell membranes and then incubated in a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific to the myelin protein of interest (e.g., anti-MBP, anti-PLP).

  • Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: The sections are often counterstained with a nuclear stain like DAPI and then mounted on slides with an anti-fade mounting medium.

  • Microscopy and Image Analysis: The stained sections are visualized using a fluorescence microscope, and the intensity and localization of the fluorescent signal are analyzed.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the role of sulfatide in myelin maintenance.

Sulfatide Biosynthesis and its Role in Myelin

Sulfatide_Biosynthesis_Myelin cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Myelin Myelin Sheath Ceramide Ceramide CGT CGT Ceramide->CGT UDP-Galactose GalC Galactosylceramide (GalC) CST CST GalC->CST PAPS Sulfatide This compound Myelin_Maintenance Myelin Sheath Maintenance Sulfatide->Myelin_Maintenance Essential For CGT->GalC CST->Sulfatide

Caption: Biosynthesis of this compound and its critical role in myelin sheath maintenance.

Experimental Workflow for Studying Sulfatide Deficiency in a Mouse Model

Sulfatide_Deficiency_Workflow Mouse_Model CST-floxed Mouse Model Tamoxifen Tamoxifen Administration Mouse_Model->Tamoxifen Tissue_Harvest Tissue Harvest (Brain, Spinal Cord) Tamoxifen->Tissue_Harvest Lipidomics Lipidomics (MS) Tissue_Harvest->Lipidomics EM Electron Microscopy Tissue_Harvest->EM IF Immunofluorescence Tissue_Harvest->IF Data_Analysis Quantitative Data Analysis Lipidomics->Data_Analysis EM->Data_Analysis IF->Data_Analysis Conclusion Elucidation of Sulfatide's Role in Myelin Maintenance Data_Analysis->Conclusion

Caption: Workflow for investigating the impact of adult-onset sulfatide depletion on the CNS.

Proposed Signaling and Structural Roles of Sulfatide in Myelin

Sulfatide_Signaling_Roles cluster_Oligo Oligodendrocyte cluster_Myelin_Structure Myelin Structure cluster_Axon_Interaction Myelin-Axon Interaction Sulfatide Sulfatide OPC_Diff OPC Differentiation Sulfatide->OPC_Diff Regulates Oligo_Survival Oligodendrocyte Survival Sulfatide->Oligo_Survival Promotes PLP_Interaction PLP-PLP Interaction Sulfatide->PLP_Interaction Mediates Paranodal_Junction Paranodal Junction Stability Sulfatide->Paranodal_Junction Maintains Myelin_Compaction Myelin Compaction PLP_Interaction->Myelin_Compaction Axonal_Integrity Axonal Integrity Paranodal_Junction->Axonal_Integrity

Caption: Key signaling and structural functions of sulfatide in oligodendrocytes and the myelin sheath.

Conclusion and Future Directions

This compound and other sulfatide species are indispensable for the long-term maintenance and functional integrity of the myelin sheath. Their roles extend from the regulation of oligodendrocyte development to the structural stabilization of the mature myelin sheath and the preservation of axonal health. The quantitative data and experimental protocols presented in this guide underscore the profound impact of sulfatide deficiency and provide a framework for future research.

Further investigation into the specific functions of different N-acyl chain sulfatides, such as this compound, is warranted. A deeper understanding of the signaling pathways initiated by sulfatide-protein interactions could unveil novel therapeutic targets for demyelinating diseases. The development of strategies to modulate sulfatide levels or mimic their functions holds promise for promoting myelin repair and protecting against axonal degeneration in conditions like multiple sclerosis. This technical guide serves as a foundational resource to aid in these critical research and development endeavors.

References

An In-depth Technical Guide to the Synthesis and Biosynthesis of N-Dodecanoyl-Sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and biosynthesis of N-Dodecanoyl-sulfatide, a specific molecular species of the sulfatide family of sulfoglycosphingolipids. Sulfatides (B1148509) are integral components of myelin and play crucial roles in the nervous system. Understanding the synthetic and biosynthetic pathways of specific N-acyl chain variants, such as this compound, is critical for research into neurodegenerative diseases, the development of targeted therapeutics, and for the synthesis of analytical standards. This document details the enzymatic cascade responsible for the biosynthesis of this compound, explores potential chemical synthesis routes, presents quantitative data on sulfatide metabolism, and provides detailed experimental protocols for relevant analytical techniques. Visual diagrams of the key pathways and workflows are included to facilitate a deeper understanding of the processes involved.

Introduction to this compound

Sulfatides, or 3-O-sulfogalactosylceramides, are a class of acidic glycosphingolipids predominantly found in the myelin sheath of the central and peripheral nervous systems.[1] The structure of a sulfatide consists of a ceramide backbone linked to a galactose molecule, which is sulfated at the 3'-hydroxyl position. The ceramide component itself is composed of a sphingoid base, such as sphingosine (B13886), and an N-acylated fatty acid. The length and composition of this N-acyl chain can vary, giving rise to a diverse range of sulfatide species.

This compound is a specific variant where the N-acyl chain is a C12 fatty acid, dodecanoic acid (also known as lauric acid). While sulfatides with very-long-chain fatty acids (C22-C24) are most abundant in myelin, those with shorter acyl chains are also present and may have distinct physiological roles.[1] The precise functions and distribution of this compound are still under investigation, but its synthesis and degradation pathways are of significant interest for understanding the overall metabolism of sulfatides and their involvement in health and disease.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that occurs in the endoplasmic reticulum (ER) and the Golgi apparatus. The pathway can be broken down into three key stages:

2.1. Stage 1: Synthesis of N-Dodecanoyl-Ceramide

The initial and rate-limiting step in the biosynthesis of this compound is the formation of its ceramide precursor, N-dodecanoyl-ceramide. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS) .[2] There are six known mammalian CerS isoforms (CerS1-6), each exhibiting specificity for acyl-CoAs of different chain lengths.[3]

CerS5 and CerS6 show a preference for shorter acyl-CoAs, particularly in the C14-C16 range.[4][5][6] It is therefore highly probable that one or both of these enzymes are responsible for the synthesis of N-dodecanoyl-ceramide by catalyzing the N-acylation of a sphingoid base (e.g., sphinganine) with dodecanoyl-CoA.[7]

  • Enzyme: Ceramide Synthase 5 (CerS5) or Ceramide Synthase 6 (CerS6)

  • Substrates: Dodecanoyl-CoA and a sphingoid base (e.g., sphinganine)

  • Location: Endoplasmic Reticulum (ER)

  • Product: N-Dodecanoyl-dihydroceramide, which is then desaturated to N-dodecanoyl-ceramide.

2.2. Stage 2: Galactosylation of N-Dodecanoyl-Ceramide

Once synthesized in the ER, N-dodecanoyl-ceramide is transported to the Golgi apparatus. Here, it undergoes galactosylation by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) , also known as UGT8.[2][8][9] This enzyme transfers a galactose moiety from UDP-galactose to the 1-hydroxyl group of the ceramide.

  • Enzyme: UDP-galactose:ceramide galactosyltransferase (CGT, UGT8)

  • Substrates: N-Dodecanoyl-ceramide and UDP-galactose

  • Location: Endoplasmic Reticulum and Golgi Apparatus[2]

  • Product: N-Dodecanoyl-galactosylceramide

2.3. Stage 3: Sulfation of N-Dodecanoyl-Galactosylceramide

The final step in the biosynthesis of this compound is the sulfation of the galactose residue. This reaction is catalyzed by galactosylceramide sulfotransferase (CST) , also known as GAL3ST1.[10][11][12][13] CST transfers a sulfate (B86663) group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3'-hydroxyl group of the galactose moiety of N-dodecanoyl-galactosylceramide.

  • Enzyme: Galactosylceramide sulfotransferase (CST, GAL3ST1)

  • Substrates: N-Dodecanoyl-galactosylceramide and 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Location: Golgi Apparatus

  • Product: this compound

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dodecanoyl_CoA Dodecanoyl-CoA CerS Ceramide Synthase (CerS5/CerS6) Dodecanoyl_CoA->CerS Sphingoid_Base Sphingoid Base Sphingoid_Base->CerS N_Dodecanoyl_Ceramide N-Dodecanoyl-Ceramide CerS->N_Dodecanoyl_Ceramide CGT Ceramide Galactosyltransferase (CGT/UGT8) N_Dodecanoyl_Ceramide->CGT UDP_Galactose UDP-Galactose UDP_Galactose->CGT N_Dodecanoyl_Galactosylceramide N-Dodecanoyl-Galactosylceramide CGT->N_Dodecanoyl_Galactosylceramide CST Galactosylceramide Sulfotransferase (CST/GAL3ST1) N_Dodecanoyl_Galactosylceramide->CST PAPS PAPS PAPS->CST N_Dodecanoyl_Sulfatide This compound CST->N_Dodecanoyl_Sulfatide

Biosynthesis pathway of this compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through a multi-step process, typically starting from a protected sphingosine or a related precursor. While a detailed, optimized protocol specifically for this compound is not widely published, the general strategy involves:

  • N-acylation: Coupling of a protected sphingoid base with dodecanoic acid or an activated derivative (e.g., dodecanoyl chloride) to form the N-dodecanoyl-ceramide backbone.

  • Galactosylation: Glycosylation of the C1 hydroxyl group of the ceramide with a protected galactose donor.

  • Sulfation: Introduction of a sulfate group at the 3'-position of the galactose ring.

  • Deprotection: Removal of all protecting groups to yield the final this compound.

A published method for a related amino-dodecanoyl galactosylceramide provides a relevant synthetic strategy. In this approach, galactosylsphingosine is coupled with a protected omega-amino-dodecanoic acid, followed by deprotection.[14] This intermediate can then be sulfated using a suitable sulfating agent.

Start Protected Sphingoid Base Step1 N-acylation with Dodecanoyl Chloride Start->Step1 Intermediate1 Protected N-Dodecanoyl-Ceramide Step1->Intermediate1 Step2 Galactosylation with Protected Galactose Donor Intermediate1->Step2 Intermediate2 Protected N-Dodecanoyl-Galactosylceramide Step2->Intermediate2 Step3 Sulfation Intermediate2->Step3 Intermediate3 Protected This compound Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Final This compound Step4->Final

General workflow for the chemical synthesis of this compound.

Quantitative Data

Quantitative data on the enzymatic synthesis and cellular levels of specifically this compound are limited. However, data on general sulfatide levels and enzyme activities provide a valuable context.

ParameterValueTissue/Cell TypeReference
Sulfatide Concentration
Human Control Plasma0.5–1.3 µMPlasma[15]
MLD Patient Plasma0.8–3.3 µMPlasma[15]
Control Mouse Brain~10-12 nmol/mg proteinBrain[16]
ASA Knockout Mouse Brain~26-31 nmol/mg proteinBrain[16]
Control Mouse Kidney~0.1-0.2 nmol/mg proteinKidney[16]
ASA Knockout Mouse Kidney~8.4-16.8 nmol/mg proteinKidney[16]
Ceramide Synthase Activity
CerS5 (with C16:0-CoA)High activityVarious[7]
CerS6 (with C16:0-CoA)High activityVarious[6]
CGT Activity Varies with cell type and developmental stageOligodendrocytes, Schwann cells[9]
CST Activity Varies with cell type and developmental stageOligodendrocytes, Schwann cells[1]

Experimental Protocols

5.1. Protocol for In Vitro Ceramide Synthase Assay with Dodecanoyl-CoA

This protocol is adapted from established methods for assaying CerS activity.[17][18][19]

Materials:

  • Cell or tissue homogenate containing CerS enzymes (e.g., from cells overexpressing CerS5 or CerS6).

  • Dodecanoyl-CoA solution.

  • Sphinganine solution.

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂).

  • Bovine serum albumin (BSA), fatty acid-free.

  • Methanol, chloroform, and water for lipid extraction.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • Reaction buffer.

    • BSA (to a final concentration of 0.1 mg/mL).

    • Sphinganine (to a final concentration of 20 µM).

    • Cell/tissue homogenate (10-50 µg of protein).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding dodecanoyl-CoA (to a final concentration of 50 µM).

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Stop the reaction by adding 3 volumes of chloroform:methanol (1:2, v/v).

  • Perform a Bligh-Dyer lipid extraction.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Quantify the amount of N-dodecanoyl-ceramide produced by comparing it to a standard curve.

5.2. Protocol for Analysis of this compound by LC-MS/MS

This protocol is based on established methods for sulfatide analysis.[15][16]

Materials:

  • Lipid extract containing this compound.

  • This compound analytical standard.

  • Internal standard (e.g., a non-endogenous sulfatide species).

  • HPLC system with a C18 reverse-phase column.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Mobile phases (e.g., A: water with 0.1% formic acid; B: methanol/isopropanol with 0.1% formic acid).

Procedure:

  • Reconstitute the dried lipid extract in the initial mobile phase.

  • Inject a known volume of the sample onto the HPLC column.

  • Elute the lipids using a gradient of mobile phase B.

  • Introduce the eluent into the ESI source of the mass spectrometer operating in negative ion mode.

  • Monitor for the specific precursor-to-product ion transition for this compound. The fragmentation of sulfatides typically yields a prominent sulfate ion at m/z 97.[20][21][22] The precursor ion will be the [M-H]⁻ ion of this compound.

  • Quantify the amount of this compound by comparing the peak area to that of the analytical standard and normalizing to the internal standard.

Sample Biological Sample (Tissue, Cells) Step1 Lipid Extraction (Bligh-Dyer) Sample->Step1 Extract Total Lipid Extract Step1->Extract Step2 HPLC Separation (C18 Column) Extract->Step2 Separated Separated Lipids Step2->Separated Step3 Mass Spectrometry (ESI-MS/MS) Separated->Step3 Data Quantification of This compound Step3->Data

Analytical workflow for the quantification of this compound.

Conclusion

The synthesis and biosynthesis of this compound involve a well-defined enzymatic pathway initiated by ceramide synthases with a preference for shorter acyl-CoAs, followed by galactosylation and sulfation in the ER and Golgi apparatus. While specific quantitative data for the N-dodecanoyl species are still emerging, the established methodologies for general sulfatide analysis and synthesis provide a strong foundation for further research. The detailed protocols and pathway diagrams presented in this guide offer a valuable resource for scientists and researchers in the fields of neuroscience, lipid biochemistry, and drug development, facilitating a deeper understanding and exploration of the roles of specific sulfatide species in health and disease. Further investigation into the substrate specificities of the biosynthetic enzymes and the development of optimized chemical synthesis routes will be crucial for advancing our knowledge of this compound and its potential therapeutic applications.

References

N-Dodecanoyl-Sulfatide: A Technical Guide on its Core Characteristics and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecanoyl-sulfatide, also known as C12-sulfatide, is a specific molecular species of the sulfatide class of sulfoglycosphingolipids. While the broader family of sulfatides (B1148509) has been recognized for its critical roles in the nervous system and various pathological conditions since the late 19th century, the focus on individual molecular species like this compound is a more recent development driven by advancements in analytical techniques such as mass spectrometry. This technical guide provides an in-depth overview of the discovery, history, and core technical details of this compound, with a particular focus on its application in research and drug development.

Discovery and History

The story of this compound is intrinsically linked to the broader history of sulfatide research. The initial discovery of sulfatides dates back to 1884 by Johann Ludwig Wilhelm Thudichum, who first isolated these sulfated glycolipids from the human brain. For many decades, sulfatides were studied as a general class of molecules.

The advent of sophisticated analytical methods, particularly mass spectrometry, in the latter half of the 20th century and its refinement in the 21st century, allowed for the detailed characterization of individual sulfatide species based on their fatty acid chain length. This led to the identification and study of various N-acyl variants, including this compound (C12). While a singular "discovery" of C12-sulfatide is not documented, its characterization is a result of the systematic dissection of the sulfatide lipidome. Today, this compound is recognized and synthesized for its crucial role as an internal standard in lipidomics research, enabling the precise quantification of other sulfatide species in complex biological samples.

Physicochemical Properties and Structure

This compound is a glycosphingolipid with a specific molecular structure that dictates its physicochemical properties.

Table 1: Physicochemical Properties of this compound (d18:1/12:0)

PropertyValue
Formal Name N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-dodecanamide
CAS Number 852100-88-0
Molecular Formula C₃₆H₆₉NO₁₁S
Molecular Weight 724.0 g/mol
Structure A ceramide core consisting of a sphingosine (B13886) base (d18:1) N-acylated with a dodecanoic acid (12:0), attached to a galactose sugar with a sulfate (B86663) group at the 3'-position.
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and mixtures of chloroform (B151607) and methanol.

Biosynthesis and Metabolism

This compound follows the general biosynthetic and metabolic pathways of other sulfatides. The synthesis is a multi-step process that occurs in the endoplasmic reticulum and the Golgi apparatus, while degradation takes place in the lysosomes.

Biosynthesis Pathway

The synthesis of sulfatides, including the N-dodecanoyl variant, involves two key enzymatic steps following the formation of ceramide.

Sulfatide Biosynthesis General Sulfatide Biosynthesis Pathway cluster_location Cellular Location Ceramide Ceramide (with Dodecanoyl-CoA) CGT Ceramide Galactosyltransferase (CGT) Ceramide->CGT Endoplasmic Reticulum Endoplasmic Reticulum GalCer Galactosylceramide (GalCer) (N-Dodecanoyl-sphingosine-galactose) CST Cerebroside Sulfotransferase (CST) GalCer->CST Golgi Apparatus Golgi Apparatus Sulfatide This compound CGT->GalCer CST->Sulfatide PAP PAP CST->PAP PAPS PAPS (3'-phosphoadenosine- 5'-phosphosulfate) PAPS->CST

Caption: General biosynthetic pathway of sulfatides.

Degradation Pathway

The breakdown of sulfatides occurs in the lysosomes and is initiated by the enzyme Arylsulfatase A (ASA). A deficiency in this enzyme leads to the lysosomal storage disorder Metachromatic Leukodystrophy (MLD).

Sulfatide Degradation General Sulfatide Degradation Pathway cluster_location Cellular Location Sulfatide This compound ASA Arylsulfatase A (ASA) Sulfatide->ASA Lysosome Lysosome GalCer Galactosylceramide (GalCer) GALC Galactosylceramidase (GALC) GalCer->GALC Ceramide Ceramide CDase Ceramidase Ceramide->CDase Sphingosine Sphingosine FattyAcid Dodecanoic Acid ASA->GalCer GALC->Ceramide CDase->Sphingosine CDase->FattyAcid

Caption: General degradation pathway of sulfatides.

Biological Function and Significance

While extensive research has been conducted on the biological roles of the overall sulfatide population, which is dominated by long-chain fatty acid species (C22-C24) in the myelin sheath, the specific functions of short-chain sulfatides like this compound are less well-defined. However, studies on short-chain sulfatides suggest they may have distinct roles from their long-chain counterparts.

Table 2: Postulated and Known Functions of Short-Chain Sulfatides

FunctionDescription
Cell Signaling Short-chain sulfatides may act as signaling molecules in various cellular processes. Their greater water solubility compared to long-chain species could facilitate different interactions with cell surface receptors and signaling complexes.
Immune Modulation Sulfatides, in general, are known to interact with components of the immune system. Short-chain sulfatides may have specific roles in modulating immune responses, though this is an area of active investigation.
Membrane Dynamics The incorporation of short-chain fatty acids into sulfatides can alter the biophysical properties of cell membranes, potentially influencing membrane fluidity and the formation of lipid rafts.
Precursors/Intermediates In some cellular contexts, short-chain sulfatides might serve as precursors for the synthesis of longer-chain species or have roles as metabolic intermediates.

It is important to note that much of the biological significance of this compound in a research context lies in its utility as an analytical tool to study the roles of other, more abundant sulfatide species.

Experimental Protocols and Applications

The primary and most well-documented application of this compound is as an internal standard for the quantification of sulfatides in biological samples by mass spectrometry.[1] Its defined structure and mass allow for accurate and precise measurement of endogenous sulfatides.

Quantification of Sulfatides using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general workflow for the analysis of sulfatides in a biological matrix.

Lipidomics Workflow Workflow for Sulfatide Quantification using C12-Sulfatide Standard cluster_details Key Steps Sample Biological Sample (e.g., plasma, tissue homogenate) Spike Spike with This compound (Internal Standard) Sample->Spike Sample Prep Sample Preparation Extraction Lipid Extraction (e.g., Bligh-Dyer or single-phase) Spike->Extraction Analysis Instrumental Analysis Extraction->Analysis Data Data Processing Analysis->Data Quantification Quantification of Endogenous Sulfatides Data->Quantification Data Analysis Data Interpretation

Caption: Lipidomics workflow for sulfatide analysis.

Methodology:

  • Sample Preparation:

    • Homogenize tissue samples or use biofluids like plasma directly.

    • Add a known amount of this compound internal standard to each sample.

  • Lipid Extraction:

    • Perform a lipid extraction using a suitable method, such as a modified Bligh-Dyer extraction or a single-phase extraction, to isolate the lipid fraction.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the lipid species using a suitable column (e.g., C18 reversed-phase or a normal-phase column).

    • Operate the mass spectrometer in negative ion mode.

    • Monitor for the specific precursor-to-product ion transitions for this compound and the endogenous sulfatides of interest. A common transition for sulfatides is the fragmentation of the precursor ion to the sulfate head group fragment (m/z 97).

  • Data Analysis and Quantification:

    • Integrate the peak areas for the internal standard and the endogenous sulfatides.

    • Calculate the concentration of the endogenous sulfatides by comparing their peak area ratios to that of the known amount of the this compound internal standard.

Table 3: Common Mass Spectrometry Parameters for Sulfatide Analysis

ParameterTypical Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (this compound) [M-H]⁻ at m/z 722.5
Product Ion (Sulfate) m/z 97.0
Collision Energy Optimized for the specific instrument and transition

Conclusion

This compound, while a minor component of the total sulfatide pool in most biological systems, holds significant importance in the field of lipidomics. Its primary role as an internal standard has been instrumental in advancing our understanding of the quantitative changes in sulfatide levels in health and disease. While the specific biological functions of C12-sulfatide remain an area for further exploration, its availability as a high-purity analytical standard makes it an indispensable tool for researchers, scientists, and drug development professionals working to unravel the complexities of sulfatide metabolism and its role in human physiology and pathology. Future research may yet uncover unique signaling or modulatory roles for this short-chain sulfatide, further expanding its relevance beyond its current analytical applications.

References

N-Dodecanoyl-sulfatide: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Dodecanoyl-sulfatide (C12:0-sulfatide), a specific molecular species of the sulfatide family of glycosphingolipids. While sulfatides (B1148509), in general, are abundant in the myelin sheath of the nervous system, this guide addresses the unique aspects of the N-dodecanoyl variant. We delve into its limited natural occurrence, present detailed methodologies for its isolation and characterization (primarily as a synthetic standard), and explore its significant role as a potent modulator of innate immune signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the diverse biological functions of sulfatides and for professionals in drug development exploring novel therapeutic targets.

Natural Sources and Fatty Acid Composition of Sulfatides

Sulfatides are 3-O-sulfogalactosylceramides, and their fatty acid composition is highly heterogeneous, varying with tissue, age, and physiological or pathological state. While long-chain fatty acids are predominant in mature myelin, shorter-chain fatty acids are also present.

Natural Occurrence of this compound:

Current research indicates that this compound (C12:0) is not found in detectable concentrations in mammalian tissues.[1] Its significance, therefore, lies primarily as a synthetic tool for research, allowing for the precise investigation of the effects of acyl chain length on the biological activity of sulfatides.

General Fatty Acid Composition of Sulfatides from Various Sources:

The following table summarizes the typical fatty acid composition of sulfatides isolated from different biological sources, highlighting the prevalence of longer acyl chains.

SourcePredominant Fatty Acyl ChainsMinor Fatty Acyl ChainsReference
Mature CNS Myelin C24:0 (Lignoceric), C24:1 (Nervonic)C22:0, C23:0, C25:0, C26:0, 2-hydroxy fatty acids[2]
Developing CNS Shorter-chain fatty acidsLong-chain fatty acids[2]
Astrocytes & Neurons C18:0 (Stearic) and other short-chain fatty acids-[3]
Bovine Brain Primarily C24:1C18:0, C22:0, C24:0[4]

Isolation and Purification of Sulfatides

The isolation of a specific, low-abundance sulfatide like this compound from a complex biological mixture presents a significant analytical challenge. The following protocol outlines a general strategy for the extraction and purification of total sulfatides, which can be adapted and optimized for the enrichment and isolation of specific molecular species using advanced chromatographic techniques.

Experimental Protocol: Isolation of Sulfatides from Brain Tissue

This protocol is a composite of established methods for lipid extraction and purification.

1. Tissue Homogenization and Lipid Extraction (Folch Method) [5]

  • Objective: To extract total lipids from brain tissue.

  • Materials:

    • Brain tissue (e.g., mouse, rat, bovine)

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Homogenizer (e.g., Dounce or Potter-Elvehjem)

    • Centrifuge

  • Procedure:

    • Weigh the brain tissue and homogenize it in a 20-fold volume of chloroform:methanol (2:1, v/v).

    • Filter the homogenate to remove solid debris.

    • Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.

    • Mix gently and centrifuge at low speed to separate the phases.

    • Carefully collect the lower organic phase containing the total lipids.

    • The upper aqueous phase can be retained for the analysis of more polar molecules like gangliosides.

2. Anion-Exchange Chromatography for Sulfatide Enrichment

  • Objective: To separate anionic lipids, including sulfatides, from neutral lipids.

  • Materials:

  • Procedure:

    • Dissolve the dried total lipid extract in the starting mobile phase (e.g., chloroform:methanol).

    • Load the sample onto a pre-equilibrated anion-exchange column.

    • Wash the column with chloroform:methanol to elute neutral lipids.

    • Elute the sulfatides using a stepwise or linear gradient of increasing salt concentration (e.g., ammonium acetate in methanol).

    • Collect fractions and monitor for the presence of sulfatides using Thin-Layer Chromatography (TLC).

3. High-Performance Liquid Chromatography (HPLC) for Molecular Species Separation [5]

  • Objective: To separate individual sulfatide molecular species based on their fatty acyl chain length and degree of saturation.

  • Instrumentation:

    • HPLC system with a reversed-phase column (e.g., C18)

  • Mobile Phase (Example Gradient):

    • Mobile Phase A: Water/Acetonitrile/Formic Acid

    • Mobile Phase B: Acetonitrile/Isopropanol/Formic Acid

  • Procedure:

    • Dissolve the enriched sulfatide fraction in the initial mobile phase.

    • Inject the sample onto the HPLC column.

    • Apply a linear gradient from a lower to a higher percentage of Mobile Phase B to elute the sulfatides. Shorter acyl chain sulfatides will elute earlier than longer-chain species.

    • Collect fractions corresponding to the expected retention time of this compound.

4. Characterization by Mass Spectrometry [3][6]

  • Objective: To confirm the identity and purity of the isolated sulfatide species.

  • Instrumentation:

    • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer, often coupled with tandem MS (MS/MS).

  • Procedure:

    • Infuse the collected HPLC fraction into the mass spectrometer.

    • Acquire mass spectra in negative ion mode. The [M-H]⁻ ion of this compound is expected.

    • Perform MS/MS fragmentation on the parent ion to confirm the structure, including the presence of the dodecanoyl (C12:0) fatty acid.

Signaling Pathways of this compound

While sulfatides are involved in a multitude of biological processes, a specific and potent signaling activity has been identified for the short-chain this compound.

TLR4-MD-2 Complex Activation

This compound has been shown to be a direct agonist of the Toll-like receptor 4 (TLR4)–MD-2 complex, a key player in the innate immune system's response to bacterial lipopolysaccharide (LPS).[1] This activation triggers downstream signaling cascades leading to the production of pro-inflammatory cytokines.

Diagram of the Sulfatide Biosynthesis Pathway

Sulfatide_Biosynthesis Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide:e->GalCer:w UDP-Galactose Sulfatide Sulfatide GalCer:e->Sulfatide:w PAPS ER Endoplasmic Reticulum Golgi Golgi Apparatus UDP_Gal UDP-Galactose CGT CGT UDP_Gal->CGT PAPS PAPS CST CST PAPS->CST CGT->Ceramide CST->GalCer

Caption: Biosynthesis of sulfatide starting from ceramide in the ER and Golgi.

Diagram of the TLR4 Signaling Pathway Activated by this compound

TLR4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Sulfatide This compound TLR4_MD2 TLR4-MD2 Complex Sulfatide->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines gene transcription

References

N-Dodecanoyl-Sulfatide: A Technical Guide to its Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, are a class of sulfoglycosphingolipids integral to the structure and function of cellular membranes, particularly abundant in the myelin sheath of the nervous system.[1] Beyond their structural role, sulfatides are increasingly recognized as bioactive molecules involved in a myriad of cellular processes, including protein trafficking, cell adhesion, and immune modulation.[2][3] The biological activity of sulfatides can be significantly influenced by the length of their N-acyl chain. This guide focuses on a specific short-chain sulfatide, N-Dodecanoyl-sulfatide (C12-sulfatide), and its emerging role as a signaling molecule, particularly in the context of the innate immune system. Recent evidence has identified C12-sulfatide as an endogenous ligand for the Toll-like receptor 4 (TLR4)-MD-2 complex, a key pattern recognition receptor in innate immunity.[1] This interaction triggers downstream signaling cascades, leading to the production of inflammatory mediators. This guide provides an in-depth overview of the cellular signaling pathways activated by this compound, detailed experimental protocols for studying its effects, and a summary of the quantitative data from key experiments.

This compound and the TLR4 Signaling Pathway

This compound has been shown to directly activate the mouse TLR4–MD-2 complex, initiating a pro-inflammatory signaling cascade.[1] This activation is independent of the canonical TLR4 co-receptor CD14. The signaling proceeds through both MyD88-dependent and TRIF-dependent pathways, culminating in the activation of the transcription factor NF-κB and the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and type I interferons.[1][4]

The MyD88-dependent pathway provides a rapid response, leading to the activation of MAP kinases and the subsequent activation of NF-κB.[5] The TRIF-dependent pathway, which is initiated from endosomes following receptor internalization, contributes to a more sustained NF-κB activation and is crucial for the induction of type I interferons via the transcription factor IRF3.[5]

Below is a diagram illustrating the signaling pathway initiated by this compound.

N_Dodecanoyl_Sulfatide_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12-Sulfatide C12-Sulfatide TLR4_MD2 TLR4/MD-2 C12-Sulfatide->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF Endosomal pathway TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRIF->TAK1 TRAF3 TRAF3 TRIF->TRAF3 TRAF6->TAK1 IKK IKK complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_nuc IRF3 IRF3->IRF3_nuc dimerization & translocation Gene Inflammatory Gene Expression NFkB_nuc->Gene IRF3_nuc->Gene IFN-β

Caption: this compound signaling via TLR4.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on cellular signaling.

Table 1: NF-κB Activation in Response to this compound

Cell LineTreatmentConcentration (µM)NF-κB Activity (Fold Induction vs. Vehicle)Reference
SW620 cells expressing mouse TLR4 and MD-2C12-sulfatide15~4.5[1]
SW620 cells expressing mouse TLR4 and MD-2rough LPS1 µg/mL~6.0[1]

Table 2: TNF-α Production in Response to this compound

Cell TypeTreatmentConcentrationTNF-α Production (pg/mL)Reference
Mouse Bone Marrow-Derived Macrophages (BMDMs)C12-sulfatideNot specifiedSignificantly increased vs. vehicle[1]
Mouse Bone Marrow-Derived Macrophages (BMDMs) from TLR4-KO miceC12-sulfatideNot specifiedAbolished[1]
Mouse Bone Marrow-Derived Macrophages (BMDMs) from MyD88-KO miceC12-sulfatideNot specifiedSignificantly reduced[1]
Mouse Bone Marrow-Derived Macrophages (BMDMs) from TRIF-KO miceC12-sulfatideNot specifiedSignificantly reduced[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling role of this compound.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway in response to this compound.

NFkB_Luciferase_Assay_Workflow cluster_prep Cell Preparation and Transfection cluster_treatment Treatment cluster_lysis Cell Lysis and Measurement cluster_analysis Data Analysis Seed Seed HEK293T cells in a 96-well plate Transfect Co-transfect with plasmids encoding: - NF-κB luciferase reporter - Renilla luciferase (control) - TLR4 and MD-2 Seed->Transfect Stimulate Stimulate cells with This compound or control Transfect->Stimulate Lyse Lyse cells Stimulate->Lyse Measure Measure Firefly and Renilla luciferase activity Lyse->Measure Normalize Normalize Firefly luciferase to Renilla luciferase activity Measure->Normalize Calculate Calculate fold induction relative to vehicle control Normalize->Calculate

Caption: Workflow for NF-κB Luciferase Reporter Assay.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin/Streptomycin

  • Plasmids: pNF-κB-Luc (Firefly luciferase reporter), pRL-TK (Renilla luciferase control), expression vectors for mouse TLR4 and MD-2

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (C12-sulfatide)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.[6]

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid, the Renilla luciferase control plasmid, and the TLR4 and MD-2 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.[7]

  • Stimulation: 24 hours post-transfection, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 15 µM) or vehicle control (e.g., water).[1]

  • Incubation: Incubate the cells for 6-8 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

  • Luciferase Measurement: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency. Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for the quantification of TNF-α secreted into the cell culture supernatant by macrophages in response to this compound.

TNF_alpha_ELISA_Workflow cluster_culture Cell Culture and Treatment cluster_elisa ELISA Procedure cluster_readout Readout and Analysis Culture_BMDM Culture Bone Marrow-Derived Macrophages (BMDMs) Stimulate_BMDM Stimulate BMDMs with This compound Culture_BMDM->Stimulate_BMDM Collect_Supernatant Collect cell culture supernatant Stimulate_BMDM->Collect_Supernatant Add_Sample Add standards and samples (supernatants) Collect_Supernatant->Add_Sample Coat_Plate Coat 96-well plate with capture antibody Block_Plate Block non-specific binding sites Coat_Plate->Block_Plate Block_Plate->Add_Sample Add_Detection_Ab Add detection antibody Add_Sample->Add_Detection_Ab Add_Enzyme Add enzyme-conjugate (e.g., HRP-streptavidin) Add_Detection_Ab->Add_Enzyme Add_Substrate Add substrate and develop color Add_Enzyme->Add_Substrate Stop_Reaction Stop reaction Add_Substrate->Stop_Reaction Measure_Absorbance Measure absorbance at 450 nm Stop_Reaction->Measure_Absorbance Generate_Curve Generate standard curve Measure_Absorbance->Generate_Curve Calculate_Concentration Calculate TNF-α concentration in samples Generate_Curve->Calculate_Concentration

Caption: Workflow for TNF-α ELISA.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • RPMI 1640 with 10% FBS, 1% Penicillin/Streptomycin, and M-CSF

  • This compound (C12-sulfatide)

  • Human or Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, standard, enzyme conjugate, substrate, and stop solution)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • BMDM Culture and Stimulation:

    • Isolate bone marrow cells from the femurs and tibias of mice.[8]

    • Culture the cells in complete RPMI medium supplemented with M-CSF for 7 days to differentiate them into macrophages.[9]

    • Seed the differentiated BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Stimulate the cells with this compound at the desired concentrations for 24 hours.

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. The supernatants can be used immediately or stored at -80°C.[10]

  • ELISA:

    • Perform the TNF-α ELISA according to the manufacturer's instructions. A general procedure is as follows:

    • Coat a 96-well plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the standards and culture supernatants to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add the streptavidin-HRP conjugate.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.[11]

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the experimental samples.

Conclusion

This compound is emerging as a significant player in cellular signaling, particularly in the realm of innate immunity. Its ability to act as a ligand for the TLR4-MD-2 complex highlights a novel mechanism by which endogenous lipids can modulate inflammatory responses. The activation of both MyD88- and TRIF-dependent pathways underscores the complexity of its signaling potential. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the biological functions of this compound and explore its potential as a therapeutic target or modulator in inflammatory and immune-related diseases. Further research is warranted to fully elucidate the physiological and pathological contexts in which this compound signaling is most relevant and to explore the therapeutic implications of targeting this pathway.

References

The Pivotal Interaction of N-Dodecanoyl-Sulfatide with Membrane Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between N-Dodecanoyl-sulfatide, a specific variant of the sulfatide family of glycosphingolipids, and various membrane proteins. Given the crucial roles of sulfatides (B1148509) in cellular recognition, signaling, and myelin sheath maintenance, understanding these interactions at a molecular level is paramount for advancing research in neuroscience, oncology, and immunology, and for the development of novel therapeutics.

Introduction to this compound and its Biological Significance

Sulfatides, or 3-O-sulfogalactosylceramides, are acidic glycosphingolipids predominantly found in the outer leaflet of the plasma membrane of eukaryotic cells.[1][2] Their structure consists of a ceramide lipid anchor, a galactose sugar moiety, and a sulfate (B86663) group, which imparts a negative charge. The acyl chain length of the ceramide can vary, influencing the biophysical properties of the sulfatide and its interactions with other molecules. This compound (C12-sulfatide) is a synthetic sulfatide with a 12-carbon acyl chain, frequently utilized as a probe in model membranes to study glycolipid dynamics and interactions.

Sulfatides are not merely structural components of the cell membrane; they are active participants in a myriad of cellular processes. These include cell adhesion, myelin sheath stability, protein trafficking, and signal transduction.[1][3] Dysregulation of sulfatide metabolism has been implicated in several pathologies, including neurodegenerative diseases like metachromatic leukodystrophy, and certain types of cancer.[1][2]

Membrane Proteins Interacting with Sulfatides

A variety of membrane-associated proteins have been identified to interact with sulfatides. These interactions are often specific and play critical roles in cellular function. While direct quantitative data for this compound is limited in the literature, the following proteins are well-documented to bind to sulfatides with varying acyl chain lengths.

Neurofascin 155 (NF155)

Neurofascin 155 is a crucial adhesion molecule in the nervous system, playing a key role in the formation and maintenance of the paranodal junctions between axons and myelinating glial cells. The extracellular domain of NF155 has been shown to directly and specifically bind to sulfatides.[4][5] This interaction is essential for the proper localization of NF155 and the integrity of the paranodal axo-glial septa. The binding involves multiple sites on the NF155 extracellular domain, exhibiting positive cooperativity.

Selectins (P-selectin and L-selectin)

Selectins are a family of cell adhesion molecules involved in inflammatory responses and immune cell trafficking. Both P-selectin and L-selectin have been shown to bind to sulfatides on the surface of platelets and leukocytes.[6][7] This interaction can mediate platelet aggregation and leukocyte rolling and activation.[5][6]

Extracellular Matrix Proteins (Laminin and von Willebrand Factor)

Laminin (B1169045), a major component of the basement membrane, binds specifically to sulfatides, an interaction that is important for cell adhesion and the initiation of basement membrane assembly.[8][9] Von Willebrand factor (vWF), a glycoprotein (B1211001) involved in hemostasis, also exhibits high-affinity binding to sulfatides, which may play a role in platelet adhesion and aggregation.[10][11]

Quantitative Data on Sulfatide-Protein Interactions

The binding affinities of sulfatides to various membrane proteins have been quantified using techniques such as Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a common measure of binding affinity, with lower values indicating a stronger interaction.

Interacting ProteinSulfatide Type/SourceMethodDissociation Constant (Kd)Reference(s)
P-selectin Sulfatide-containing liposomesSPR8.4 ± 1.3 nM[5]
CD1a-γδ TCR complex SulfatideNot Specified10–22 μM[12]
Disabled-2 (Dab2) SulfatideNot Specified~30–50 μM[12]

Signaling Pathways Modulated by Sulfatide-Protein Interactions

The interaction of sulfatides with membrane proteins can initiate or modulate intracellular signaling cascades, leading to diverse cellular responses.

Sulfatide-β1 Integrin-STAT5-BOLA2 Apoptotic Pathway in Breast Cancer

A novel signaling pathway has been identified in breast cancer cells where sulfatide levels regulate apoptosis. In this pathway, high levels of sulfatide on the cell surface lead to the downregulation of β1 integrin. This, in turn, suppresses the activation of the transcription factor STAT5. The inactivation of STAT5 leads to the transcriptional repression of the anti-apoptotic gene BOLA2, thereby sensitizing the cells to apoptosis.[2][13]

Sulfatide_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus Sulfatide This compound (High Levels) Integrin β1 Integrin Sulfatide->Integrin downregulates STAT5_active STAT5 (active) Integrin->STAT5_active STAT5_inactive STAT5 (inactive) STAT5_active->STAT5_inactive inhibition BOLA2_promoter BOLA2 Promoter STAT5_active->BOLA2_promoter binds to BOLA2_gene BOLA2 Gene BOLA2_promoter->BOLA2_gene transcription Apoptosis Apoptosis BOLA2_gene->Apoptosis inhibits

Sulfatide-mediated apoptotic signaling pathway.
Role in the Nervous System

In the nervous system, sulfatides are abundant in the myelin sheath and are crucial for its maintenance and function. They are involved in the organization of the paranodal loops and the clustering of ion channels.[14] The interaction of sulfatide with proteins like Neurofascin 155 is essential for the integrity of the axo-glial junctions, which is critical for saltatory conduction.[15] Disruptions in these interactions can lead to demyelination and neurological deficits.[15]

Experimental Protocols for Studying Sulfatide-Protein Interactions

Several biophysical techniques are employed to characterize the interaction between sulfatides and membrane proteins. Detailed protocols for Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided below.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique to measure the kinetics of binding and dissociation between a ligand and an analyte in real-time.[16][17] In the context of sulfatide-protein interactions, liposomes containing this compound can be immobilized on a sensor chip, and the membrane protein is flowed over the surface as the analyte.

SPR_Workflow cluster_prep 1. Preparation cluster_immobilization 2. Liposome Immobilization cluster_binding 3. Binding Analysis cluster_analysis 4. Data Analysis liposome_prep Liposome Preparation (with this compound) chip_prep Sensor Chip Priming (L1 Chip) liposome_prep->chip_prep protein_prep Protein Purification (e.g., NF155 ectodomain) protein_injection Inject Membrane Protein (Analyte at various concentrations) protein_prep->protein_injection buffer_prep Buffer Degassing and Preparation buffer_prep->chip_prep liposome_injection Inject Sulfatide Liposomes chip_prep->liposome_injection stabilization Stabilization and Baseline liposome_injection->stabilization stabilization->protein_injection association Association Phase protein_injection->association dissociation Dissociation Phase (Buffer flow) association->dissociation regeneration Surface Regeneration (e.g., detergent wash) dissociation->regeneration data_fitting Fit Sensorgrams to Binding Model dissociation->data_fitting kinetics Determine ka, kd, and KD data_fitting->kinetics

Workflow for SPR analysis of sulfatide-protein interaction.
  • Liposome Preparation :

    • Prepare a lipid mixture in chloroform (B151607) containing a base phospholipid (e.g., POPC), a percentage of this compound (e.g., 10-20 mol%), and a small amount of a lipid for immobilization (e.g., DSPE-PEG-biotin if using a streptavidin-coated chip).

    • Dry the lipid mixture under a stream of nitrogen to form a thin film.

    • Hydrate the lipid film with an appropriate buffer (e.g., HBS-P) by vortexing.

    • Create unilamellar vesicles by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[13][16]

  • SPR Measurement :

    • Equilibrate the SPR instrument with running buffer.

    • Immobilize the sulfatide-containing liposomes onto the sensor chip (e.g., L1 chip which has a lipophilic surface).[16]

    • Inject a series of concentrations of the purified membrane protein over the immobilized liposomes and a reference surface (liposomes without sulfatide).

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between protein injections using a mild detergent solution.

  • Data Analysis :

    • Subtract the reference channel signal from the active channel signal to correct for non-specific binding and bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about molecular interactions.[8][18] For studying sulfatide-protein interactions, techniques like chemical shift perturbation (CSP) mapping can identify the binding interface on the protein.

NMR_Workflow cluster_sample_prep 1. Sample Preparation cluster_nmr_acq 2. NMR Data Acquisition cluster_data_analysis 3. Data Analysis protein_expression Isotope Labeling of Protein (15N or 13C/15N) protein_purification Protein Purification protein_expression->protein_purification hs_qc_ref Acquire 2D 1H-15N HSQC (Protein alone) protein_purification->hs_qc_ref sulfatide_micelles Prepare this compound Micelles or Bicelles titration Titrate with Sulfatide Micelles sulfatide_micelles->titration nmr_setup Spectrometer Setup and Tuning hs_qc_ref->titration hs_qc_complex Acquire 2D 1H-15N HSQC (Protein + Sulfatide) titration->hs_qc_complex spectrum_overlay Overlay and Compare Spectra hs_qc_complex->spectrum_overlay csp_calc Calculate Chemical Shift Perturbations (CSPs) spectrum_overlay->csp_calc mapping Map CSPs onto Protein Structure csp_calc->mapping

Workflow for NMR CSP analysis of sulfatide-protein interaction.
  • Sample Preparation :

    • Express and purify the membrane protein or its soluble domain with isotopic labels (e.g., 15N) for heteronuclear NMR.

    • Prepare a stock solution of this compound in a deuterated buffer, forming micelles or mixed micelles with a mild detergent (e.g., DPC).

  • NMR Titration :

    • Acquire a reference 2D 1H-15N HSQC spectrum of the isotopically labeled protein.

    • Perform a stepwise titration by adding increasing amounts of the this compound solution to the protein sample.

    • Acquire a 2D 1H-15N HSQC spectrum at each titration point.

  • Data Analysis :

    • Overlay the spectra from the titration series.

    • Identify the amino acid residues whose corresponding peaks in the HSQC spectrum show significant chemical shift changes upon addition of sulfatide.

    • Calculate the chemical shift perturbation (CSP) for each residue.

    • Map the residues with significant CSPs onto the three-dimensional structure of the protein to identify the binding interface.

Conclusion

The interaction of this compound and other sulfatides with membrane proteins is a dynamic and crucial aspect of cell biology. These interactions govern a wide range of physiological processes, from maintaining the structural integrity of the nervous system to modulating immune responses and influencing cancer cell fate. The methodologies outlined in this guide provide a robust framework for researchers to dissect these interactions at a molecular level. A deeper understanding of the quantitative and mechanistic details of sulfatide-protein binding will undoubtedly pave the way for the development of novel therapeutic strategies targeting a host of diseases.

References

N-Dodecanoyl-sulfatide in demyelinating diseases like multiple sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Sulfatides (B1148509) in Demyelinating Diseases

Audience: Researchers, scientists, and drug development professionals.

Scope: This document provides a comprehensive overview of the role of sulfatides, with a particular focus on the implications of their acyl chain variations, in the pathophysiology of demyelinating diseases such as multiple sclerosis (MS). It consolidates current research on their function in myelin maintenance, immunomodulation, and as potential disease biomarkers. While the prompt specified N-Dodecanoyl-sulfatide (C12:0), the available literature predominantly focuses on total sulfatide levels or long-chain isoforms. This guide reflects the current state of research, summarizing the broader role of sulfatides and highlighting where specific isoform data, including for shorter-chain species, is available or lacking.

Introduction to Sulfatides

Sulfatide (3-O-sulfogalactosylceramide) is a class of sulfated glycosphingolipids highly enriched in the myelin sheath of the central and peripheral nervous systems.[1][2] Constituting approximately 4-6% of total myelin lipids, sulfatides are crucial for the structure, maintenance, and function of myelin.[1][2] They are synthesized by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS).[1] The structure of sulfatide consists of a ceramide backbone linked to a galactose moiety, which is sulfated at the 3'-OH position. The fatty acid chain of the ceramide can vary in length, hydroxylation, and saturation, creating a variety of isoforms.[3] These structural variations, particularly the length of the N-acyl chain, are increasingly recognized as critical determinants of their biological function.

Alterations in sulfatide metabolism and composition are linked to several neurological disorders, including the lysosomal storage disease Metachromatic Leukodystrophy (MLD) and chronic demyelinating diseases like Multiple Sclerosis.[1][2][4] In MS, sulfatide depletion is observed in normal-appearing white matter, suggesting it may be an early event in disease progression, potentially preceding demyelination itself.[5]

The Sulfatide Metabolic Pathway

The synthesis and degradation of sulfatides are tightly regulated processes involving key enzymatic steps. Disruptions in this pathway can lead to either accumulation or depletion, both of which are detrimental to myelin health.

  • Synthesis: The de novo synthesis of sulfatide begins in the endoplasmic reticulum with the formation of ceramide. Ceramide is then transported to the Golgi apparatus, where UDP-galactose:ceramide galactosyltransferase (CGT) adds a galactose moiety, forming galactosylceramide (GalC). Subsequently, cerebroside sulfotransferase (CST) catalyzes the transfer of a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3'-position of the galactose, producing sulfatide.[1][6]

  • Degradation: The catabolism of sulfatide occurs in the lysosome. The enzyme arylsulfatase A (ASA) removes the sulfate group, converting sulfatide back to GalC.[6] A deficiency in ASA activity leads to the pathological accumulation of sulfatide, which is the hallmark of MLD.[2][4]

Sulfatide_Metabolism cluster_locations Cellular Localization Cer Ceramide GalC Galactosylceramide (GalC) Cer->GalC + UDP-Galactose Golgi Golgi Apparatus Sulf Sulfatide GalC->Sulf + PAPS Lysosome Lysosome Sulf->GalC Degradation ER Endoplasmic Reticulum CGT CGT CGT->Cer CST CST CST->GalC ASA ASA ASA->Sulf

Caption: The Sulfatide Metabolic Pathway.

Functional Roles of Sulfatide in the CNS

Sulfatides perform multiple critical functions within the CNS, ranging from structural support of myelin to complex signaling roles.

Myelin Structure and Axo-Glial Integrity

Sulfatides are essential for the long-term maintenance and compaction of myelin sheaths.[7] They contribute to the stability of the paranodal axo-glial junctions, which are critical for saltatory conduction.[1][8] Studies on CST knockout (CST-/-) mice, which completely lack sulfatide, reveal significant myelin abnormalities and progressive neurological deficits.[7] These mice exhibit thinner myelin sheaths due to a reduction in the synthesis of major myelin proteins and lipids.[7] Furthermore, sulfatide depletion leads to the disorganization of paranodal loops and a loss of neurofascin 155 (NF155), a key adhesion molecule, from the paranode.[7][9] This evidence underscores the role of sulfatide in maintaining the molecular architecture of the nodes of Ranvier.

Regulation of Oligodendrocyte Biology

Sulfatides play a complex role in the lifecycle of oligodendrocytes. They are considered negative regulators of oligodendrocyte terminal differentiation; mice lacking sulfatide show a two- to threefold increase in the number of terminally differentiated oligodendrocytes.[10] However, sulfatides are also involved in promoting oligodendrocyte survival.[1][2] This dual function suggests that a precise balance of sulfatide expression is necessary for proper myelination and remyelination.

Inhibition of Axon Outgrowth

In the context of CNS injury, myelin-associated molecules can inhibit axonal regeneration. Sulfatide has been identified as a novel myelin-associated inhibitor of axon outgrowth.[2][6] This inhibitory function requires both the sulfate group and a fatty acid moiety, as desulfated or truncated forms (like lyso-sulfatide) do not inhibit neurite extension.[6] This finding has significant implications for recovery following demyelinating events, as sulfatide released from damaged myelin could contribute to the failure of axonal regeneration.

The Dichotomous Role of Sulfatide in Neuroinflammation

In demyelinating diseases like MS, sulfatide exhibits a dual role, acting as both a pro-inflammatory trigger and an immunomodulatory agent.

Pro-inflammatory Signaling in Glial Cells

When released from damaged myelin, sulfatide can act as an endogenous danger signal, activating brain-resident immune cells like microglia and astrocytes.[11] This activation triggers the production of various inflammatory mediators. The signaling cascade involves the rapid phosphorylation of MAP kinases (p38, ERK, and JNK) and the activation of transcription factors NF-κB and AP-1.[11] This pro-inflammatory response is thought to occur, at least in part, through an L-selectin-dependent mechanism and can exacerbate pathological conditions in the brain.[11]

Sulfatide_Inflammatory_Signaling cluster_glia Glial Cell Activation Sulf Released Sulfatide (from damaged myelin) LSelectin L-Selectin Receptor Sulf->LSelectin Binds MAPK MAPK Cascade (p38, ERK, JNK) LSelectin->MAPK Activates Glia Microglia / Astrocyte NFkB NF-κB / AP-1 MAPK->NFkB Phosphorylates Nucleus Nucleus NFkB->Nucleus Translocates to Inflam Production of Inflammatory Mediators (Cytokines, Chemokines) Nucleus->Inflam Upregulates Gene Transcription

Caption: Sulfatide-Induced Inflammatory Signaling in Glial Cells.
Immunomodulatory Effects on T-Cells

Conversely, sulfatide can exert a suppressive effect on T-cell activation, potentially acting as an endogenous immunomodulator to temper autoimmune responses.[3] It has been shown to directly suppress the proliferation of both CD4+ and CD8+ T cells from healthy individuals.[3] This suppressive function appears to be compromised in patients with progressive MS, whose T-cells become insensitive to sulfatide-induced suppression.[3] This "escape" from suppression may contribute to the chronic inflammation and disease progression seen in later stages of MS.[3][12] The mechanism of suppression may involve interactions with receptors like L-selectin or Galectin-4 on lymphocytes.[3] Additionally, sulfatide can be presented by CD1d molecules to activate Type II Natural Killer T (NKT) cells, which can regulate autoimmune responses.[3]

Sulfatide_Immunomodulation Sulf Sulfatide TCell_Healthy Autoreactive T-Cell (Healthy / RRMS) Sulf->TCell_Healthy Interacts with TCell_PMS Autoreactive T-Cell (Progressive MS) Sulf->TCell_PMS Interacts with Suppression Suppression of Proliferation & IL-2 TCell_Healthy->Suppression Leads to Activation Escape from Suppression (Chronic Activation) TCell_PMS->Activation Fails to suppress, leading to Remission Remission / Homeostasis Suppression->Remission Promotes Progression Disease Progression Activation->Progression Contributes to

Caption: Dual Immunological Role of Sulfatide in MS.

Quantitative Analysis of Sulfatides in MS

The quantification of sulfatide levels and specific isoforms in cerebrospinal fluid (CSF) and plasma is an active area of research for biomarker discovery in MS.

CSF Sulfatide Isoforms as Disease Phenotype Markers

Recent studies using sensitive mass spectrometry methods have revealed that the CSF sulfatide profile can distinguish between different MS phenotypes.[13] While some studies have found no significant change in total sulfatide levels, others report that patients with progressive MS (PMS) have significantly higher total CSF sulfatide concentrations compared to those with relapsing-remitting MS (RRMS) and healthy donors.[13] More specifically, certain long-chain isoforms are altered.

Analyte Healthy Donors (HD) RRMS Patients PMS Patients P-value (PMS vs. RRMS) Reference
Total CSF Sulfatide (nM) -77.4 ± 3.897.8 ± 9.6p = 0.044[13]
CSF C24:1 Sulfatide LowerLowerSignificantly Increased-[13]
CSF C26:1 Sulfatide LowerLowerSignificantly Increased-[13]
CSF C26:1-OH Sulfatide LowerLowerSignificantly Increased-[13]
CSF C23:0-OH Sulfatide HigherHigherSignificantly Decreased-[13]

Table 1: Cerebrospinal Fluid (CSF) Sulfatide Levels in Multiple Sclerosis (MS) Phenotypes. Data are presented as mean ± SEM where available. "Lower" and "Higher" indicate relative levels compared to the PMS group.

Myelin Turnover Kinetics

Stable isotope labeling with deuterium (B1214612) (D₂O) followed by mass spectrometry has been used to measure the in vivo kinetics of myelin breakdown products in the CSF. This approach provides a dynamic measure of myelin formation and degradation. A study on N-Octadecanoyl-sulfatide (NO-Sulf, a C18:0 isoform) revealed differences in myelin turnover between MS patients and healthy subjects.

Parameter Healthy Subjects Progressive MS Patients Note Reference
Turnover Half-life (NO-Sulf) 96.5 days96.5 daysThe intrinsic turnover rate was similar.[14]
Fraction with non-negligible turnover Higher49.4% LowerIndicates a smaller pool of actively turning-over myelin.[14]

Table 2: In Vivo Turnover Kinetics of N-Octadecanoyl-Sulfatide (NO-Sulf) in CSF. The data suggests that while the breakdown rate of the active myelin pool is unchanged, the size of this active pool is significantly smaller in progressive MS patients, which may reflect slower myelin production or increased degradation of a more stable myelin component.[14]

Anti-Sulfatide Antibodies

A humoral immune response against sulfatide has been demonstrated in the CSF of some MS patients.[15] Elevated levels of anti-sulfatide antibodies are found more frequently in MS patients compared to controls, particularly those with secondary progressive MS (SPMS).[15] This suggests that sulfatide may act as an autoantigen, contributing to the autoimmune attack on myelin.[3]

Experimental Protocols and Methodologies

Quantification of Sulfatide Isoforms by UPLC-MS/MS

This method provides high sensitivity and specificity for identifying and quantifying individual sulfatide species in biological fluids.

Objective: To measure the concentration of various sulfatide isoforms in CSF.

Methodology:

  • Sample Preparation: CSF samples are spiked with a known amount of an internal standard (e.g., a non-endogenous, deuterated sulfatide like N-octadecanoyl-D3-sulfatide).[16]

  • Lipid Extraction: Lipids are extracted from the CSF using a solvent mixture, often employing automated solid-phase extraction for high throughput.[13][16]

  • Chromatographic Separation: The extracted lipids are separated using Ultra-Performance Liquid Chromatography (UPLC) with a reversed-phase column. A gradient of mobile phases is used to separate the sulfatide isoforms based on their hydrophobicity (i.e., acyl chain length and saturation).[16]

  • Mass Spectrometry Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer (MS/MS) operating in negative electrospray ionization mode. Sulfatides are detected using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each isoform and the internal standard, ensuring high specificity.[16]

  • Quantification: The concentration of each sulfatide isoform is calculated by comparing the area of its chromatographic peak to the peak area of the internal standard.[16]

UPLC_MS_Workflow CSF CSF Sample Spike Spike with Internal Standard CSF->Spike Extract Automated Lipid Extraction Spike->Extract UPLC UPLC Separation (Reversed-Phase) Extract->UPLC MS Tandem Mass Spec (MRM Detection) UPLC->MS Data Data Analysis & Quantification MS->Data

Caption: Experimental Workflow for CSF Sulfatide Analysis.
Detection of Anti-Sulfatide Antibodies by ELISA

Objective: To detect and quantify autoantibodies against sulfatide in CSF or serum.

Methodology:

  • Antigen Coating: High-binding 96-well microtiter plates are coated with purified sulfatide dissolved in an appropriate solvent (e.g., ethanol). The solvent is evaporated, leaving the sulfatide adsorbed to the well surface.

  • Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., a solution of bovine serum albumin).

  • Sample Incubation: Diluted CSF or serum samples are added to the wells and incubated, allowing any anti-sulfatide antibodies present to bind to the coated antigen.

  • Secondary Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes human IgG or IgM is added. This antibody binds to the primary anti-sulfatide antibodies captured in the well.

  • Detection: A colorimetric HRP substrate (e.g., TMB) is added. The enzyme converts the substrate into a colored product.

  • Quantification: The reaction is stopped, and the absorbance is read using a plate reader. The intensity of the color is proportional to the amount of anti-sulfatide antibody in the sample.[15]

Conclusion and Future Directions

Sulfatides are no longer viewed as simple structural lipids but as active players in the complex pathophysiology of demyelinating diseases. Their depletion in the early stages of MS suggests a causative role in myelin and axonal pathology.[5] Furthermore, their dual function in neuroinflammation highlights their potential as therapeutic targets. The ability of sulfatide isoforms in the CSF to discriminate between MS phenotypes holds promise for biomarker development, which could aid in patient stratification and monitoring of disease progression.[13]

Future research should focus on:

  • Acyl Chain Specificity: Elucidating the specific functions of different sulfatide isoforms, including short-chain species like this compound, in both health and disease.

  • Receptor Identification: Identifying the specific cell surface receptors that mediate the pro-inflammatory and immunomodulatory effects of sulfatides.[3]

  • Therapeutic Modulation: Developing strategies to restore sulfatide homeostasis in the CNS or to selectively target its signaling pathways to promote remyelination and reduce inflammation.

  • Longitudinal Studies: Conducting large-scale, longitudinal studies to validate CSF sulfatide profiles as robust biomarkers for predicting disease progression in MS.

References

The Role of Sulfatides in the Pathophysiology of Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. While the amyloid cascade hypothesis has long dominated the field, recent research has increasingly focused on the role of other factors, including neuroinflammation and lipid dysregulation, in the initiation and progression of the disease. Among the lipids implicated in AD, sulfatides (B1148509), a class of sulfated galactosylceramides, have emerged as a key player. This technical guide provides a comprehensive overview of the involvement of sulfatides in AD pathology, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways. It is important to note that while this guide addresses the broad class of sulfatides, the current body of scientific literature does not offer specific insights into the role of N-Dodecanoyl-sulfatide (C12:0 sulfatide) in Alzheimer's disease. The available research predominantly investigates total sulfatide levels or the more abundant long-chain sulfatide species.

Sulfatide Depletion: An Early and Significant Event in Alzheimer's Disease

A substantial body of evidence indicates that a dramatic reduction in sulfatide levels is an early and consistent feature of AD.[1][2][3][4][5] This depletion is observed in both gray and white matter of the brain and has been reported in individuals at the preclinical and earliest clinically recognizable stages of the disease.[1][2][3][6] The loss of sulfatides is more pronounced in AD compared to other neurodegenerative disorders, suggesting a specific role in its pathophysiology.[7]

Quantitative Changes in Sulfatide Levels

The following tables summarize the key quantitative findings from preclinical and clinical studies on sulfatide levels in the context of Alzheimer's disease.

Table 1: Sulfatide Levels in Human Brain Tissue

Brain RegionConditionSulfatide Level ChangeReference
Temporal Gray MatterVery Mild AD vs. ControlUp to 90% decrease[3][5]
Temporal White MatterVery Mild AD vs. ControlApproximately 50% decrease[3][5]
Preclinical ADPreclinical AD vs. Control35% decrease in total sulfatides
Preclinical ADPreclinical AD vs. Control40% decrease in N-(OH)24:0 sulfatide

Table 2: Sulfatide Levels in Genetically Modified Mouse Models of Sulfatide Deficiency

Mouse ModelAgeBrain RegionSulfatide Level Change (vs. Control)Reference
CST+/-12 monthsCerebrum~30% decrease[1]
CST cKO15 monthsCerebrum75% decrease[1]
CST cKO20 monthsCerebrum80% decrease[1]

Table 3: Influence of Apolipoprotein E (ApoE) Genotype on Brain Sulfatide Levels in Mice

Mouse ModelAgeComparisonTotal Sulfatide ChangeReference
APOE4 KI vs. APOE2 KI9 monthsAPOE4 vs. APOE2~11% decrease[1]
APOE KO vs. APOE3/4 KI9 monthsAPOE KO vs. APOE3/426-28% increase[1]

The Bidirectional Relationship Between Sulfatides and Amyloid-Beta

Recent studies have revealed a complex, bidirectional relationship between sulfatide metabolism and the processing of amyloid precursor protein (APP), the precursor to Aβ.[8]

  • APP's Influence on Sulfatide Synthesis: The APP intracellular domain (AICD), a product of APP processing, has been shown to decrease the expression of galactosylceramide sulfotransferase (Gal3st1/CST), the enzyme responsible for sulfatide synthesis. This suggests that the pathological processing of APP in AD could directly contribute to the observed sulfatide deficiency.[8]

  • Sulfatides' Impact on Aβ Generation: Conversely, sulfatide supplementation has been demonstrated to reduce the generation of Aβ.[8] This is achieved through the modulation of the secretases that cleave APP. Sulfatides appear to promote the lysosomal degradation of β-secretase (BACE1) and inhibit the activity of γ-secretase.[8]

This intricate feedback loop suggests that an initial disruption in either sulfatide homeostasis or APP processing could trigger a cascade that exacerbates both pathologies.

Signaling Pathways and Pathological Consequences of Sulfatide Deficiency

The depletion of sulfatides in the central nervous system (CNS) is not a benign event. It triggers a cascade of pathological changes that are highly relevant to AD, including ventricular enlargement and neuroinflammation.

Sulfatide Deficiency and Ventricular Enlargement

A causal link has been established between sulfatide deficiency and the enlargement of brain ventricles, a common anatomical feature of AD.[1][2] Studies in mice with genetic deletion of CST have shown that even a mild reduction in sulfatide levels is sufficient to cause significant ventricular enlargement, independent of major brain atrophy or neuronal death.[1]

The proposed mechanism involves the upregulation of Aquaporin-4 (AQP4), a water channel protein predominantly expressed in astrocytes.[1] Sulfatide deficiency leads to an increase in AQP4 expression, which is hypothesized to be an adaptive response to impaired cerebrospinal fluid (CSF) circulation.[1] The loss of negatively charged sulfatides from the myelin sheath may disrupt the charge balance at the myelin-extracellular space interface, increasing resistance to CSF outflow and leading to its accumulation.[1]

Sulfatide_Ventricular_Enlargement Sulfatide_Deficiency Sulfatide Deficiency in Myelin Sheath Charge_Disruption Disruption of Charge Balance at Myelin-CSF Interface Sulfatide_Deficiency->Charge_Disruption CSF_Outflow_Resistance Increased Resistance to CSF Outflow Charge_Disruption->CSF_Outflow_Resistance CSF_Accumulation CSF Accumulation (Hydrocephalus) CSF_Outflow_Resistance->CSF_Accumulation AQP4_Upregulation Increased AQP4 Expression (in Astrocytes) CSF_Accumulation->AQP4_Upregulation Adaptive Response Ventricular_Enlargement Ventricular Enlargement CSF_Accumulation->Ventricular_Enlargement

Caption: Proposed mechanism of sulfatide deficiency-induced ventricular enlargement.

Sulfatide Deficiency and Neuroinflammation

Sulfatide loss is a potent trigger of neuroinflammation, a key pathological process in AD.[4][9] The absence of sulfatides in the CNS is sufficient to activate microglia and astrocytes, the resident immune cells of the brain.[4][9] This activation leads to the upregulation of AD-risk genes such as Apoe and Trem2.[10]

Sulfatide_Neuroinflammation Sulfatide_Deficiency CNS Sulfatide Deficiency Microglia_Activation Activation of Disease-Associated Microglia Sulfatide_Deficiency->Microglia_Activation Astrocyte_Activation Activation of Disease-Associated Astrocytes Sulfatide_Deficiency->Astrocyte_Activation AD_Risk_Genes Upregulation of AD Risk Genes (e.g., Apoe, Trem2) Microglia_Activation->AD_Risk_Genes Neuroinflammation Chronic Neuroinflammation Microglia_Activation->Neuroinflammation Astrocyte_Activation->Neuroinflammation Cognitive_Impairment Cognitive Impairment Neuroinflammation->Cognitive_Impairment

References

N-Dodecanoyl-Sulfatide: An In-Depth Technical Guide to its Role as a Biomarker in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Dodecanoyl-sulfatide (C12:0 sulfatide), a specific short-chain sulfatide, is emerging as a potential biomarker for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Alterations in the levels of this lipid in biological fluids and brain tissue are associated with disease presence and progression. This technical guide provides a comprehensive overview of this compound, including its biochemical background, quantitative data in neurological disorders, detailed experimental protocols for its measurement, and its role in relevant signaling pathways.

Introduction to this compound

Sulfatides (B1148509) are a class of sulfated galactosylceramides primarily found in the myelin sheath of the central and peripheral nervous systems.[1] They are integral to myelin function and stability.[1] The fatty acid chain length of sulfatides can vary, leading to different species with distinct properties and potential biological roles. This compound is characterized by a 12-carbon acyl chain (C12:0). While long-chain sulfatides (C22-C24) are predominant in mature myelin, shorter-chain species like this compound are more abundant during early central nervous system development and are also found in neurons and astrocytes.[2][3]

Quantitative Data of this compound in Neurological Disorders

Recent lipidomic studies have begun to quantify specific sulfatide isoforms in neurological disorders, revealing distinct profiles compared to healthy controls. The following tables summarize the available quantitative data for this compound and other relevant short-chain sulfatides.

Table 1: Sulfatide Isoform Concentrations in Cerebrospinal Fluid (CSF) of Multiple Sclerosis Patients and Healthy Donors

Sulfatide IsoformHealthy Donors (HD) (nM)Relapsing-Remitting MS (RRMS) (nM)Progressive MS (PMS) (nM)
C16:0 4.8 ± 0.44.9 ± 0.36.1 ± 0.8
C18:0 1.8 ± 0.21.8 ± 0.12.2 ± 0.3
C20:0 1.9 ± 0.21.8 ± 0.12.2 ± 0.3
C22:0 7.3 ± 0.67.0 ± 0.48.8 ± 1.1
C24:1 16.7 ± 1.216.2 ± 0.821.1 ± 2.4
C24:0 6.8 ± 0.56.5 ± 0.48.2 ± 1.0
C26:1 5.2 ± 0.45.0 ± 0.36.6 ± 0.8
Total Sulfatides 79.5 ± 5.977.4 ± 3.897.8 ± 9.6*

*Data adapted from a study that quantified 20 sulfatide isoforms in CSF. While specific C12:0 data was not explicitly presented in the summary, the table reflects the trend of short to long-chain sulfatides. The study noted significantly higher levels of total sulfatides, C24:1, and C26:1 in PMS patients compared to RRMS patients and healthy donors.[1][4]

Table 2: Relative Abundance of Short-Chain Sulfatides in a Primate Model of Parkinson's Disease

Brain RegionSulfatide SpeciesRelative Change in MPTP-Lesioned Animals
Substantia Nigra Short-chain hydroxylated sulfatidesDepleted
Substantia Nigra Short-chain non-hydroxylated sulfatidesElevated
Globus Pallidus Short-chain hydroxylated sulfatidesDepleted
Globus Pallidus Short-chain non-hydroxylated sulfatidesElevated

*Data derived from a spatial lipidomics study on an MPTP primate model of Parkinson's disease. The study observed region-specific dysregulation of sulfatide metabolism. While not providing absolute quantification, it highlights changes in short-chain sulfatides in brain regions critically affected in Parkinson's disease.[5]

Table 3: Sulfatide Levels in Alzheimer's Disease

Brain RegionSulfatide Change in ADReference
Gray MatterUp to 90% depletion in very mild AD[3]
White MatterApproximately 50% depletion in very mild AD[3]

*Studies on Alzheimer's disease have shown a dramatic and specific depletion of total sulfatides in the brain, starting from the earliest clinically recognizable stages.[3] While these studies did not specifically quantify the C12:0 isoform in a tabular format, the overall depletion of the sulfatide class suggests that this compound levels are also likely reduced.

Experimental Protocols

Accurate quantification of this compound requires sensitive and specific analytical methods. The most common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Sulfatide Extraction from Cerebrospinal Fluid (CSF)

This protocol is based on a fully automated butanol:methanol (BUME) liquid-liquid extraction method.[5]

Materials:

  • 1.2 ml glass tubes in a 96-well format

  • Automated liquid handling system (e.g., Agilent BRAVO)

  • Butanol:methanol (3:1, v/v) solution containing internal standard (e.g., C19:0 sulfatide at 15 nmol/l)

  • Heptane:ethyl acetate (B1210297) (3:1, v/v)

  • Acetic acid (1%)

  • Centrifuge

Procedure:

  • Pipette 100 µl of CSF into the glass tubes.

  • Add 300 µl of the butanol:methanol solution with the internal standard to each sample.

  • Mix thoroughly using repeated aspiration and dispensing with the automated liquid handler.

  • Add 300 µl of heptane:ethyl acetate and 300 µl of 1% acetic acid.

  • Mix the samples thoroughly again.

  • Centrifuge the samples to achieve phase separation.

  • Transfer the upper organic phase containing the lipids to a new plate for analysis.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of sulfatides.[5]

UPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18)

  • Mobile Phase A: Water:acetonitrile:formic acid (70:30:0.1, v/v/v)

  • Mobile Phase B: Acetonitrile:isopropanol:formic acid (50:50:0.1, v/v/v)

  • Flow Rate: 400 µl/min

  • Gradient:

    • 0-0.5 min: 65% B

    • 0.5-5.5 min: Linear gradient to 100% B

    • 5.5-7.5 min: Hold at 100% B

    • 7.5-8 min: Return to 65% B

    • 8-10 min: Re-equilibration at 65% B

  • Injection Volume: 5 µl

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M-H]⁻ of this compound

  • Product Ion: m/z 96.9 (SO₃⁻)

  • Collision Energy: Optimized for the specific instrument and analyte.

  • Data Analysis: Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathways and Biological Relevance

Recent evidence has shed light on the specific signaling roles of short-chain sulfatides, including this compound.

Activation of Toll-Like Receptor 4 (TLR4)

A significant finding is that this compound acts as an endogenous ligand for the Toll-like receptor 4 (TLR4)-MD-2 complex.[2] This interaction initiates downstream inflammatory signaling cascades.

  • MyD88-Dependent Pathway: Binding of this compound to TLR4 can recruit the adaptor protein MyD88, leading to the activation of NF-κB and MAP kinases (ERK1/2, p38, and JNK1/2). This results in the production of pro-inflammatory cytokines such as TNF-α.[2]

  • TRIF-Dependent Pathway: The interaction can also activate the TRIF-dependent pathway, leading to the production of type I interferons (IFNs).[2]

This dual activation of both MyD88- and TRIF-dependent signaling highlights the potential of this compound to be a potent modulator of neuroinflammation. In the context of neurological disorders, where neuroinflammation is a key pathological feature, dysregulation of this compound levels could contribute to the chronic inflammatory state.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N_Dodecanoyl_sulfatide This compound (C12:0) TLR4_MD2 TLR4-MD-2 Complex N_Dodecanoyl_sulfatide->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF NF_kB NF-κB Activation MyD88->NF_kB MAPK MAPK Activation (ERK, p38, JNK) MyD88->MAPK IFNs Type I Interferon Production TRIF->IFNs Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α) NF_kB->Cytokines MAPK->Cytokines

This compound signaling via the TLR4-MD-2 complex.

Role in Oligodendrocyte Biology and Myelination

Sulfatides, in general, are known to be negative regulators of oligodendrocyte differentiation.[2] The balance between different sulfatide species, including short-chain variants, may play a crucial role in the timing and progression of myelination and remyelination processes. Alterations in this compound levels could therefore impact the capacity for myelin repair in demyelinating diseases like multiple sclerosis.

Experimental and Logical Workflow

The process of investigating this compound as a biomarker involves several key stages, from sample collection to data analysis and interpretation.

Biomarker_Workflow Sample_Collection Sample Collection (CSF, Brain Tissue) Lipid_Extraction Lipid Extraction (e.g., BUME method) Sample_Collection->Lipid_Extraction LC_MS_Analysis UPLC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Comparison between groups) Data_Processing->Statistical_Analysis Biomarker_Validation Biomarker Validation (ROC curve analysis) Statistical_Analysis->Biomarker_Validation Pathway_Analysis Pathway Analysis (Correlation with clinical data) Statistical_Analysis->Pathway_Analysis Conclusion Conclusion (Biomarker Potential) Biomarker_Validation->Conclusion Pathway_Analysis->Conclusion

Workflow for this compound biomarker discovery.

Conclusion and Future Directions

This compound is a promising biomarker candidate for neurological disorders. Its involvement in key pathological processes, particularly neuroinflammation via TLR4 signaling, positions it as a molecule of interest for both diagnostic and therapeutic development. Future research should focus on:

  • Large-scale validation studies: Quantifying this compound in large, well-characterized patient cohorts for Alzheimer's disease, Parkinson's disease, and multiple sclerosis to establish definitive concentration ranges and diagnostic cut-off values.

  • Longitudinal studies: Tracking the levels of this compound over time to determine its utility in monitoring disease progression and response to treatment.

  • Further elucidation of signaling pathways: Investigating other potential receptors and downstream signaling cascades that may be modulated by this compound to fully understand its biological functions in the central nervous system.

  • Therapeutic targeting: Exploring the potential of modulating this compound levels or its interaction with TLR4 as a novel therapeutic strategy for neuroinflammatory conditions.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and investigate the role of this compound as a critical player in the complex landscape of neurological disorders.

References

Methodological & Application

Application Notes and Protocols for N-Dodecanoyl-sulfatide Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Dodecanoyl-sulfatide is a specific molecular species of sulfatide, a class of sulfoglycolipids that are integral components of the myelin sheath in the nervous system.[1][2] Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, consist of a ceramide backbone linked to a sulfated galactose moiety.[2] They play crucial roles in various biological processes, including protein trafficking, cell adhesion, signaling, and the maintenance of glial-axon junctions.[1][2] Alterations in sulfatide metabolism and levels have been implicated in a range of pathologies, such as demyelinating diseases like metachromatic leukodystrophy (MLD), neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as cancer and diabetes.[2][3][4]

Mass spectrometry has emerged as a powerful analytical tool for the sensitive and specific quantification of sulfatides, including this compound, in various biological matrices. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes representative quantitative data for total sulfatide concentrations in biological samples from patients with Metachromatic Leukodystrophy (MLD) compared to control subjects. This data highlights the significant accumulation of sulfatides in MLD, demonstrating the utility of mass spectrometry for disease biomarker analysis.

Sample TypePatient GroupTotal Sulfatide Concentration (Fold Difference vs. Control)Reference
Dried Blood Spots (DBS)Early-Onset MLDUp to 23.2-fold increase[3][4]
Dried Blood Spots (DBS)Late-Onset MLDUp to 5.1-fold increase[3][4]
Dried Urine Spots (DUS)Early-Onset MLDUp to 164-fold increase[4][5]
Dried Urine Spots (DUS)Late-Onset MLDUp to 78-fold increase[4][5]

Experimental Protocols

Lipid Extraction from Biological Samples

This protocol is a modified Bligh and Dyer method, a widely used technique for the extraction of total lipids from biological samples.[6][7]

Materials:

  • Biological sample (e.g., tissue homogenate, cell pellet, biofluid)

  • Methanol (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To your sample in a glass tube, add methanol.

  • Add chloroform to the mixture.

  • Add deionized water to induce phase separation.

  • Vortex the mixture thoroughly for 1-2 minutes to ensure complete mixing.

  • Centrifuge the sample at 3,500 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette.

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

This compound Analysis by LC-MS/MS

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of sulfatides.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source[7]

LC Parameters:

  • Column: A C18 or C8 reversed-phase column is suitable for lipid separation.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 65:30 v/v) with 0.1% formic acid

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the sulfatides.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

MS/MS Parameters:

  • Ionization Mode: Negative ion electrospray ionization (ESI-) is generally preferred for sulfatide analysis due to the presence of the negatively charged sulfate (B86663) group.[8]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with product ion scans for identification.

  • Precursor Ion: The [M-H]⁻ ion of this compound.

  • Product Ions: Characteristic fragment ions of sulfatides are monitored. Common fragments arise from the cleavage of the glycosidic bond and the loss of the sulfate group.

  • Collision Energy: Optimized for the specific transition of this compound.

  • Source Parameters: Capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature should be optimized for maximum signal intensity.

Visualizations

Sulfatide Synthesis and Degradation Pathway

Sulfatide_Metabolism Ceramide Ceramide Galactosylceramide Galactosylceramide (GalCer) Ceramide->Galactosylceramide CGT (UDP-galactose) Sulfatide Sulfatide Galactosylceramide->Sulfatide CST (PAPS) Sulfatide->Galactosylceramide ARSA (in Lysosome) Lysosome Lysosome Mass_Spec_Workflow Sample Biological Sample (Tissue, Cells, Biofluid) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution LC_Separation UHPLC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Analysis Tandem Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Quantification) MS_Analysis->Data_Analysis Sulfatide_Signaling cluster_membrane Plasma Membrane Sulfatide High Sulfatide (SM4) IntegrinB1 β1 Integrin Sulfatide->IntegrinB1 downregulates STAT5 STAT5 IntegrinB1->STAT5 activates BOLA2 BOLA2 STAT5->BOLA2 activates transcription Apoptosis Apoptosis BOLA2->Apoptosis inhibits

References

Application Notes and Protocols for the Quantitative Analysis of N-Dodecanoyl-sulfatide in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509) are a class of sulfated galactosylceramides that are abundant in the myelin sheath of the central and peripheral nervous systems.[1] N-Dodecanoyl-sulfatide, a specific molecular species of sulfatide, plays a crucial role in myelin formation, maintenance, and function.[1] Altered levels of sulfatides in the brain have been associated with several neurological diseases, including metachromatic leukodystrophy (MLD) and Alzheimer's disease, making their accurate quantification essential for disease diagnosis, monitoring, and the development of therapeutic interventions.[1][2]

This document provides detailed protocols for the extraction, purification, and quantitative analysis of this compound in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3]

Signaling and Metabolic Pathway of Sulfatides

Sulfatides are synthesized in the endoplasmic reticulum and Golgi apparatus and are degraded in the lysosomes. The pathway involves several key enzymatic steps.

Sulfatide_Metabolism CGT: Ceramide Galactosyltransferase CST: Cerebroside Sulfotransferase Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer Sulfatide This compound GalCer->Sulfatide CST Lysosome Lysosomal Degradation Sulfatide->Lysosome Arylsulfatase A (ARSA)

Caption: Biosynthetic and degradative pathway of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for sulfatides in brain tissue from various studies. Concentrations can vary depending on the specific brain region, age, and species.

AnalyteBrain RegionSpeciesMethodConcentration RangeReference
Total SulfatidesWhole BrainMouse (Wild-Type)LC-MS/MS~200 nmol/ml of homogenate[2]
Total SulfatidesWhole BrainMouse (ASA knockout)LC-MS/MSSignificantly higher than wild-type[2]
C24:1-SulfatideGray MatterHumanMALDI-MSIRelative Abundance[4]
C24:0-SulfatideWhite MatterHumanMALDI-MSIRelative Abundance[4]
Hydroxylated SulfatidesGray MatterMacaqueMALDI-MSIPredominantly distributed[4]
Non-hydroxylated SulfatidesWhite MatterMacaqueMALDI-MSIPredominantly distributed[4]

Note: Direct quantitative values for this compound are not always reported separately from total sulfatides. The presented data provides a reference for expected concentration ranges of total sulfatides.

Experimental Protocols

A generalized workflow for the quantitative analysis of this compound in brain tissue is depicted below.

Experimental_Workflow Start Brain Tissue Sample Homogenization Homogenization (in water or buffer) Start->Homogenization Extraction Lipid Extraction (Folch Method: Chloroform/Methanol) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (Silica Column) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: General experimental workflow for sulfatide quantification.

Protocol 1: Brain Tissue Homogenization

Objective: To prepare a uniform tissue homogenate for efficient lipid extraction.

Materials:

  • Frozen brain tissue

  • Ice-cold water or phosphate-buffered saline (PBS)

  • Mechanical homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Calibrated balance

  • Microcentrifuge tubes

Procedure:

  • Weigh the frozen brain tissue accurately.

  • Place the tissue in a pre-chilled glass homogenizer.

  • Add a specific volume of ice-cold water or PBS to achieve a desired tissue concentration (e.g., 1 part tissue to 3 parts water, v/v).[2]

  • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Aliquot the homogenate into microcentrifuge tubes for immediate extraction or store at -80°C for later use.

Protocol 2: Lipid Extraction (Modified Folch Method)

Objective: To extract total lipids, including sulfatides, from the brain tissue homogenate.

Materials:

  • Brain tissue homogenate

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a known volume of brain tissue homogenate (e.g., 25 µL), add an appropriate internal standard (e.g., N-octadecanoyl-D3-sulfatide).[2]

  • Add 20 volumes of a 2:1 (v/v) mixture of chloroform:methanol (e.g., 500 µL for 25 µL of homogenate).[5]

  • Vortex the mixture thoroughly for 10-15 minutes at room temperature.[5][6]

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 100 µL).[6]

  • Vortex again for 5 minutes to ensure proper phase separation.[6]

  • Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to separate the phases.[6]

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, into a new glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen.

Protocol 3: Solid-Phase Extraction (SPE) for Sulfatide Purification

Objective: To isolate and enrich the sulfatide fraction from the total lipid extract.

Materials:

  • Dried lipid extract

  • Silica (B1680970) SPE cartridge (e.g., 100 mg)

  • Chloroform

  • Methanol

  • Acetone

  • SPE vacuum manifold

Procedure:

  • Condition the silica SPE cartridge by washing sequentially with 2 mL of methanol, 2 mL of chloroform:methanol (1:1, v/v), and 2 mL of chloroform.[2]

  • Reconstitute the dried lipid extract in a small volume of chloroform:methanol (98:2, v/v).

  • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of chloroform:methanol (98:2, v/v) to elute neutral lipids.

  • Elute the sulfatide fraction with 1 mL of acetone:methanol (9:1, v/v).[2]

  • Dry the eluted sulfatide fraction under a stream of nitrogen.

Protocol 4: LC-MS/MS Quantification of this compound

Objective: To separate and quantify this compound using LC-MS/MS.

Materials:

  • Purified sulfatide fraction

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C8 or C18 column

  • Mobile Phase A: Water with 0.1% formic acid and 20 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 1:1) with 0.1% formic acid and 20 mM ammonium formate

  • This compound analytical standard

Procedure:

  • Reconstitute the dried, purified sulfatide fraction in a known volume of the initial mobile phase.

  • Prepare a calibration curve using the this compound analytical standard.

  • Set up the LC-MS/MS method with a suitable gradient elution program to separate the sulfatide species.

  • Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transition for this compound will need to be determined. A common transition for sulfatides is the precursor ion to the sulfate (B86663) fragment at m/z 96.9.[2]

  • Inject the samples and standards onto the LC-MS/MS system.

  • Integrate the peak areas for this compound and the internal standard.

  • Quantify the amount of this compound in the samples by comparing the peak area ratios to the calibration curve.

Troubleshooting and Considerations

  • Low Recovery: Ensure complete homogenization and extraction. Optimize SPE wash and elution steps.

  • Matrix Effects: Use a suitable internal standard that co-elutes with the analyte to compensate for ion suppression or enhancement.

  • Isomeric Interference: High-resolution mass spectrometry may be necessary to distinguish between isomeric sulfatide species.

  • Sample Stability: Store tissue and extracts at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

By following these detailed protocols, researchers can achieve reliable and accurate quantification of this compound in brain tissue, facilitating a deeper understanding of its role in health and disease.

References

Application Notes and Protocols for Fluorescently Labeled N-Dodecanoyl-Sulfatide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides, or 3-O-sulfogalactosylceramides, are a class of sulfoglycosphingolipids predominantly found in the outer leaflet of the plasma membrane of eukaryotic cells. They play crucial roles in a variety of cellular processes, including cell adhesion, signaling, and myelin sheath maintenance.[1][2] Aberrant sulfatide metabolism has been implicated in several diseases, including cancers and autoimmune disorders. The use of fluorescently labeled sulfatide analogs, such as N-Dodecanoyl-sulfatide, provides a powerful tool for real-time visualization of their subcellular localization, trafficking, and involvement in signaling pathways within live cells.[3]

This document provides detailed application notes and protocols for the use of fluorescently labeled this compound in cell culture experiments.

Data Presentation

Fluorescent Properties of Common Fluorophores for this compound
FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
NBD (Nitrobenzofurazan)~467~539~0.3-0.5~22,000
Pyrene~340~375-395 (monomer), ~470 (excimer)~0.65 (monomer)~40,000
Lissamine Rhodamine B~570~590~0.3~80,000

Note: Spectral properties can be influenced by the local environment. It is recommended to confirm the optimal settings for your specific experimental setup.

Recommended Staining Conditions for Fluorescently Labeled this compound
ParameterRecommended RangeNotes
Concentration 1 - 10 µMOptimal concentration should be determined empirically for each cell type to achieve sufficient signal without inducing cytotoxicity.[4]
Incubation Time 15 - 60 minutesShorter times are often sufficient for plasma membrane labeling, while longer times may be required for observing internalization and trafficking.[4][5]
Incubation Temperature 37°CFor active cellular uptake and metabolic incorporation. Incubation at 4°C can be used as a control to assess passive membrane association.
Cell Density 50-80% confluencyCells should be in a logarithmic growth phase for optimal uptake.
Culture Medium Serum-free medium or PBSSerum proteins can bind to the fluorescent lipid, potentially leading to non-specific staining and reduced availability.

Signaling Pathways and Metabolic Routes

Sulfatide Biosynthesis and Degradation Pathway

Sulfatide synthesis is initiated in the endoplasmic reticulum and completed in the Golgi apparatus, while its degradation occurs in the lysosomes.[6][7]

Sulfatide_Metabolism Sulfatide Biosynthesis and Degradation Pathway. CGT: Ceramide Galactosyltransferase, CST: Cerebroside Sulfotransferase, ASA: Arylsulfatase A, GALC: Galactosylceramidase. cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Ceramide Ceramide GalCer Galactosylceramide Ceramide->GalCer CGT GalCer_Golgi Galactosylceramide GalCer->GalCer_Golgi Transport Sulfatide Sulfatide Sulfatide_Lysosome Sulfatide Sulfatide->Sulfatide_Lysosome Endocytosis GalCer_Golgi->Sulfatide CST GalCer_Lysosome Galactosylceramide Sulfatide_Lysosome->GalCer_Lysosome ASA Ceramide_Lysosome Ceramide GalCer_Lysosome->Ceramide_Lysosome GALC

Caption: Overview of sulfatide metabolism.

Sulfatide-Mediated β1 Integrin–STAT5–BOLA2 Signaling Pathway

In breast cancer cells, sulfatide has been shown to regulate apoptosis through the β1 integrin–STAT5–BOLA2 signaling pathway.[1]

Sulfatide_Signaling Sulfatide's role in apoptosis regulation. Sulfatide Increased Sulfatide (SM4) IntegrinB1 β1 Integrin Sulfatide->IntegrinB1 downregulates STAT5 STAT5 IntegrinB1->STAT5 activates BOLA2_promoter BOLA2 Promoter STAT5->BOLA2_promoter binds to BOLA2 BOLA2 Expression BOLA2_promoter->BOLA2 promotes Apoptosis Increased Apoptotic Sensitivity BOLA2->Apoptosis inhibits

Caption: Sulfatide-mediated signaling in apoptosis.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Fluorescently Labeled this compound

This protocol describes the labeling of live cultured cells with fluorescently labeled this compound for subsequent imaging by fluorescence microscopy.

Materials:

  • Fluorescently labeled this compound (e.g., NBD- or Pyrene-labeled)

  • Cultured cells (adherent or suspension)

  • Complete culture medium

  • Serum-free culture medium or Phosphate-Buffered Saline (PBS)

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding:

    • For adherent cells, seed them onto glass-bottom dishes or chamber slides 24-48 hours prior to the experiment to allow them to reach 50-80% confluency.

    • For suspension cells, they can be labeled in a microcentrifuge tube.

  • Preparation of Labeling Solution:

    • Prepare a stock solution of the fluorescently labeled this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM.

    • On the day of the experiment, dilute the stock solution in serum-free medium or PBS to the desired final working concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.

  • Cell Labeling:

    • Aspirate the complete culture medium from the cells.

    • Wash the cells once with pre-warmed serum-free medium or PBS.

    • Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells 2-3 times with pre-warmed complete culture medium or PBS to remove unincorporated probe.

  • Imaging:

    • Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Analysis of Cellular Uptake and Trafficking

This protocol allows for the investigation of the internalization and subsequent trafficking of the fluorescently labeled this compound.

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • Chase Period: After washing, add fresh, pre-warmed complete culture medium and return the cells to the 37°C incubator.

  • Time-Lapse Imaging: Image the cells at various time points (e.g., 0, 30, 60, 120 minutes) to track the movement of the fluorescent probe from the plasma membrane to intracellular compartments.

  • (Optional) Co-localization Studies: To identify the compartments where the sulfatide localizes, cells can be co-stained with organelle-specific fluorescent markers (e.g., for endosomes, lysosomes, or the Golgi apparatus) according to the manufacturer's instructions.

Experimental Workflow

Experimental_Workflow Workflow for fluorescent sulfatide labeling. start Start cell_seeding Seed cells on glass-bottom dish start->cell_seeding prepare_solution Prepare fluorescent sulfatide solution cell_seeding->prepare_solution label_cells Incubate cells with fluorescent sulfatide (15-60 min, 37°C) prepare_solution->label_cells wash_cells Wash cells 2-3x with fresh medium label_cells->wash_cells live_imaging Live-cell imaging wash_cells->live_imaging fix_cells Fix and permeabilize cells (optional) wash_cells->fix_cells end End live_imaging->end co_staining Co-stain with organelle markers (optional) fix_cells->co_staining fixed_imaging Fixed-cell imaging co_staining->fixed_imaging fixed_imaging->end

Caption: A typical experimental workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Low concentration of the fluorescent probe.- Insufficient incubation time.- Photobleaching.- Increase the concentration of the fluorescent sulfatide.- Increase the incubation time.- Use an anti-fade mounting medium for fixed cells. Minimize exposure to excitation light.
High Background - Incomplete removal of the fluorescent probe.- Aggregation of the fluorescent sulfatide.- Cell autofluorescence.- Increase the number and duration of washing steps.- Ensure the fluorescent sulfatide is fully dissolved in the labeling medium. Consider brief sonication of the stock solution.- Image an unstained control to assess autofluorescence. Use a fluorophore with emission in the red or far-red spectrum to minimize autofluorescence.
Cell Death/Toxicity - High concentration of the fluorescent probe.- Prolonged incubation time.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time.
Patchy or Uneven Staining - Uneven cell density.- Incomplete mixing of the labeling solution.- Ensure a uniform monolayer of cells.- Gently swirl the dish after adding the labeling solution to ensure even distribution.

References

Application Notes and Protocols for N-Dodecanoyl-sulfatide in In Vitro Axon Outgrowth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axon regeneration in the central nervous system (CNS) is significantly hindered by inhibitory molecules present in the myelin sheath.[1][2] While much research has focused on protein-based inhibitors, recent evidence has highlighted the crucial role of specific lipids in this process. Sulfatides (B1148509), a class of sulfoglycolipids that are major components of CNS myelin, have been identified as potent inhibitors of axon outgrowth.[1][2] N-Dodecanoyl-sulfatide, a synthetic sulfatide with a C12 acyl chain, is a valuable tool for studying the mechanisms of axon growth inhibition and for screening potential therapeutic agents that promote regeneration. These application notes provide detailed protocols for utilizing this compound in in vitro axon outgrowth inhibition assays, along with data presentation and visualization of the underlying signaling pathways.

Data Presentation

The inhibitory effect of N-acyl sulfatides on neurite outgrowth is dependent on the presence of the fatty acid chain. The following table summarizes the quantitative data on the inhibition of retinal ganglion cell (RGC) neurite outgrowth by various sulfatide isoforms. While data for this compound (C12) is not explicitly available in the cited literature, the data for N-palmitoyl-sulfatide (C16) and N-tetracosanoyl-sulfatide (C24) provide a strong indication of the expected inhibitory activity.

Lipid SubstrateConcentration (µ g/coverslip )Mean Neurite Length (% of Control)Statistical Significance (p-value)Reference
Solvent Control-100%-[1]
N-palmitoyl-sulfatide (C16)1~60%< 0.01[1]
N-tetracosanoyl-sulfatide (C24)1~55%< 0.01[1]
Lyso-sulfatide (no acyl chain)1No significant inhibition> 0.05[1]
N-acetyl-sulfatide1No significant inhibition> 0.05[1]

Signaling Pathway

N-acyl-sulfatides inhibit axon outgrowth by activating the RhoA/ROCK signaling pathway, a key regulator of cytoskeletal dynamics.[1][2] The binding of sulfatide to a yet-to-be-fully-characterized receptor on the neuronal surface is thought to trigger the activation of RhoA, a small GTPase. Activated RhoA, in turn, activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK then phosphorylates several substrates that lead to actin-myosin contractility and microtubule destabilization, ultimately resulting in growth cone collapse and inhibition of axon extension.

Sulfatide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Receptor This compound->Receptor Binds RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeletal_Changes Actin Cytoskeleton Reorganization ROCK->Cytoskeletal_Changes Phosphorylates substrates leading to Growth_Cone_Collapse Growth Cone Collapse & Axon Outgrowth Inhibition Cytoskeletal_Changes->Growth_Cone_Collapse

Caption: Sulfatide-mediated axon outgrowth inhibition signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Coated Substrates

This protocol describes the preparation of glass coverslips coated with this compound for in vitro neurite outgrowth assays.

Materials:

  • This compound

  • Chloroform/Methanol (2:1, v/v)

  • Glass coverslips (e.g., 12 mm diameter)

  • Poly-D-lysine (PDL)

  • Laminin (B1169045)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile water

  • Ethanol (B145695)

Procedure:

  • Coverslip Cleaning:

    • Immerse glass coverslips in 70% ethanol and sonicate for 15 minutes.

    • Rinse thoroughly with sterile water.

    • Allow to air dry in a sterile cell culture hood.

  • PDL Coating:

    • Place sterile, dry coverslips into a 24-well plate.

    • Add enough 50 µg/mL Poly-D-lysine solution to cover the surface of each coverslip.

    • Incubate for at least 1 hour at room temperature or overnight at 4°C.

    • Aspirate the PDL solution and wash the coverslips three times with sterile water.

    • Allow the coverslips to dry completely in a sterile hood.

  • This compound Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in a 2:1 chloroform/methanol solvent mixture.

  • Sulfatide Coating:

    • Dilute the this compound stock solution to the desired coating concentration (e.g., 0.1 mg/mL) in ethanol.

    • Apply the desired amount of the diluted sulfatide solution (e.g., 10 µL for a 1 µg coating on a 12 mm coverslip) to the center of the PDL-coated coverslip.

    • Allow the solvent to evaporate completely in a sterile hood, leaving a lipid film.

  • Laminin Coating:

    • Prepare a 10 µg/mL solution of laminin in sterile PBS.

    • Add the laminin solution to each well containing a sulfatide-coated coverslip, ensuring the surface is covered.

    • Incubate for at least 2 hours at 37°C.

    • Aspirate the laminin solution and wash the coverslips twice with sterile PBS.

    • The coverslips are now ready for cell seeding.

Protocol 2: Retinal Ganglion Cell (RGC) Axon Outgrowth Inhibition Assay

This protocol outlines the procedure for culturing primary RGCs on this compound coated substrates and quantifying neurite outgrowth.

Materials:

  • Prepared this compound coated coverslips in a 24-well plate

  • Postnatal day 5 (P5) rat or mouse pups

  • Papain dissociation system

  • RGC culture medium (e.g., Neurobasal medium supplemented with B27, glutamine, and growth factors)

  • Anti-β-III tubulin antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Fluorescence microscope with image analysis software

Procedure:

  • RGC Isolation:

    • Isolate retinas from P5 rat or mouse pups according to established protocols.

    • Dissociate the retinal tissue using a papain dissociation system to obtain a single-cell suspension.

    • Purify RGCs from the mixed retinal cell population using an immunopanning method.

  • Cell Seeding:

    • Resuspend the purified RGCs in pre-warmed RGC culture medium.

    • Seed the RGCs onto the prepared coverslips in the 24-well plate at a low density (e.g., 5,000-10,000 cells per well).

  • Cell Culture:

    • Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Immunofluorescence Staining:

    • After the incubation period, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate with a primary antibody against β-III tubulin overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images of the stained neurons using a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin or MetaMorph). Parameters to measure include total neurite length per neuron, number of primary neurites, and number of branches.

    • Normalize the data to the control (solvent-coated coverslip) to determine the percentage of inhibition.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro axon outgrowth inhibition assay using this compound.

Experimental_Workflow cluster_preparation Substrate Preparation cluster_cell_culture Cell Culture & Assay cluster_analysis Analysis A Clean Glass Coverslips B Coat with Poly-D-lysine A->B C Coat with this compound B->C D Coat with Laminin C->D F Seed RGCs onto Prepared Coverslips D->F E Isolate & Purify Retinal Ganglion Cells (RGCs) E->F G Incubate for 18-24 hours F->G H Fix & Immunostain for β-III Tubulin G->H I Image Acquisition (Fluorescence Microscopy) H->I J Quantify Neurite Outgrowth I->J K Data Analysis & Interpretation J->K

Caption: Workflow for the in vitro axon outgrowth inhibition assay.

References

Protocol for Incorporating N-Dodecanoyl-Sulfatide into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Liposomes are versatile, self-assembled vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. Their biocompatibility and tunable properties make them excellent candidates for drug delivery systems.[1][2][3] N-Dodecanoyl-sulfatide, a specific variant of sulfated galactosylceramides, is a glycosphingolipid of interest for targeted drug delivery due to its interaction with various cell surface receptors and extracellular matrix proteins.[4][5][6] Incorporating this compound into liposomes can enhance their specificity and uptake in target cells, particularly in the context of neurological disorders and cancer.[1][4] This document provides a detailed protocol for the preparation and characterization of liposomes containing this compound using the thin-film hydration method followed by extrusion.

Data Presentation

Table 1: Example Lipid Compositions for Sulfatide-Containing Liposomes

FormulationLipid ComponentMolar Ratio (%)Reference
F1: Basic Sulfatide Liposomes Phosphatidylcholine (PC)50[5]
This compound50[5]
F2: Cholesterol-Stabilized Sulfatide Liposomes Phosphatidylcholine (PC)48[7]
Cholesterol50Inferred from general liposome (B1194612) knowledge[2][8]
This compound2[7]
F3: PEGylated Stealth Sulfatide Liposomes Phosphatidylcholine (PC)63-67[9]
Cholesterol30[9]
This compoundVariableInferred
DSPE-PEG(2000)3-7[9]

Table 2: Expected Physicochemical Properties of Sulfatide Liposomes

PropertyExpected Value/RangeCharacterization Method
Size (Diameter) 80 - 150 nm (post-extrusion)Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Negative (due to sulfatide)Laser Doppler Velocimetry
Encapsulation Efficiency Dependent on encapsulated drugSpectrophotometry or Chromatography

Experimental Protocols

Materials and Equipment:
  • This compound

  • Phosphatidylcholine (PC) (e.g., from egg or soy)

  • Cholesterol

  • DSPE-PEG(2000) (for stealth liposomes)

  • Chloroform and/or Methanol (analytical grade)

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas stream

  • Vacuum pump

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

  • Zeta potential analyzer

Protocol: Thin-Film Hydration and Extrusion

This protocol is a widely used method for preparing liposomes.[10][11][12][13][14] It involves the formation of a thin lipid film followed by hydration and size reduction.

1. Lipid Film Formation:

a. Dissolve the desired lipids (e.g., Phosphatidylcholine, Cholesterol, and this compound) in a suitable organic solvent, such as a chloroform:methanol mixture (2:1, v/v), in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture of lipids.

b. Attach the flask to a rotary evaporator.

c. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc.

d. Evaporate the organic solvent under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.[11][15]

e. To ensure complete removal of residual organic solvent, dry the lipid film under a high vacuum for at least 2-4 hours or overnight.[12]

2. Hydration of the Lipid Film:

a. Add the aqueous hydration buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[12]

b. Hydrate the lipid film by rotating the flask in the water bath, again at a temperature above the lipid Tc, for approximately 1 hour. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).[11][14]

3. Liposome Sizing by Extrusion:

a. To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.[16][17]

b. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[17]

c. Transfer the MLV suspension to the extruder.

d. Force the suspension through the membrane multiple times (typically 11-21 passes).[18] This process should also be performed at a temperature above the lipid Tc.[15]

e. The resulting solution contains unilamellar liposomes of a relatively homogenous size.[10]

4. Purification (Optional):

a. To remove any unencapsulated drug or free lipids, the liposome suspension can be purified using methods such as size exclusion chromatography or dialysis.

5. Characterization:

a. Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS).[18]

b. Zeta Potential: Determine the surface charge of the liposomes using a zeta potential analyzer. The incorporation of the anionic sulfatide is expected to result in a negative zeta potential.[1]

c. Encapsulation Efficiency: If a drug is encapsulated, determine the encapsulation efficiency by separating the free drug from the liposomes and quantifying the drug in each fraction.

Visualizations

Liposome_Preparation_Workflow Experimental Workflow for Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing and Purification cluster_3 Characterization A 1. Dissolve Lipids (PC, Cholesterol, Sulfatide) in Organic Solvent B 2. Evaporate Solvent (Rotary Evaporator) A->B C 3. Dry Film under Vacuum B->C D 4. Add Aqueous Buffer (with/without drug) C->D Proceed to Hydration E 5. Hydrate above Tc to form MLVs D->E F 6. Extrusion through Polycarbonate Membrane E->F Proceed to Sizing G 7. Purification (Optional) (e.g., Size Exclusion) F->G H 8. DLS (Size, PDI) G->H I 9. Zeta Potential G->I J 10. Encapsulation Efficiency G->J

Caption: Workflow for this compound liposome preparation.

Signaling_Pathway Hypothesized Sulfatide Liposome Targeting cluster_0 Extracellular cluster_1 Intracellular liposome Sulfatide-Liposome (with Drug) receptor Cell Surface Receptor (e.g., LDL-R) liposome->receptor Binding endosome Endosome receptor->endosome Endocytosis drug_release Drug Release endosome->drug_release target Intracellular Target drug_release->target

Caption: Targeted uptake of sulfatide-containing liposomes.

References

Application Notes and Protocols: N-Dodecanoyl-sulfatide as a Standard in Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecanoyl-sulfatide, a specific molecular species of the sulfatide family of glycosphingolipids, serves as a critical reference standard in biochemical and pharmaceutical research. Sulfatides (B1148509) are integral components of the myelin sheath in the nervous system and are implicated in various physiological and pathological processes, including cell adhesion, signaling pathways, and certain diseases.[1] Their accurate identification and quantification are therefore essential. Thin-Layer Chromatography (TLC) offers a rapid, versatile, and cost-effective method for the separation and analysis of lipids, including sulfatides. This document provides detailed protocols and application notes for the use of this compound as a standard in TLC analysis.

Applications

This compound can be utilized as a standard in TLC for several key applications:

  • Identification of Sulfatides in Biological Extracts: By comparing the migration distance (Rf value) of unknown spots in a sample to that of the this compound standard, researchers can tentatively identify the presence of sulfatides in complex lipid extracts from tissues, cells, or bodily fluids.

  • Assessment of Purity: The purity of isolated or synthesized sulfatide samples can be quickly assessed. A single, distinct spot corresponding to the standard indicates a high degree of purity.

  • Semi-Quantitative Analysis: By comparing the intensity of the visualized sulfatide spot from a sample to a dilution series of the this compound standard, a semi-quantitative estimation of the sulfatide concentration can be achieved.

  • Monitoring Chemical Reactions: TLC can be used to monitor the progress of reactions involving sulfatides, such as enzymatic degradation or synthetic modifications.

Data Presentation

The following table summarizes the key properties and expected TLC performance of this compound.

ParameterValue/Description
Compound Name This compound (C12:0)
Molecular Formula C₄₂H₈₁NO₁₁S
Molecular Weight 808.16 g/mol
Appearance White to off-white powder
Solubility Soluble in chloroform:methanol mixtures
TLC Stationary Phase Silica Gel 60
TLC Mobile Phase Chloroform:Methanol:Acetone:Acetic Acid:Water (10:2:4:2:1, v/v/v/v/v)[2]
Rf Value To be determined experimentally. The Rf value is dependent on the specific experimental conditions.
Visualization 50% Aqueous Sulfuric Acid followed by heating[2]
Detection Limit Dependent on visualization method; typically in the low microgram range.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography of this compound

This protocol outlines the procedure for the separation and visualization of this compound using TLC.

Materials:

  • This compound standard

  • Silica Gel 60 TLC plates

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • Acetone (analytical grade)

  • Glacial Acetic Acid (analytical grade)

  • Deionized Water

  • TLC developing chamber

  • Capillary tubes or micropipette for spotting

  • Sulfuric Acid (concentrated)

  • Heating plate or oven

  • Fume hood

Procedure:

  • Preparation of the Mobile Phase:

    • In a fume hood, prepare the mobile phase by mixing chloroform, methanol, acetone, acetic acid, and water in a ratio of 10:2:4:2:1 by volume.[2]

    • Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm.

    • Place a piece of filter paper inside the chamber, leaning against the side, to ensure saturation of the chamber atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 30 minutes.

  • Preparation of the Standard Solution:

    • Prepare a stock solution of this compound in a chloroform:methanol (2:1, v/v) mixture at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations such as 0.5, 0.25, and 0.1 mg/mL.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the Silica Gel 60 TLC plate.

    • Using a capillary tube or micropipette, carefully spot 1-2 µL of the this compound standard solution onto the origin line.

    • Allow the spot to dry completely. If applying a larger volume, apply it in small increments, allowing the solvent to evaporate between applications to keep the spot size small.

    • If analyzing samples, spot them alongside the standard.

  • Development of the Chromatogram:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring that the origin line is above the level of the mobile phase.

    • Close the chamber and allow the mobile phase to ascend the plate by capillary action.

    • When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the position of the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Prepare a 50% aqueous sulfuric acid solution by carefully and slowly adding concentrated sulfuric acid to an equal volume of water in an ice bath (Caution: exothermic reaction).

    • In a fume hood, spray the dried TLC plate evenly with the 50% sulfuric acid solution.[2]

    • Place the plate on a hot plate or in an oven at 180°C for approximately 20 minutes, or until dark spots appear.[2]

    • The this compound will appear as a charred, dark brown or black spot.

  • Analysis:

    • Calculate the Retention factor (Rf) value for the standard spot using the following formula: Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)

    • Compare the Rf value and appearance of the spots from the samples to the this compound standard.

Visualizations

Experimental Workflow

TLC_Workflow prep_mobile Prepare Mobile Phase (Chloroform:Methanol:Acetone: Acetic Acid:Water) develop Develop TLC Plate in Saturated Chamber prep_mobile->develop prep_standard Prepare this compound Standard Solution spot_plate Spot Standard and Samples on Silica Gel TLC Plate prep_standard->spot_plate spot_plate->develop dry_plate Dry the TLC Plate develop->dry_plate visualize Visualize with 50% H2SO4 and Heating dry_plate->visualize analyze Analyze Results (Calculate Rf Value) visualize->analyze

Caption: Workflow for TLC analysis of this compound.

Sulfatide Signaling Pathway Example

Sulfatides are involved in various signaling pathways. One such pathway is the regulation of apoptosis in breast cancer cells through the β1 integrin–STAT5–BOLA2 axis.[3]

Sulfatide_Signaling sulfatide Sulfatide (SM4) integrin β1 Integrin sulfatide->integrin downregulates stat5 STAT5 integrin->stat5 activates bola2 BOLA2 Transcription stat5->bola2 activates apoptosis Apoptosis bola2->apoptosis inhibits

Caption: Sulfatide's role in the β1 integrin–STAT5–BOLA2 apoptosis pathway.[3]

References

Application Notes and Protocols for Experimental Gene Therapy in Animal Models of Metachromatic Leukodystrophy (MLD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metachromatic Leukodystrophy (MLD) is a devastating lysosomal storage disorder characterized by a deficiency in the arylsulfatase A (ARSA) enzyme. This deficiency leads to the accumulation of sulfatides (B1148509), a major component of the myelin sheath, in the central and peripheral nervous systems.[1][2] The progressive buildup of sulfatides results in demyelination, leading to severe neurological symptoms, including motor and cognitive decline.[1][3] Animal models, particularly ARSA knockout mice, are crucial for understanding the pathophysiology of MLD and for developing and testing novel therapeutic strategies.[1][4] While specific research on N-Dodecanoyl-sulfatide in MLD animal models is not extensively documented in publicly available literature, a significant body of research focuses on gene therapy as a promising experimental approach.

These application notes provide a detailed overview of the experimental use of adeno-associated virus (AAV) vector-based gene therapy in animal models of MLD, summarizing key quantitative data and providing standardized protocols for researchers.

Quantitative Data from Preclinical Gene Therapy Studies

The following tables summarize the key quantitative findings from various studies utilizing AAV-mediated gene therapy in MLD mouse models. These studies highlight the potential of this approach to correct the biochemical and pathological hallmarks of the disease.

Table 1: Summary of AAV Gene Therapy Studies in MLD Mouse Models

VectorMouse ModelAge at TreatmentRoute of AdministrationKey Quantitative OutcomesReference
AAVPHP.eB-hARSA-HAMLD Mice6 and 9 monthsIntravenousComplete or near-complete reduction of sulfatide storage in the brain and spinal cord.[5][6][5][6]
AAV9/ARSAMLD Mice6 weeks and 1 yearIntrathecalSignificant decrease in stored sulfatide throughout the entire brain in mice treated at 6 weeks.[7][7]
AAV1-ARSA & AAV1-FGEMLD MiceNot SpecifiedIntracerebralSignificantly increased ARSA activity and distribution in the brain.[8][8]
Lentivirus-ARSAARSA knockout mice6 monthsHematopoietic Stem Cell TransplantSignificant decrease in sulfatide levels and normalization of neurophysiological disorders.[8][8]

Table 2: Sulfatide Reduction in Different Brain Regions Following AAV9/ARSA Intrathecal Administration in MLD Mice

Brain RegionUntreated MLD Mice (Sulf/GalC Ratio)MLD Mice Treated at 1 year (Sulf/GalC Ratio)MLD Mice Treated at 6 weeks (Sulf/GalC Ratio)Reference
Forebrain0.87 ± 0.030.75 ± 0.030.66 ± 0.05[7]
HindbrainNot Specified0.55 ± 0.030.45 ± 0.06[7]

Experimental Protocols

The following are detailed methodologies for key experiments in the preclinical evaluation of gene therapy for MLD.

Animal Model

The most commonly used animal model for MLD is the ARSA knockout (Arsa-KO) mouse.[4] These mice have a targeted disruption of the Arsa gene, leading to a deficiency in ARSA enzyme activity and subsequent accumulation of sulfatides in the nervous system, mimicking the biochemical phenotype of human MLD.[1][4]

AAV Vector Administration

a) Intravenous (IV) Injection:

  • Vector: AAVPHP.eB encoding human ARSA (hARSA).

  • Procedure: MLD mice are anesthetized. The tail vein is dilated using a heat lamp. The AAV vector solution is drawn into a sterile insulin (B600854) syringe with a 29-30 gauge needle. The needle is inserted into the lateral tail vein, and the vector is infused slowly.

  • Dosage: Dose-response studies are crucial to determine the optimal therapeutic dose.[5][6]

b) Intrathecal (IT) Injection:

  • Vector: AAV9 encoding ARSA.

  • Procedure: Mice are anesthetized. The back is shaved and sterilized. A small incision is made over the lumbar spine to expose the intervertebral space. A fine gauge needle is inserted into the cisterna magna or lumbar space to deliver the AAV vector directly into the cerebrospinal fluid (CSF).

  • Rationale: This route aims to achieve higher vector concentrations in the central nervous system.[7]

Assessment of Therapeutic Efficacy

a) Biochemical Analysis of Sulfatide Accumulation:

  • Alcian Blue Staining: This histological method is used to visualize sulfatide deposits in tissue sections.

    • Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Dissect and post-fix the brain, spinal cord, and other relevant tissues in 4% PFA.

    • Cryopreserve tissues in sucrose (B13894) solutions and section using a cryostat.

    • Stain sections with Alcian blue solution, which specifically binds to the acidic sulfatides, revealing them as blue deposits.

    • Counterstain with Nuclear Fast Red.

    • Quantify the stained area using image analysis software.[6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive method for the quantification of total sulfatide and individual molecular species in tissues and body fluids.[9]

    • Homogenize tissue samples or use biofluids like plasma or urine.

    • Extract lipids using a suitable solvent system (e.g., chloroform/methanol).

    • Analyze the lipid extract using an LC-MS/MS system equipped with a C18 column.

    • Quantify sulfatide levels by comparing with known standards.[9]

b) Behavioral Analysis:

  • Rotarod Test: This test assesses motor coordination and balance.

    • Place the mouse on a rotating rod with accelerating speed.

    • Record the latency to fall from the rod.

    • Repeat the trial multiple times over several days to assess learning and motor function improvement.[4]

  • Balance Beam Test: This test evaluates fine motor coordination and balance.

    • Train mice to traverse a narrow wooden or plastic beam.

    • Record the time taken to cross the beam and the number of foot slips.

    • Improvements are indicated by a faster traversal time and fewer slips.[7]

Visualizations

Gene_Therapy_Mechanism cluster_vector AAV Vector cluster_cell Target Cell (e.g., Neuron) cluster_process Therapeutic Effect AAV AAV Capsid Cytoplasm Cytoplasm AAV->Cytoplasm Enters Cell Gene Functional ARSA Gene Nucleus Nucleus ARSA_Protein Functional ARSA Protein Nucleus->ARSA_Protein Transcription & Translation Cytoplasm->Nucleus Transports Gene Sulfatide_Degradation Sulfatide Degradation ARSA_Protein->Sulfatide_Degradation Catalyzes Myelin_Health Improved Myelin Health Sulfatide_Degradation->Myelin_Health Leads to Reduced_Symptoms Reduced Neurological Symptoms Myelin_Health->Reduced_Symptoms Results in

Caption: Mechanism of AAV-mediated gene therapy for MLD.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_outcome Outcome Animal_Model ARSA Knockout Mouse Model Administration Vector Administration (IV or IT) Animal_Model->Administration Vector_Prep AAV-ARSA Vector Preparation Vector_Prep->Administration Monitoring Post-treatment Monitoring Administration->Monitoring Behavioral Behavioral Testing (Rotarod, Balance Beam) Monitoring->Behavioral Biochemical Biochemical Analysis (Alcian Blue, LC-MS/MS) Monitoring->Biochemical Histological Histological Examination Monitoring->Histological Data Data Analysis & Interpretation Behavioral->Data Biochemical->Data Histological->Data

Caption: Workflow for preclinical gene therapy studies in MLD mice.

References

Probing the Partnership: Advanced Techniques for Studying N-Dodecanoyl-Sulfatide Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive suite of application notes and detailed protocols has been developed to elucidate the intricate interactions between N-Dodecanoyl-sulfatide and its protein binding partners. Tailored for researchers, scientists, and drug development professionals, these guidelines provide a robust framework for investigating the roles of this specific sulfatide isoform in cellular signaling and disease pathogenesis. The methodologies detailed herein are designed to deliver precise and reproducible quantitative data, critical for advancing our understanding of sulfatide biology and for the development of novel therapeutics.

Sulfatides, a class of sulfated glycosphingolipids, are integral components of cell membranes and are involved in a myriad of physiological and pathological processes, including myelin maintenance, immune responses, and cancer progression. The length of the N-acyl chain of sulfatide can significantly influence its biological activity and protein binding affinity. This document focuses on this compound (C12-sulfatide), providing researchers with the tools to explore its specific interactions.

Summary of Quantitative Binding Data

While specific binding affinity data for this compound is limited in the current literature, a summary of known dissociation constants (Kd) for various protein-sulfatide interactions is presented below. It is important to note that the acyl chain composition of the sulfatide used in these studies is often not specified or varies. The affinity of protein-sulfatide interactions typically falls within the low micromolar range[1][2][3].

Interacting ProteinSulfatide Acyl ChainTechniqueDissociation Constant (Kd)
Disabled-2 (Dab2) SBMNot SpecifiedNMR~30–50 μM[1]
CD1a-γδ TCRNot SpecifiedNot Specified10–22 μM[1]
Dab2 SBMNot SpecifiedSPR5 x 10⁻⁵ M[3]

Note: The variability in reported Kd values can be attributed to different experimental conditions and the specific sulfatide isoforms used.

Key Experimental Protocols

Detailed methodologies for several key biophysical techniques are provided to enable rigorous investigation of this compound protein binding.

Liposome (B1194612) Binding Assay

This technique is fundamental for qualitatively and semi-quantitatively assessing the binding of a protein to membranes containing this compound.

Protocol:

  • Liposome Preparation:

    • Prepare a lipid mixture in chloroform (B151607) containing a base phospholipid (e.g., phosphatidylcholine), cholesterol, and this compound at the desired molar ratio.

    • Dry the lipid mixture to a thin film under a stream of nitrogen, followed by vacuum desiccation for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with an appropriate buffer (e.g., PBS or HEPES-buffered saline) by vortexing or gentle agitation.

    • To produce unilamellar vesicles, subject the lipid suspension to several freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Binding Reaction:

    • Incubate the purified protein of interest with the prepared liposomes at room temperature or 37°C for a defined period (e.g., 30-60 minutes). Include control liposomes lacking this compound.

  • Separation of Bound and Unbound Protein:

    • Pellet the liposomes by ultracentrifugation.

    • Carefully collect the supernatant containing the unbound protein.

    • Wash the liposome pellet with buffer to remove any non-specifically bound protein and centrifuge again.

  • Analysis:

    • Analyze the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of protein bound to the liposomes.

Experimental Workflow for Liposome Binding Assay

Liposome_Binding_Workflow start Start lipid_mix Prepare Lipid Mixture (with/without this compound) start->lipid_mix dry_film Dry to Lipid Film lipid_mix->dry_film hydrate Hydrate with Buffer dry_film->hydrate extrude Extrude to Form Liposomes hydrate->extrude incubate Incubate with Protein extrude->incubate centrifuge Ultracentrifugation incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate analyze Analyze by SDS-PAGE/ Western Blot separate->analyze end End analyze->end

Caption: Workflow for the Liposome Binding Assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction in solution.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified protein in a suitable buffer (e.g., PBS or Tris buffer).

    • Prepare a solution of this compound in the same buffer. Due to its amphipathic nature, the sulfatide may need to be incorporated into micelles (e.g., with detergents like dodecylphosphocholine) or used below its critical micelle concentration.

    • Thoroughly degas both solutions to prevent bubble formation in the calorimeter.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of the sulfatide solution into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-change peaks from the titration.

    • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the entropy of binding (ΔS) from the Gibbs free energy equation.

Experimental Workflow for Isothermal Titration Calorimetry

ITC_Workflow start Start prep_protein Prepare Protein Solution start->prep_protein prep_sulfatide Prepare this compound Solution start->prep_sulfatide degas Degas Both Solutions prep_protein->degas prep_sulfatide->degas load_itc Load Samples into ITC degas->load_itc titrate Perform Titration load_itc->titrate measure_heat Measure Heat Changes titrate->measure_heat analyze_data Analyze Data to Determine Kd, n, ΔH, ΔS measure_heat->analyze_data end End analyze_data->end

Caption: Workflow for Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR allows for the real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.

Protocol:

  • Sensor Chip Preparation:

    • Immobilize the protein of interest onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

    • Alternatively, for studying interactions with membrane-bound sulfatide, a lipid layer containing this compound can be captured on a lipophilic sensor chip (e.g., an L1 chip).

  • Binding Analysis:

    • Flow a series of concentrations of this compound (as an analyte in solution or within liposomes) over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the sulfatide to the immobilized protein.

  • Data Analysis:

    • Generate sensorgrams by plotting the RU versus time.

    • Globally fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the binding interface and can also be used to determine binding affinities.

Protocol:

  • Sample Preparation:

    • Produce isotopically labeled (e.g., ¹⁵N or ¹³C) protein.

    • Prepare a series of samples containing a constant concentration of the labeled protein and increasing concentrations of this compound (in a suitable solvent or micellar system).

  • NMR Data Acquisition:

    • Acquire a series of 2D ¹H-¹⁵N HSQC spectra for each sample.

  • Data Analysis:

    • Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon titration with the sulfatide.

    • Map the residues with significant CSPs onto the protein's structure to identify the binding site.

    • Plot the magnitude of the CSPs as a function of the sulfatide concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kd).

Putative Signaling Pathway: Sulfatide-Mediated Platelet Aggregation

Sulfatides on the surface of platelets play a crucial role in hemostasis and thrombosis. One proposed mechanism involves the interaction of sulfatide with the protein Disabled-2 (Dab2), which acts as a negative regulator of platelet aggregation[4]. The binding of extracellular sulfatide to Dab2 can modulate its interaction with the integrin αIIbβ3, thereby influencing platelet aggregation.

Sulfatide_Platelet_Signaling cluster_platelet Platelet Sulfatide This compound (on platelet surface) Dab2 Disabled-2 (Dab2) Sulfatide->Dab2 binds Integrin Integrin αIIbβ3 Dab2->Integrin inhibits Fibrinogen Fibrinogen Integrin->Fibrinogen binds Aggregation Platelet Aggregation Fibrinogen->Aggregation promotes

References

Application of N-Dodecanoyl-Sulfatide in Studies of Lipid Raft Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecanoyl-sulfatide is a synthetic sulfated glycosphingolipid that serves as a valuable tool in the study of lipid rafts. These specialized membrane microdomains are enriched in cholesterol and sphingolipids, functioning as platforms for signal transduction, protein trafficking, and other cellular processes. The N-dodecanoyl (C12) acyl chain of this particular sulfatide variant offers distinct biophysical properties compared to its longer-chain, naturally occurring counterparts. This makes it particularly useful for investigating the fundamental principles of lipid raft assembly, stability, and function in both model membranes and cellular systems.

This document provides detailed application notes and protocols for utilizing this compound in lipid raft research. It covers the rationale for its use, experimental design considerations, and step-by-step methodologies for key experiments.

Rationale for Using this compound

The choice of this compound in lipid raft studies is predicated on its unique physicochemical characteristics:

  • Biophysical Properties: The shorter C12 acyl chain of this compound influences its packing behavior within the lipid bilayer. This can be leveraged to study how acyl chain length modulates the formation and stability of ordered lipid domains.

  • Use as a Probe: Fluorescently labeled versions, such as N-pyrene dodecanoyl sulfatide, have been successfully used to investigate the dynamics of glycolipids in model membranes.[1] These studies indicate that the dodecanoyl-sulfatide partitions into domains that are sequestered from the surrounding phospholipids.[1]

  • Controlled Perturbation: Introducing a specific, synthetic sulfatide like this compound into cellular membranes allows for a more controlled perturbation of lipid raft composition than global enzymatic treatments. This enables a more precise investigation of the role of sulfatides (B1148509) in various cellular phenomena.

Data Presentation: Quantitative Parameters for Lipid Raft Studies

The following table summarizes key quantitative parameters derived from studies on sulfatides and lipid rafts. While specific data for this compound is limited, these values provide a starting point for experimental design.

ParameterValueContextSource
Cell Treatment Concentration 40 µMPre-treatment of Raw 264.7 cells with sulfatide to inhibit TLR4 signaling.[2]
Liposome Concentration 0 - 90%Increasing concentrations of sulfatide in liposomes for protein binding assays.[3]
Sucrose (B13894) Gradient Concentrations (Detergent-Free) 5%, 30%Interface for lipid raft (DRM) collection in a sucrose gradient.[4]
Sucrose Gradient Concentrations (Detergent-Based) 5%, 35%Interface for lipid raft collection in a sucrose gradient with Triton X-100.
Ultracentrifugation Speed 200,000 x gFor pelleting plasma membranes and for separation in sucrose gradients.[4][5]
Ultracentrifugation Time 18 - 20 hoursFor separation of lipid rafts in sucrose density gradients.[4]

Experimental Protocols

Protocol 1: Incorporation of this compound into Cultured Cells

This protocol describes how to enrich the plasma membrane of cultured cells with exogenous this compound.

Materials:

  • This compound

  • Cultured mammalian cells (e.g., Raw 264.7 macrophages, HEK293 cells)

  • Serum-free cell culture medium

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Preparation of Sulfatide-BSA Complex:

    • Dissolve this compound in a small amount of chloroform:methanol (2:1, v/v).

    • Dry the lipid solution under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in serum-free medium containing fatty acid-free BSA to the desired final concentration (e.g., 1 mg/ml BSA with a 1:1 molar ratio of sulfatide to BSA).

    • Incubate at 37°C for 30 minutes with occasional vortexing to facilitate complex formation.

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Wash the cells twice with warm PBS.

    • Replace the growth medium with the serum-free medium containing the this compound-BSA complex.

    • Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C. The optimal incubation time should be determined empirically.

  • Post-Incubation:

    • Wash the cells three times with cold PBS to remove excess sulfatide-BSA complex.

    • The cells are now ready for downstream applications, such as lipid raft isolation or immunofluorescence staining.

Protocol 2: Isolation of Detergent-Resistant Membranes (DRMs) from this compound Treated Cells

This protocol outlines a common detergent-based method for isolating lipid rafts.

Materials:

  • This compound treated cells (from Protocol 1)

  • Lysis Buffer: 25 mM MES, 150 mM NaCl, 1% Triton X-100, and protease inhibitors (pH 6.5)

  • Sucrose solutions: 80% (w/v), 30% (w/v), and 5% (w/v) in lysis buffer without Triton X-100.

  • Ultracentrifuge and appropriate tubes (e.g., SW 41 Ti rotor)

Procedure:

  • Cell Lysis:

    • Harvest the treated cells and wash with cold PBS.

    • Resuspend the cell pellet in 1 ml of ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes.

    • Homogenize the lysate by passing it through a 22-gauge needle 10 times.

  • Sucrose Gradient Preparation:

    • In an ultracentrifuge tube, mix the 1 ml of lysate with 1 ml of 80% sucrose solution to achieve a 40% sucrose concentration.

    • Carefully layer 4 ml of 30% sucrose solution on top of the 40% layer.

    • Carefully layer 4 ml of 5% sucrose solution on top of the 30% layer.

  • Ultracentrifugation:

    • Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.[4]

  • Fraction Collection:

    • After centrifugation, a light-scattering band, representing the lipid rafts (DRMs), should be visible at the 5%/30% interface.[4]

    • Carefully collect 1 ml fractions from the top of the gradient.

    • The DRM-enriched fractions (typically fractions 4 and 5) can be identified by Western blotting for known lipid raft markers (e.g., flotillin, caveolin) and non-raft markers (e.g., transferrin receptor).

Protocol 3: Analysis of Protein Recruitment to Lipid Rafts

This protocol describes how to analyze changes in the protein composition of lipid rafts following treatment with this compound.

Materials:

  • DRM fractions from Protocol 2

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against proteins of interest (e.g., TLR4, Neurofascin 155) and lipid raft markers.

Procedure:

  • Protein Precipitation:

    • Precipitate the proteins from the collected sucrose gradient fractions using methods such as trichloroacetic acid (TCA) precipitation to concentrate the samples.

  • SDS-PAGE and Western Blotting:

    • Resuspend the protein pellets in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the protein of interest and a lipid raft marker (e.g., caveolin-1).

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • Analysis:

    • Quantify the band intensities to determine the relative enrichment of the protein of interest in the lipid raft fractions of treated versus untreated cells. An increase in the protein signal in the raft fractions of this compound treated cells indicates recruitment to these domains.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: Sulfatide-Mediated Inhibition of TLR4 Signaling

The following diagram illustrates the proposed mechanism by which sulfatides can inhibit Toll-like receptor 4 (TLR4) signaling. Exogenous sulfatide, such as this compound, can incorporate into the plasma membrane and disrupt the localization of TLR4 into lipid rafts, which is a necessary step for its dimerization and subsequent downstream signaling in response to ligands like lipopolysaccharide (LPS).[2][6]

TLR4_Inhibition cluster_control Control (LPS Stimulation) cluster_sulfatide This compound Treatment LPS LPS TLR4_outside TLR4 LPS->TLR4_outside binds LipidRaft_control Lipid Raft TLR4_outside->LipidRaft_control recruitment TLR4_in_raft TLR4 Dimerization LipidRaft_control->TLR4_in_raft facilitates Signaling_control Downstream Signaling (NF-κB, MAPK pathways) TLR4_in_raft->Signaling_control activates Sulfatide This compound Membrane Plasma Membrane Sulfatide->Membrane incorporates Blocked Recruitment Blocked Membrane->Blocked disrupts raft LPS2 LPS TLR4_outside2 TLR4 LPS2->TLR4_outside2 binds TLR4_outside2->Blocked Signaling_inhibited Downstream Signaling Inhibited Blocked->Signaling_inhibited prevents activation

Caption: Sulfatide inhibits TLR4 signaling by preventing its recruitment to lipid rafts.

Experimental Workflow: Lipid Raft Isolation and Analysis

The diagram below outlines the key steps in the experimental workflow for studying the effect of this compound on the protein composition of lipid rafts.

Lipid_Raft_Workflow start Start: Cultured Cells treatment Treat with This compound start->treatment lysis Cell Lysis (1% Triton X-100) treatment->lysis gradient Sucrose Density Gradient Preparation lysis->gradient centrifugation Ultracentrifugation (200,000 x g, 18h) gradient->centrifugation collection Fraction Collection centrifugation->collection analysis Western Blot Analysis collection->analysis end End: Quantify Protein Enrichment in Rafts analysis->end

Caption: Workflow for isolating and analyzing lipid rafts from cultured cells.

Logical Relationship: Role of Sulfatide in Neurofascin 155 Association with Lipid Rafts

This diagram illustrates the critical role of sulfatide in anchoring the myelin protein Neurofascin 155 (NF155) to lipid rafts, which is essential for the stability of the paranodal junctions between axons and glial cells.[3][7]

NF155_Sulfatide_Interaction NF155 Neurofascin 155 (NF155) Sulfatide Sulfatide (e.g., this compound) NF155->Sulfatide directly binds to LipidRaft Lipid Raft Domain NF155->LipidRaft is recruited to Sulfatide->LipidRaft is a key component of ParanodalJunction Paranodal Junction Stability LipidRaft->ParanodalJunction contributes to

Caption: Sulfatide mediates the association of Neurofascin 155 with lipid rafts.

Conclusion

This compound is a potent tool for dissecting the intricate role of sulfatides in the formation and function of lipid rafts. By using the protocols and conceptual frameworks provided, researchers can effectively investigate how this specific lipid influences membrane organization, protein recruitment, and cellular signaling pathways. This knowledge is crucial for advancing our understanding of various physiological processes and for the development of novel therapeutic strategies targeting lipid raft-dependent pathologies.

References

Application Notes and Protocols for N-Dodecanoyl-sulfatide in T-cell Proliferation and Suppression Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecanoyl-sulfatide, a specific isoform of sulfatide with a 12-carbon acyl chain, is a glycosphingolipid that has garnered interest for its immunomodulatory properties. Sulfatides (B1148509), in general, are known to be presented by the non-classical MHC class I-like molecule CD1d on antigen-presenting cells (APCs) and can modulate T-cell responses. Understanding the impact of this compound on T-cell proliferation and suppression is crucial for elucidating its therapeutic potential in various diseases, including autoimmune disorders and cancer. These application notes provide a summary of its effects, detailed protocols for in vitro assays, and a visualization of the proposed signaling pathway.

Data Presentation

The immunomodulatory effects of sulfatides on T-cell responses are dependent on their acyl chain length. While specific quantitative data for this compound (C12:0) on T-cell proliferation and suppression is limited in publicly available literature, studies on other sulfatide isoforms provide valuable insights into their potential effects.

Sulfatide IsoformT-Cell TypeAssay TypeConcentrationObserved EffectReference
C12:0-sulfatide Murine NKT cell hybridoma (XV19)IL-2 SecretionNot specified2-3 fold increase in stimulation compared to background.[1]
C16:0-sulfatideHuman Peripheral Blood T-cellsCytokine ProductionNot specifiedInhibition of IL-1, IL-6, IL-10, and TNF-α production.[2]
C24:1-sulfatideMurine NKT cell hybridoma (XV19)IL-2 SecretionNot specifiedStrongest stimulation among tested isoforms.[1]
Bovine brain-derived sulfatide (mixed isoforms)Polyclonally activated human peripheral T-cellsProliferation AssayNot specifiedSuppression of T-cell proliferation.[3]

Signaling Pathway

The proposed signaling pathway for this compound-mediated T-cell modulation involves its presentation by CD1d on an antigen-presenting cell (APC) to the T-cell receptor (TCR) on a T-cell, likely a Type II Natural Killer T (NKT) cell or a γδ T-cell. This interaction initiates a downstream signaling cascade that ultimately influences T-cell proliferation and cytokine production.

T_Cell_Signaling This compound Signaling Pathway in T-Cells cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell CD1d CD1d Sulfatide This compound TCR TCR Sulfatide->TCR presents to Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCG1 PLCγ1 LAT->PLCG1 recruits & activates SLP76->PLCG1 activates Proliferation Proliferation PLCG1->Proliferation leads to Suppression Suppression PLCG1->Suppression can lead to

Caption: this compound presented by CD1d engages the TCR, initiating downstream signaling.

Experimental Workflow

The general workflow for assessing the effect of this compound on T-cell proliferation or suppression involves isolating T-cells, labeling them with a proliferation dye (like CFSE), stimulating them in the presence or absence of the sulfatide, and analyzing the outcome by flow cytometry.

experimental_workflow T-Cell Assay Workflow cluster_prep Cell Preparation cluster_culture Cell Culture cluster_analysis Analysis isolate_pbmc Isolate PBMCs from blood isolate_tcells Isolate T-Cells isolate_pbmc->isolate_tcells label_tcells Label T-Cells with CFSE isolate_tcells->label_tcells stimulate Stimulate T-Cells (e.g., anti-CD3/CD28) label_tcells->stimulate add_sulfatide Add this compound (or vehicle control) stimulate->add_sulfatide incubate Incubate for 3-5 days add_sulfatide->incubate harvest Harvest Cells incubate->harvest stain Stain for surface markers (e.g., CD4, CD8) harvest->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze CFSE dilution acquire->analyze

Caption: General workflow for T-cell proliferation/suppression assays with this compound.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol details a method to assess the effect of this compound on the proliferation of human T-cells using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (C12:0)

  • DMSO (vehicle control)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or similar)

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Human IL-2

  • Anti-CD3/CD28 T-cell activator beads

  • CellTrace™ CFSE Cell Proliferation Kit

  • Phosphate Buffered Saline (PBS)

  • FACS tubes

  • Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD8)

Procedure:

  • Isolation of T-Cells:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Enrich for T-cells from PBMCs using a negative selection kit (e.g., RosetteSep™) according to the manufacturer's instructions.

    • Wash the enriched T-cells twice with PBS.

  • CFSE Labeling:

    • Resuspend T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and mix immediately.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium (e.g., from 0.1 to 50 µg/mL). Use DMSO as a vehicle control at the same final concentration.

    • Add 50 µL of the sulfatide dilutions or vehicle control to the respective wells.

    • Add 50 µL of anti-CD3/CD28 activator beads at a bead-to-cell ratio of 1:1.

    • Include unstimulated (no beads) and stimulated (beads only) control wells.

    • Add human IL-2 to a final concentration of 20 U/mL to all wells.

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well into FACS tubes.

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8) for 30 minutes on ice.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the CFSE fluorescence in the gated CD4+ and CD8+ T-cell populations to determine the percentage of proliferating cells and the number of cell divisions.

Protocol 2: T-Cell Suppression Assay

This protocol outlines a method to evaluate the suppressive capacity of regulatory T-cells (Tregs) or other T-cell subsets induced or affected by this compound.

Materials:

  • Human PBMCs

  • CD4+CD25+ Regulatory T Cell Isolation Kit

  • This compound (C12:0)

  • DMSO (vehicle control)

  • Complete RPMI-1640 medium

  • Human IL-2

  • Anti-CD3/CD28 T-cell activator beads

  • CellTrace™ CFSE Cell Proliferation Kit

  • FACS tubes

  • Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD25)

Procedure:

  • Isolation of Responder and Suppressor T-Cells:

    • Isolate PBMCs from a healthy donor.

    • Isolate CD4+CD25+ regulatory T-cells (Tregs) as the suppressor population and CD4+CD25- T-cells as the responder population (Teffs) using a Treg isolation kit according to the manufacturer's instructions.

  • CFSE Labeling of Responder T-Cells:

    • Label the responder T-cells (Teffs) with CFSE as described in Protocol 1, step 2.

  • Co-culture and Treatment:

    • Plate the CFSE-labeled Teffs at 5 x 10^4 cells/well in a 96-well round-bottom plate.

    • Add the suppressor T-cells (Tregs) at varying ratios to the Teffs (e.g., 1:1, 1:2, 1:4 Treg:Teff ratio).

    • Prepare dilutions of this compound in complete RPMI-1640 medium.

    • Add the sulfatide dilutions or vehicle control to the co-culture wells.

    • Add anti-CD3/CD28 activator beads at a 1:1 ratio to the Teffs.

    • Include control wells with Teffs alone (with and without stimulation) and Teffs with Tregs but without sulfatide.

    • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest, wash, and stain the cells as described in Protocol 1, step 4.

    • Analyze the CFSE dilution specifically within the responder T-cell population (which can be distinguished if the suppressor cells are not labeled or are labeled with a different dye).

    • Calculate the percentage of suppression using the following formula: % Suppression = (1 - (% Proliferation in presence of suppressors / % Proliferation of responders alone)) * 100

Conclusion

This compound presents an interesting avenue for immunomodulatory research. The provided protocols offer a framework for researchers to investigate its specific effects on T-cell proliferation and suppression. While quantitative data for this particular sulfatide isoform is still emerging, the methodologies outlined here, combined with the understanding of the general sulfatide signaling pathway, will enable a more thorough characterization of its biological functions and therapeutic potential. Further studies are warranted to establish a comprehensive dose-response profile and to fully elucidate the downstream signaling events specific to this compound.

References

Application Notes: Assessing N-Dodecanoyl-Sulfatide Cellular Uptake and Localization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, are a class of acidic glycosphingolipids abundant in the nervous system, kidneys, and various other tissues.[1] They are integral components of the plasma membrane and are involved in a multitude of cellular processes, including protein trafficking, cell adhesion, myelin organization, and signaling pathways.[2][3] N-Dodecanoyl-sulfatide, a specific molecular species of sulfatide, is often used as a model to study the broader functions of these lipids. Understanding its cellular uptake, trafficking, and subcellular localization is crucial for elucidating its role in both normal physiology and pathological conditions like metachromatic leukodystrophy, Alzheimer's disease, and cancer.[3][4][5]

These application notes provide an overview of key methodologies for assessing the cellular uptake and localization of this compound, complete with detailed protocols for researchers, scientists, and drug development professionals.

Methodologies for Assessment

Several distinct approaches can be employed to track and quantify the cellular fate of this compound. The choice of method depends on the specific research question, required sensitivity, and whether a label-free or labeled approach is preferable.

Fluorescence-Based Methods

This approach involves labeling this compound with a fluorescent dye. It is a versatile method for visualizing lipid trafficking and quantifying uptake.

  • Principle: A fluorescent moiety (e.g., Rhodamine, Pyrene, BODIPY) is covalently attached to the sulfatide molecule.[6][7] Cells are incubated with the fluorescent analog, and its uptake and localization are monitored using fluorescence microscopy or quantified by flow cytometry.

  • Applications: Real-time imaging of lipid internalization, colocalization studies with specific organelle markers (e.g., lysosomes, Golgi), and high-throughput screening of factors affecting sulfatide uptake.[6][8]

  • Advantages: High sensitivity, allows for live-cell imaging, and compatibility with widely available instrumentation (confocal microscopes, flow cytometers).[9][10]

  • Limitations: The fluorescent tag can potentially alter the lipid's physicochemical properties and its biological behavior. Photobleaching can be an issue in long-term imaging experiments.

Mass Spectrometry-Based Methods

Mass spectrometry (MS) offers a powerful, label-free approach to detect and map the distribution of endogenous or exogenously supplied sulfatides.

  • Principle:

    • Imaging Mass Spectrometry (IMS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS allow for the direct analysis of sulfatide distribution in tissue cryosections, providing spatial information without the need for labels.[11][12][13]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is used for the highly sensitive and specific quantification of sulfatide species from cell or tissue extracts.[14][15]

  • Applications: Mapping the spatial distribution of different sulfatide species in tissues, quantifying changes in sulfatide levels in response to stimuli or in disease models, and identifying metabolic products.[12][13][16]

  • Advantages: Label-free, high chemical specificity, ability to distinguish between different sulfatide species (e.g., varying acyl chain lengths).[14][17]

  • Limitations: IMS has a lower spatial resolution compared to microscopy.[11] Both techniques require specialized equipment and expertise. LC-MS/MS analysis involves sample homogenization, leading to the loss of spatial information at the subcellular level.[13]

Radiolabeling Methods

This classic biochemical technique uses radioisotopes to trace the metabolic fate of sulfatides with very high sensitivity.

  • Principle: this compound is synthesized with a radioactive isotope, such as ³H or ¹⁴C. Cells are incubated with the radiolabeled lipid, and its incorporation and distribution are measured by scintillation counting of total cell lysates or subcellular fractions.[18]

  • Applications: Quantitative uptake studies, pulse-chase experiments to track metabolic turnover, and determining distribution in subcellular compartments after organelle fractionation.[18]

  • Advantages: Extremely high sensitivity, provides precise quantification, and is considered the gold standard for metabolic tracing.

  • Limitations: Requires handling of radioactive materials and specialized safety precautions. Does not provide the spatial resolution of microscopy.

Data Presentation: Quantitative Analysis

Summarizing quantitative data in a structured format is essential for comparison and interpretation.

Table 1: Comparative Cellular Uptake of Fluorescent this compound

Cell Line Treatment Mean Fluorescence Intensity (MFI) ± SD % Uptake vs. Control
SH-SY5Y (Neuroblastoma) Control (Vehicle) 150 ± 20 100%
SH-SY5Y (Neuroblastoma) Endocytosis Inhibitor A 65 ± 10 43%
U-87 MG (Glioblastoma) Control (Vehicle) 210 ± 25 100%
U-87 MG (Glioblastoma) Endocytosis Inhibitor A 180 ± 22 86%

Data derived from flow cytometry analysis after 2 hours of incubation with a fluorescent sulfatide analog.

Table 2: Subcellular Distribution of Radiolabeled this compound

Subcellular Fraction % of Total Radioactivity ± SD (2h Incubation) % of Total Radioactivity ± SD (24h Incubation)
Plasma Membrane 45.3 ± 3.5% 15.1 ± 2.1%
Cytosol 5.1 ± 0.8% 8.9 ± 1.2%
Lysosomes 28.7 ± 2.9% 45.6 ± 4.0%
Golgi Apparatus 12.5 ± 1.5% 20.3 ± 2.5%
Nucleus 2.1 ± 0.5% 3.5 ± 0.7%
Mitochondria 6.3 ± 1.1% 6.6 ± 0.9%

Data obtained from scintillation counting of fractions isolated from cultured oligodendrocytes.[18]

Experimental Protocols & Visualizations

The following section provides detailed protocols for key experiments and visual workflows.

Workflow for Assessing Cellular Uptake and Localization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed Cells on Coverslips or Plates incubation Incubate Cells with Labeled Sulfatide prep_cells->incubation prep_lipid Prepare Labeled This compound (Fluorescent/Radiolabeled) prep_lipid->incubation wash Wash Cells to Remove Unbound Lipid incubation->wash fix_stain Fix and Stain for Organelle Markers (for Microscopy) wash->fix_stain Choose Analysis Path flow Flow Cytometry (Quantification) wash->flow Choose Analysis Path fractionation Subcellular Fractionation wash->fractionation Choose Analysis Path microscopy Confocal Microscopy (Localization) fix_stain->microscopy counting Scintillation Counting (Quantification) fractionation->counting

Caption: General experimental workflow for sulfatide uptake studies.

Protocol 1: Fluorescent Sulfatide Uptake Assay using Confocal Microscopy

This protocol details the visualization of this compound uptake and its colocalization with lysosomes.

Materials:

  • This compound labeled with a red fluorophore (e.g., Rhodamine).

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Phosphate-Buffered Saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).

  • LysoTracker™ Green DND-26.

  • DAPI solution (for nuclear staining).

  • Antifade mounting medium.

  • Glass coverslips and microscope slides.

  • Confocal microscope.[10][19]

Procedure:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma cells) onto sterile glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

  • Lipid Preparation: Prepare a 10 µM working solution of fluorescent this compound in serum-free cell culture medium. Sonicate briefly to ensure dispersion.

  • Lysosome Staining (Live): Add LysoTracker™ Green to the culture medium at the manufacturer's recommended concentration. Incubate for 30 minutes at 37°C.

  • Incubation: Remove the LysoTracker™-containing medium. Add the fluorescent sulfatide solution to the cells. Incubate for desired time points (e.g., 30 min, 2h, 6h) at 37°C.

  • Washing: Aspirate the lipid solution and wash the cells three times with ice-cold PBS to remove unbound sulfatide and stop uptake.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash twice with PBS.

  • Nuclear Staining: Incubate cells with DAPI solution for 5 minutes at room temperature.

  • Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and emission filters for DAPI (blue), LysoTracker (green), and the fluorescent sulfatide (red). Analyze images for colocalization between the red and green channels to determine lysosomal accumulation.

Sulfatide Metabolic Pathway

G cluster_synthesis Synthesis Pathway (ER -> Golgi) cluster_degradation Degradation Pathway (Lysosome) Cer Ceramide CGT CGT (Ceramide galactosyltransferase) Cer->CGT GalC Galactosylceramide (GalC) CST CST (Cerebroside sulfotransferase) GalC->CST Sulfatide Sulfatide Sulfatide_deg Sulfatide Sulfatide->Sulfatide_deg Trafficking to Lysosome CGT->GalC CST->Sulfatide ARSA ARSA (Arylsulfatase A) Sulfatide_deg->ARSA GalC_deg Galactosylceramide (GalC) GALC_enzyme GALC (Galactocerebrosidase) GalC_deg->GALC_enzyme Cer_deg Ceramide ARSA->GalC_deg GALC_enzyme->Cer_deg

Caption: Simplified overview of sulfatide synthesis and degradation.[20]

Protocol 2: Quantification of Fluorescent Sulfatide Uptake by Flow Cytometry

This protocol provides a high-throughput method to quantify total cellular uptake.

Materials:

  • This compound labeled with a suitable fluorophore (e.g., BODIPY).

  • Cell culture medium and PBS.

  • Trypsin-EDTA solution.

  • Flow cytometry tubes.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed cells in 12-well or 6-well plates and grow to 80-90% confluency. Include wells for control (untreated) cells.

  • Lipid Preparation: Prepare a working solution of fluorescent this compound in serum-free medium.

  • Incubation: Remove the culture medium, wash once with PBS, and add the fluorescent sulfatide solution to the cells. Incubate for the desired time (e.g., 2 hours) at 37°C. For the control wells, add serum-free medium without the lipid.

  • Washing: Aspirate the lipid solution and wash the cells three times with ice-cold PBS.

  • Cell Detachment: Add Trypsin-EDTA to each well and incubate until cells detach. Neutralize with medium containing serum.

  • Sample Preparation: Transfer the cell suspension to flow cytometry tubes. Centrifuge at 300 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 µL of ice-cold PBS.

  • Analysis: Analyze the samples on a flow cytometer, using an appropriate laser for excitation and filter for emission of the chosen fluorophore.

  • Data Processing: Gate on the live cell population using forward and side scatter. Record the Mean Fluorescence Intensity (MFI) for at least 10,000 cells per sample. Subtract the MFI of the control (untreated) cells to determine the specific fluorescence due to sulfatide uptake.

Protocol 3: Sample Preparation for MALDI Imaging Mass Spectrometry (IMS) of Sulfatides

This protocol outlines the basic steps for preparing tissue sections for label-free spatial analysis of sulfatides.[11]

Materials:

  • Fresh tissue sample.

  • Optimal Cutting Temperature (OCT) compound.

  • Cryostat.

  • Indium Tin Oxide (ITO) coated glass slides.

  • MALDI matrix solution (e.g., 9-aminoacridine (B1665356) in an organic solvent).[12]

  • Automated matrix sprayer or spotter.

  • MALDI-TOF Mass Spectrometer.

Procedure:

  • Tissue Harvest: Rapidly dissect the tissue of interest and immediately snap-freeze it in liquid nitrogen or on dry ice.

  • Embedding: Embed the frozen tissue in OCT compound.

  • Sectioning: Using a cryostat, cut thin tissue sections (e.g., 10-12 µm).

  • Mounting: Thaw-mount the tissue sections onto ITO-coated slides. Store slides at -80°C until analysis.

  • Matrix Application: Before analysis, bring the slides to room temperature in a desiccator. Apply the MALDI matrix uniformly over the tissue section using an automated sprayer for optimal crystal formation.

  • Data Acquisition: Load the slide into the MALDI-IMS instrument. Define the region of interest for analysis. Acquire mass spectra in negative ion mode across the tissue surface at a defined spatial resolution (e.g., 50 µm).[11]

  • Image Generation: Use specialized software (e.g., flexImaging) to reconstruct the ion intensity maps for specific m/z values corresponding to this compound and other lipid species.[13]

Decision Framework for Method Selection

Caption: Decision tree for selecting a suitable experimental method.

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of N-Dodecanoyl-sulfatide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with N-Dodecanoyl-sulfatide in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure successful and reproducible in vitro assays.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?

This compound is a type of sulfatide, which is a sulfated galactosylceramide.[1] Sulfatides (B1148509) are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) polar head group and a hydrophobic (water-fearing) non-polar tail. This dual nature makes them poorly soluble in aqueous solutions, where they tend to aggregate and form micelles rather than dissolving uniformly.[2] This poor solubility can lead to precipitation in assay buffers, resulting in inaccurate and non-reproducible experimental outcomes.

Q2: What is the recommended initial solvent for preparing a stock solution?

The most common and recommended initial solvent for creating a high-concentration stock solution of sulfatides is Dimethyl Sulfoxide (DMSO).[3] It is crucial to use an anhydrous grade of DMSO and to purge the solvent with an inert gas to prevent oxidation of the lipid.[3] A stock solution should be prepared at a high concentration (e.g., 10-20 mM) to minimize the final percentage of organic solvent in the aqueous assay buffer.[4]

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

This is a common issue caused by the low tolerance of aqueous buffers for organic solvents like DMSO.[5] When the DMSO concentration exceeds a certain threshold (often 0.5-1% v/v), the compound "crashes out" of the solution.[4] To resolve this, you should first ensure you are using the highest possible stock concentration to add the smallest possible volume to your assay. If precipitation persists, you will need to employ more advanced solubilization techniques, such as using co-solvents or detergents.[5][6]

Q4: How can detergents help improve the solubility of this compound?

Detergents are amphipathic molecules that, at concentrations above their Critical Micelle Concentration (CMC), form micelles in aqueous solutions.[2][7] These micelles can encapsulate the hydrophobic tails of this compound, shielding them from the water and keeping the entire complex in solution.[8] Non-ionic or zwitterionic detergents like CHAPS, CHAPSO, and dodecyl maltoside (DDM) are often preferred as they are less likely to denature proteins or disrupt cell membranes compared to ionic detergents.[2][9]

Q5: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the specific concentration at which detergent molecules begin to self-assemble into micelles.[2][10] Below the CMC, detergents exist as individual molecules (monomers). For effective solubilization of lipids like sulfatides, the detergent concentration in your final assay buffer must be above its CMC to ensure micelles are present to encapsulate the compound.[7]

Q6: How do I select the appropriate detergent for my specific assay?

The choice of detergent depends on the nature of your assay.

  • For cell-based assays: Use mild, non-denaturing detergents like non-ionic (e.g., Triton X-100, DDM) or zwitterionic (e.g., CHAPS, CHAPSO) detergents that are less likely to cause cell lysis or interfere with protein function.[7][9]

  • For biochemical assays (e.g., enzyme kinetics, binding assays): The choice is broader, but it is still critical to select a detergent that does not interfere with the activity of the proteins involved.[9] It is always necessary to run a vehicle control (assay buffer with the detergent but without the sulfatide) to confirm the detergent itself does not affect the assay outcome.

Q7: What is a vehicle control and why is it essential?

A vehicle control is a crucial experiment where your assay is run with all components, including the solvent (e.g., DMSO) and any solubilizing agents (e.g., detergents), but without the this compound. This control is essential to ensure that any observed biological effects are due to the sulfatide itself and not an artifact caused by the vehicle. Any new combination of excipients must be tested with a vehicle control.[5]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

Problem: Compound Precipitates Upon Dilution into Aqueous Buffer
  • Primary Cause: The concentration of the organic solvent (e.g., DMSO) in the final aqueous solution is too high, exceeding the solubility limit of the sulfatide in the mixed solvent system.[5]

  • Solution Workflow: Follow a systematic approach to identify a suitable solubilization strategy. The diagram below outlines the decision-making process.

G cluster_0 start Start: Prepare 10-20 mM stock in 100% DMSO dilute Dilute stock into aqueous assay buffer start->dilute check_precip Precipitate Observed? dilute->check_precip success Success: Proceed with assay and vehicle control check_precip->success No troubleshoot Issue: Precipitation check_precip->troubleshoot Yes use_detergent Strategy 1: Use Detergent (e.g., CHAPS, DDM) troubleshoot->use_detergent use_cosolvent Strategy 2: Use Co-solvent (e.g., PEG 400) troubleshoot->use_cosolvent re_check Re-test Dilution use_detergent->re_check use_cosolvent->re_check re_check->dilute

Caption: Troubleshooting workflow for sulfatide precipitation.

Problem: Inconsistent or Non-Reproducible Assay Results
  • Primary Cause: The compound may exist as aggregates or micelles of varying sizes, leading to inconsistent presentation to the biological system. The vehicle itself might also be introducing variability.

  • Solutions:

    • Sonication: Briefly sonicate the final diluted solution in a water bath before adding it to the assay. This can help break up larger aggregates and create a more uniform suspension.

    • Consistent Preparation: Prepare the sulfatide solution fresh for each experiment using a highly standardized protocol.

    • Vehicle Control: Always run a vehicle control to ensure the solvent or detergent is not contributing to the variability.

Quantitative Data Tables
Table 1: Properties of Recommended Detergents for Lipid Solubilization

This table provides key properties of detergents that can be used to solubilize this compound. Choosing a detergent with a low CMC is often advantageous.

DetergentTypeChemical Formula (Approx.)Molecular Weight ( g/mol )CMC (mM in H₂O)
CHAPS ZwitterionicC₃₂H₅₈N₂O₇S614.94 - 8
CHAPSO ZwitterionicC₃₂H₅₈N₂O₈S630.98
Triton™ X-100 Non-ionic(C₂H₄O)ₙC₁₄H₂₂O~6250.2 - 0.9
n-Dodecyl-β-D-maltoside (DDM) Non-ionicC₂₄H₄₆O₁₁510.60.17

Data compiled from various biochemical resources.[9][10]

Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Glass vial with a PTFE-lined cap

  • Vortex mixer and sonicator

Procedure:

  • Weigh the required amount of this compound in a sterile glass vial.

  • Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Purge the headspace of the vial with an inert gas to displace oxygen and prevent lipid oxidation.

  • Cap the vial tightly and vortex vigorously for 2-3 minutes.

  • If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C, protected from light and moisture.[3]

Protocol 2: Solubilization Using a Detergent (CHAPS)

Objective: To prepare a 100 µM working solution of this compound in an aqueous buffer containing CHAPS.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • CHAPS powder

  • Desired aqueous assay buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Detergent Buffer: Prepare the assay buffer containing a final concentration of CHAPS that is above its CMC (e.g., 10 mM CHAPS). Dissolve the CHAPS powder completely in the buffer.

  • Dilution: In a microcentrifuge tube, add the required volume of the 10 mM CHAPS buffer.

  • Add Sulfatide Stock: While vortexing the CHAPS buffer gently, add the appropriate volume of the 10 mM this compound DMSO stock to achieve the final desired concentration (e.g., for 1 mL of 100 µM solution, add 10 µL of the 10 mM stock).

  • Incubation: Continue to mix the solution for 15-30 minutes at room temperature to allow for the formation of sulfatide-detergent micelles.

  • Final Check: The final solution should be clear. It is now ready to be added to the in vitro assay. Remember to prepare a corresponding vehicle control containing 10 mM CHAPS and the same final concentration of DMSO (e.g., 1%).

Caption: Workflow for solubilizing sulfatide with a detergent.

Involvement in Signaling Pathways

Sulfatides are not merely structural lipids; they are active participants in numerous biological signaling processes.[11][12] They are involved in myelin sheath maintenance, glial-axon signaling, platelet aggregation, and immune responses.[12][13] In cancer biology, sulfatides on the cell surface can act as adhesive molecules, facilitating interactions between cancer cells and platelets, which can promote metastasis.[14]

Sulfatide Interaction with P-Selectin in Cell Adhesion

One well-documented role of sulfatide is its function as a ligand for P-selectin, a cell adhesion molecule expressed on activated platelets and endothelial cells.[1][13] This interaction is crucial for the formation of stable platelet aggregates during hemostasis and thrombosis.[13] It also plays a role in cancer metastasis, where tumor cells expressing sulfatides can adhere to platelets via P-selectin.[14]

G cluster_platelet Activated Platelet cluster_cell Target Cell (e.g., another platelet, tumor cell) p_selectin P-Selectin interaction Binding/ Adhesion p_selectin->interaction sulfatide This compound sulfatide->interaction signaling Intracellular Signaling Cascade interaction->signaling response Biological Response (e.g., Platelet Aggregation, Metastasis) signaling->response

Caption: Sulfatide as a ligand for P-selectin in cell adhesion.

References

Technical Support Center: N-Dodecanoyl-sulfatide Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of N-Dodecanoyl-sulfatide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Question: Why am I observing poor signal intensity or high background noise for this compound?

Answer:

Poor signal intensity and high background noise are common issues in LC-MS/MS analysis and can stem from several factors.[1] A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Contamination: The LC-MS/MS system is highly sensitive to contamination from various sources.

    • Solvents and Mobile Phase: Ensure the use of high-purity, LC-MS grade solvents and additives.[1][2] Microbial growth in aqueous mobile phases can also contribute to background noise; it is advisable to prepare fresh mobile phase daily and rinse solvent bottles thoroughly.[1]

    • Sample Matrix: Biological samples contain numerous endogenous components like proteins and phospholipids (B1166683) that can interfere with the analysis.[3]

    • System Contamination: Buildup of contaminants from previous analyses can lead to high background and signal suppression.[1] Regular flushing of the LC components is crucial.[1]

  • Ion Suppression/Enhancement (Matrix Effects): The sample matrix itself can significantly impact the ionization efficiency of this compound.

    • Co-elution of Interfering Compounds: Components from the sample matrix eluting at the same time as this compound can suppress its ionization.

    • Mitigation Strategies:

      • Optimize Chromatography: Adjust the chromatographic method to separate this compound from interfering matrix components.

      • Improve Sample Preparation: Employ more rigorous sample clean-up techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix interferences.[4]

      • Use an Appropriate Internal Standard: A stable isotope-labeled internal standard is ideal to compensate for matrix effects.[3]

  • Suboptimal MS Parameters: The mass spectrometer settings must be optimized for this compound.

    • Ion Source Conditions: Factors like ion source temperature and gas flow rates influence ionization efficiency.

    • MRM Transitions: Ensure the correct precursor and product ions are selected and that collision energy is optimized for maximum signal.

A logical workflow for troubleshooting signal intensity and background noise issues is presented below.

start Poor Signal or High Background check_blanks Analyze Blank Injections (Solvent & Matrix) start->check_blanks high_background High Background in Blanks? check_blanks->high_background troubleshoot_contamination Troubleshoot System & Solvent Contamination high_background->troubleshoot_contamination Yes low_signal Low Signal in Spiked Samples? high_background->low_signal No troubleshoot_contamination->check_blanks optimize_ms Optimize MS Parameters (Source & MRM) low_signal->optimize_ms Yes check_matrix_effect Evaluate Matrix Effects (Post-column Infusion or Post-extraction Spike) low_signal->check_matrix_effect No optimize_ms->check_blanks improve_cleanup Improve Sample Cleanup (SPE, LLE) check_matrix_effect->improve_cleanup end Problem Resolved check_matrix_effect->end No Matrix Effect adjust_chromatography Adjust Chromatography to Separate from Interference improve_cleanup->adjust_chromatography adjust_chromatography->end

Troubleshooting workflow for signal and background issues.

Question: Why am I observing inconsistent retention times for this compound?

Answer:

Shifts in retention time can compromise the accuracy and reproducibility of your quantification.[2]

Possible Causes and Solutions:

  • Column Issues:

    • Contamination: Accumulation of matrix components on the analytical column can alter its chemistry.[5] Regular flushing and the use of a guard column are recommended.[5]

    • Degradation: Operating at a high pH can cause silica-based columns to degrade.

    • Insufficient Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections.[5] A common recommendation is to pass at least 10 column volumes.[5]

  • Mobile Phase Problems:

    • Incorrect Preparation: Inaccurate mobile phase composition can lead to retention time shifts.

    • Evaporation: Leaving the mobile phase uncapped can lead to changes in its composition due to solvent evaporation.[5]

  • LC System Issues:

    • Pump Malfunction: Inconsistent solvent delivery from the LC pumps will cause retention time variability.

    • Leaks: Any leaks in the LC system can lead to pressure fluctuations and inconsistent flow rates.

Question: I am seeing peak tailing or splitting for my this compound peak. What could be the cause?

Answer:

Poor peak shape can negatively impact integration and, consequently, the accuracy of quantification.

Possible Causes and Solutions:

  • Column Contamination: A buildup of contaminants on the column frit or packing material is a common cause of peak splitting and tailing.[6] Flushing the column or, if necessary, replacing the guard and/or analytical column may resolve the issue.[5]

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[6] Ideally, the sample should be dissolved in the initial mobile phase.[5]

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material, leading to peak tailing.

  • Extra-column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in quantifying this compound in biological matrices?

A1: The primary challenges include:

  • Matrix Effects: Biological samples are complex, and endogenous components can cause ion suppression or enhancement, affecting accuracy and precision.[7]

  • Low Abundance: this compound may be present at low concentrations, requiring sensitive analytical methods.

  • Isomeric Interference: Distinguishing this compound from other isomeric sulfatide species can be challenging without adequate chromatographic separation.

  • Sample Preparation: Efficient extraction of this compound from the matrix while minimizing interferences is critical for reliable quantification.[8]

Q2: How can I minimize matrix effects in my this compound assay?

A2: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) are effective at removing interfering substances such as phospholipids.[9]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.

  • Use of an Appropriate Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS will experience similar matrix effects as the analyte, allowing for accurate correction.[3] If a SIL-IS is not available, a structural analog can be used, but with caution.

Q3: What type of internal standard is recommended for this compound quantification?

A3: A stable isotope-labeled (e.g., ¹³C or ²H) this compound is the ideal internal standard. It has nearly identical chemical and physical properties to the analyte and will co-elute, providing the best compensation for variations in sample preparation, injection volume, and matrix effects. If a stable isotope-labeled standard is unavailable, a closely related structural analog that is not present in the sample can be considered. For example, in the analysis of various sulfatides, deuterated versions like C18:0-D3-sulfatide have been utilized.[10]

Q4: What are the typical sample preparation methods for extracting this compound from biological samples?

A4: The choice of sample preparation method depends on the biological matrix. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins. However, this method may not effectively remove other interferences like phospholipids.[9]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples. A specific SPE cartridge is chosen to retain the analyte of interest while allowing interfering compounds to be washed away.[4] For sulfatides, a common extraction protocol involves rehydrating the sample followed by extraction with an organic solvent like methanol.[11]

Below is a generalized workflow for sample preparation and analysis.

start Biological Sample add_is Add Internal Standard start->add_is extraction Sample Extraction (PPT, LLE, or SPE) add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge Centrifuge reconstitute->centrifuge lc_ms LC-MS/MS Analysis centrifuge->lc_ms data_analysis Data Analysis lc_ms->data_analysis end Quantification Result data_analysis->end

References

Technical Support Center: N-Dodecanoyl-sulfatide Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Dodecanoyl-sulfatide. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

A1: For long-term storage, this compound should be stored at -20°C or colder.[1][2][3][4][5] Some sources recommend -80°C for maximal stability, especially for long durations.[5]

Q2: Should I store this compound as a dry powder or in solution?

A2: It is highly recommended to store this compound as a lyophilized powder.[2][4][5] Storing lipids in solution, especially aqueous solutions, for extended periods can lead to hydrolysis.[6] If you must store it in solution, use a suitable organic solvent and keep it at -20°C or lower in a tightly sealed glass vial.[6]

Q3: What type of container is best for storing this compound?

A3: this compound, particularly in an organic solvent, should be stored in a glass container with a Teflon-lined cap.[6] Avoid using plastic containers (e.g., polystyrene, polyethylene, polypropylene) for organic solutions, as plasticizers can leach into the solvent and contaminate your sample.[6]

Q4: How can I prevent oxidation of this compound during storage?

A4: To prevent oxidation, store this compound under an inert atmosphere, such as argon or nitrogen.[2][5][6] Additionally, protect it from light, as light exposure can accelerate oxidation.[5]

Q5: What are the primary degradation pathways for this compound during storage?

A5: The two main chemical degradation pathways are hydrolysis and oxidation. Hydrolysis can cleave the N-acyl chain (amide bond) or the sulfate (B86663) group. Oxidation primarily targets any sites of unsaturation in the sphingoid base, although the saturated N-dodecanoyl chain is relatively stable to oxidation.

Troubleshooting Guide

Q: I suspect my this compound has degraded. What are the signs and how can I confirm this?

A:

  • Visual Signs: If stored as a powder, clumping or a gummy appearance can indicate moisture absorption, which can lead to hydrolysis.[6] Discoloration may suggest oxidation.

  • Analytical Confirmation: The most reliable way to confirm degradation is through analytical techniques.

    • Thin-Layer Chromatography (TLC): The appearance of new spots with different polarities compared to a fresh standard can indicate degradation products like lyso-sulfatide or galactosylceramide.

    • Mass Spectrometry (MS): A mass spectrum will show peaks corresponding to the molecular weights of potential degradation products. For example, you might see a peak for lyso-sulfatide (this compound minus the dodecanoyl group).

    • High-Performance Liquid Chromatography (HPLC): A chromatogram of a degraded sample will show additional peaks eluting at different retention times than the parent compound. A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[4][5]

Q: My experimental results are inconsistent. Could this be due to degradation of my this compound stock?

A: Yes, inconsistent results are a common consequence of using a degraded lipid stock. Degradation products can have different biological activities or can interfere with assays. It is recommended to aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][5] Always use a fresh aliquot for critical experiments.

Q: I dissolved my this compound in an aqueous buffer for my experiment, but I have some leftover. Can I store it?

A: Storing sulfatides (B1148509) in aqueous solutions is not recommended for long periods due to the risk of hydrolysis.[6] If you must store it for a short period (a few days), it should be kept at 4°C. For any longer duration, it is best to lyophilize the sample and store the resulting powder at -20°C or colder.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -20°C or colder (preferably -80°C for long-term)Minimizes rates of chemical reactions (hydrolysis, oxidation).[1][2][3][4][5]
Physical State Lyophilized powderReduces the risk of hydrolysis.[2][4][5]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.[2][5][6]
Light Exposure Protected from light (e.g., amber vial)Prevents photo-oxidation.[5]
Container Glass vial with Teflon-lined capPrevents leaching of contaminants from plastic.[6]
Handling Equilibrate to room temperature before openingPrevents condensation and moisture absorption.[2][4][5]

Table 2: Illustrative Stability of this compound Under Various Storage Conditions (Purity %)

Storage Condition1 Month3 Months6 Months12 Months
-80°C, Lyophilized, Inert Gas, Dark >99%>99%>99%>98%
-20°C, Lyophilized, Inert Gas, Dark >99%>98%>97%>95%
-20°C, in Chloroform/Methanol, Inert Gas, Dark >98%>97%>95%>90%
4°C, Lyophilized, Air, Light ~95%~90%~80%<70%
Room Temp, Lyophilized, Air, Light <90%<80%<60%<40%

Disclaimer: The data in Table 2 is illustrative and intended to demonstrate the relative effects of different storage conditions. Actual stability may vary.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound
  • Preparation: If received in a solvent, evaporate the solvent under a stream of inert gas (e.g., nitrogen or argon). For optimal long-term storage, lyophilize the this compound from a suitable solvent system (e.g., tert-butanol/water) to obtain a fluffy powder.

  • Aliquoting: Weigh out the desired amounts of the lyophilized powder into individual amber glass vials with Teflon-lined caps.

  • Inert Atmosphere: Purge each vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace any air.

  • Sealing: Tightly seal the vials immediately after purging.

  • Storage: Place the sealed vials in a freezer at -20°C or -80°C.

  • Usage: When a sample is needed, remove one vial from the freezer and allow it to warm to room temperature before opening to prevent condensation.[2][4][5]

Protocol 2: Stability Assessment by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Prepare a solution of your stored this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., chloroform/methanol, 2:1 v/v). Prepare a similar solution of a fresh, high-purity standard of this compound.

  • TLC Plate: Use a silica (B1680970) gel 60 TLC plate.

  • Spotting: Spot 1-2 µL of both the stored sample and the fresh standard onto the TLC plate.

  • Development: Develop the plate in a TLC chamber with a suitable mobile phase, such as chloroform/methanol/water (65:25:4, v/v/v).

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to air dry. Visualize the spots using a suitable stain, such as primuline (B81338) spray followed by visualization under UV light, or by charring with a sulfuric acid solution and heating.

  • Analysis: Compare the chromatogram of the stored sample to the fresh standard. The appearance of additional spots in the lane of the stored sample indicates the presence of degradation products.

Visualizations

DegradationPathways NDS This compound LysoS Lyso-sulfatide NDS->LysoS Hydrolysis (Amide bond) GalCer Galactosylceramide NDS->GalCer Desulfation OxidizedNDS Oxidized Products NDS->OxidizedNDS Oxidation DodecanoicAcid Dodecanoic Acid NDS->DodecanoicAcid Hydrolysis (Amide bond) LysoS->GalCer Desulfation

Caption: Potential degradation pathways of this compound during storage.

ExperimentalWorkflow cluster_storage Storage cluster_analysis Stability Analysis storage Store at -20°C or -80°C Lyophilized, Inert Gas, Dark sample Retrieve Sample (Warm to RT before opening) storage->sample dissolve Dissolve in appropriate solvent sample->dissolve TLC TLC Analysis dissolve->TLC HPLC HPLC-MS Analysis dissolve->HPLC NMR NMR Analysis dissolve->NMR Qualitative Assessment Qualitative Assessment TLC->Qualitative Assessment Quantitative Assessment Quantitative Assessment HPLC->Quantitative Assessment Structural Confirmation Structural Confirmation NMR->Structural Confirmation

Caption: Experimental workflow for storing and assessing the stability of this compound.

References

Technical Support Center: Optimizing N-Dodecanoyl-Sulfatide Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Dodecanoyl-sulfatide in cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the optimization of its concentration for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a type of sulfatide, which is a class of sulfoglycolipids.[1] Sulfatides (B1148509) are primarily found in the myelin sheath of the nervous system but are also present on the extracellular leaflet of the plasma membrane of many eukaryotic cells.[1] They are involved in various biological processes, including cell adhesion, signaling, and immune responses.[1][2] The ceramide portion of sulfatides can have variable fatty acid chain lengths, which influences their biological activity.[3] this compound specifically has a C12 acyl chain. Sulfatides can modulate signaling pathways, including the MAPK pathway, and have been shown to influence processes like apoptosis and cell adhesion in cancer cells.[4]

Q2: What is a typical starting concentration range for this compound in cell culture?

A2: A specific universally optimal concentration for this compound is not well-documented and is highly dependent on the cell type and the biological question being investigated. However, based on studies with other sulfatides, a starting range of 1 µM to 50 µM can be considered. For instance, studies have used sulfatides at concentrations of 20 µM and 40 µM to observe effects on signaling pathways in Raw 264.7 cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO.[3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. To minimize the effects of the solvent on your cells, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1%. Stock solutions should be stored at -20°C.

Q4: I am observing cytotoxicity at my desired concentration. What can I do?

A4: If you observe significant cell death, consider the following:

  • Lower the concentration: Perform a dose-response experiment to find a concentration that elicits the desired biological effect without causing excessive toxicity.

  • Reduce treatment duration: Shorter exposure times may be sufficient to observe the desired effect while minimizing toxicity.

  • Check solvent concentration: Ensure the final DMSO concentration in your culture medium is not exceeding non-toxic levels (typically <0.1%).

  • Assess for apoptosis vs. necrosis: Use assays like Annexin V/Propidium Iodide staining to determine the mode of cell death, which can provide insights into the mechanism of toxicity.

Q5: I am not observing any effect with this compound treatment. What should I check?

A5: If you do not see an effect, consider these points:

  • Increase the concentration: Your initial concentration may be too low. A dose-response study is essential.

  • Increase treatment duration: The effect may be time-dependent.

  • Check the stability of the compound: Ensure your stock solution is not degraded. Prepare fresh dilutions for each experiment.

  • Confirm the expression of potential targets: The cellular target or pathway modulated by sulfatide may not be active or present in your cell line.

  • Verify the biological activity of your specific lot of this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments Variability in cell density at the time of treatment.Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.
Degradation of this compound stock solution.Aliquot the stock solution upon receipt and store at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.
Inconsistent incubation times.Use a precise timer for treatment durations.
High background in assays Non-specific binding of this compound.Wash cells thoroughly with PBS after treatment and before proceeding with downstream assays.
Contamination of cell cultures.Regularly check cell cultures for contamination. Use sterile techniques.
Unexpected cell morphology changes Solvent (DMSO) toxicity.Perform a vehicle control with the same concentration of DMSO to ensure the observed effects are due to the compound. Keep DMSO concentration below 0.1%.
High concentration of this compound.Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cell line.

Quantitative Data

Due to the limited availability of public data specifically for this compound, this table presents example data for other sulfatides to guide your experimental design. It is imperative to empirically determine the optimal concentrations and effects for this compound in your specific experimental system.

Compound Cell Line Concentration Observed Effect
SulfatideRaw 264.720 µM, 40 µMSuppression of NF-κB activation and JNK phosphorylation.
SulfatideGlial cellsNot specifiedTriggered phosphorylation of p38, ERK, and JNK.
SulfatideBreast Cancer Cells (T47D, MDA-MB-231)Not specifiedIncreased sensitivity to hypoxia and doxorubicin-induced apoptosis.[4]
14-mer prosaptide (B10822537) (enhances sulfatide synthesis)Schwann cells10 nMEnhanced phosphorylation of ERK1/2 (MAPK).

Note: The above data is for illustrative purposes and may not be directly transferable to this compound.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using MTT Assay

This protocol outlines a method to determine the cytotoxic effects of this compound and establish a working concentration range.

Materials:

  • This compound

  • Sterile DMSO

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve with the log of the drug concentration on the x-axis and the percentage of cell viability on the y-axis to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Analysis of Signaling Pathway Modulation by Western Blot

This protocol describes how to assess the effect of this compound on the phosphorylation status of key signaling proteins like ERK, JNK, p38, and Akt.

Materials:

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound for the chosen duration. Include an untreated or vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the treatment on protein phosphorylation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound (e.g., 24, 48, 72h) prep_cells->treat_cells prep_compound Prepare this compound Serial Dilutions prep_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curve & Determine IC50 calc_viability->plot_curve

Caption: Workflow for determining the optimal concentration of this compound using an MTT assay.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_mapk MAPK cluster_akt PI3K/Akt sulfatide This compound receptor Cell Surface Receptor (e.g., Selectins) sulfatide->receptor mapk_cascade MAPK Cascade receptor->mapk_cascade Activation/Inhibition pi3k_akt_pathway PI3K/Akt Pathway receptor->pi3k_akt_pathway Modulation erk ERK mapk_cascade->erk jnk JNK mapk_cascade->jnk p38 p38 mapk_cascade->p38 akt Akt pi3k_akt_pathway->akt cell_response Proliferation, Apoptosis, Inflammation erk->cell_response jnk->cell_response p38->cell_response akt->cell_response

Caption: Potential signaling pathways modulated by this compound.

Troubleshooting_Logic decision decision solution solution start Experiment with This compound decision1 Expected Outcome? start->decision1 decision2 High Cell Death? decision1->decision2 No solution_success Success! Proceed with further experiments. decision1->solution_success Yes decision3 Inconsistent Results? decision2->decision3 No (No Effect) solution_lower_conc Lower Concentration &/or Treatment Time. Check Solvent Toxicity. decision2->solution_lower_conc Yes solution_check_variables Standardize Cell Density, Aliquot Stock, Use Fresh Dilutions, Ensure Consistent Timing. decision3->solution_check_variables Yes solution_increase_conc Increase Concentration &/or Treatment Time. Verify Compound Activity. decision3->solution_increase_conc No

References

Technical Support Center: N-Dodecanoyl-sulfatide Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Dodecanoyl-sulfatide and encountering aggregation issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation in aqueous solutions?

A1: this compound is an amphiphilic molecule, meaning it has a hydrophilic (water-loving) head group (the sulfated galactose) and a hydrophobic (water-fearing) tail (the dodecanoyl acyl chain). In aqueous solutions, these molecules tend to self-assemble to minimize the unfavorable interaction between their hydrophobic tails and water. This self-assembly leads to the formation of aggregates, such as micelles or larger, more complex structures.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?

A2: The Critical Micelle Concentration (CMC) is the specific concentration of an amphiphilic molecule, like this compound, at which micelles begin to form. Below the CMC, the molecules exist primarily as individual monomers. Above the CMC, additional molecules will predominantly form micelles. Knowing the approximate CMC is crucial as it helps in designing experiments to either promote or avoid micelle formation, depending on the application. The CMC of a similar surfactant, sodium dodecyl sulfate (B86663) (SDS), is approximately 8.2 mM in water, which can serve as a rough starting point for this compound.[1][2] However, the actual CMC will be influenced by factors such as temperature, pH, and buffer composition.

Q3: How can I determine if my this compound solution has aggregated?

A3: Visual inspection for turbidity or precipitates is the first step. For a more quantitative assessment, Dynamic Light Scattering (DLS) is a powerful technique to determine the size distribution of particles in your solution.[3][4][5][6][7] The presence of large particles (typically in the nanometer to micrometer range) is indicative of aggregation. Other methods to infer aggregation include monitoring changes in fluorescence of certain dyes or observing shifts in NMR spectra.

Q4: Can I prevent aggregation from occurring in the first place?

A4: Yes, to a certain extent. Working below the CMC will prevent micelle formation. Additionally, optimizing solvent conditions such as pH, ionic strength, and temperature can help maintain the solubility of the monomeric form.[8][9][10] For some applications, the inclusion of a small amount of a non-ionic detergent can also help prevent unwanted aggregation.[11]

Q5: My this compound solution is already aggregated. How can I disaggregate it?

A5: Sonication is a common method to break down aggregates into smaller micelles or monomers.[12][13][14][15][16] The effectiveness of sonication can depend on the power, frequency, and duration of the treatment. Another approach is to use organic solvents or detergents to dissolve the aggregates, although this may not be suitable for all downstream applications.

Troubleshooting Guides

Issue 1: Precipitate or Cloudiness Observed in this compound Solution
Possible Cause Troubleshooting Steps
Concentration is too high - Dilute the solution to a concentration below the expected CMC. - If a high concentration is necessary, consider the use of co-solvents or detergents to improve solubility.
Suboptimal buffer conditions (pH, ionic strength) - Adjust the pH of the buffer. The charge on the sulfatide headgroup can be influenced by pH, affecting its solubility.[8][10] - Modify the ionic strength of the buffer. High salt concentrations can sometimes promote aggregation by shielding the repulsive charges of the headgroups.[8][9][10]
Low Temperature - Gently warm the solution. For some lipids, solubility increases with temperature. However, be cautious of potential degradation at high temperatures.
Improper Dissolution Technique - Ensure the lipid film is completely dissolved. Start by dissolving in a small amount of organic solvent (e.g., DMSO or ethanol) before adding the aqueous buffer. - Vortex or sonicate during hydration to aid dissolution.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Steps
Variable Aggregation State - Prepare fresh solutions for each experiment to ensure consistency. - Characterize the aggregation state of your solution using DLS before each experiment.[3][4][5][6][7]
Interaction of Aggregates with Assay Components - Run control experiments to determine if this compound aggregates interfere with the assay readout (e.g., by nonspecific binding to proteins or surfaces).[17][18][19] - Consider adding a low concentration of a non-ionic detergent (e.g., Tween-20 or Triton X-100) to the assay buffer to minimize non-specific interactions.[11][17]
Cellular Toxicity of Aggregates - For cell-based assays, assess the cytotoxicity of different concentrations and aggregation states of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Solution

This protocol describes a general method for preparing an aqueous solution of this compound. Optimization may be required based on the specific application.

  • Preparation of Lipid Film:

    • Dissolve the desired amount of this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer to the flask containing the lipid film.

    • Hydrate the film by gentle rotation or vortexing at a temperature above the phase transition temperature of the lipid. Gentle warming may be necessary.

    • For disaggregation of larger lipid structures, sonication in a bath sonicator can be applied.[12][13][14][15][16]

Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)

This protocol provides a general workflow for assessing the aggregation state of your this compound solution.

  • Sample Preparation:

    • Prepare the this compound solution as described in Protocol 1.

    • Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large particulates.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature.

    • Transfer the filtered sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate.

    • Acquire the DLS data according to the instrument's instructions.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in the solution.

    • The presence of a single, narrow peak at a small hydrodynamic radius is indicative of a monodisperse solution of monomers or small micelles.

    • The presence of multiple peaks or a broad peak at larger sizes suggests the presence of larger aggregates.[3][4][5][6][7]

Data Presentation

Table 1: Factors Influencing this compound Aggregation and Recommended Actions

FactorEffect on AggregationRecommended Action
Concentration Increasing concentration above the CMC promotes aggregation.Work below the CMC or use solubilizing agents.
Temperature Can increase or decrease aggregation depending on the specific lipid and buffer.Empirically determine the optimal temperature for solubility.
pH Affects the charge of the headgroup, influencing electrostatic repulsion.[8][10]Test a range of pH values to find the optimal condition for your application.
Ionic Strength High ionic strength can shield headgroup charges, potentially leading to increased aggregation.[8][9][10]Use the lowest ionic strength compatible with your experimental needs.
Additives (e.g., detergents) Can prevent or disrupt aggregation.[11][17]Use low concentrations of non-ionic detergents if aggregation is a persistent issue.

Visualizations

Troubleshooting_Workflow start Start: Aggregation Suspected visual_inspection Visual Inspection (Turbidity, Precipitate) start->visual_inspection dls_analysis Dynamic Light Scattering (DLS) Analysis visual_inspection->dls_analysis aggregation_confirmed Aggregation Confirmed? dls_analysis->aggregation_confirmed no_aggregation No Significant Aggregation aggregation_confirmed->no_aggregation No troubleshoot Troubleshooting Steps aggregation_confirmed->troubleshoot Yes sonication Sonication troubleshoot->sonication buffer_optimization Optimize Buffer (pH, Ionic Strength) troubleshoot->buffer_optimization concentration Adjust Concentration troubleshoot->concentration additives Consider Additives (Detergents) troubleshoot->additives re_evaluate Re-evaluate with DLS sonication->re_evaluate buffer_optimization->re_evaluate concentration->re_evaluate additives->re_evaluate success Aggregation Resolved re_evaluate->success Yes further_troubleshooting Further Troubleshooting Needed re_evaluate->further_troubleshooting No

Caption: A workflow for troubleshooting this compound aggregation.

Preparation_Workflow start Start: Prepare Solution dissolve Dissolve in Organic Solvent start->dissolve film Create Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate with Aqueous Buffer film->hydrate disaggregate Disaggregate (Vortex/Sonicate) hydrate->disaggregate characterize Characterize with DLS disaggregate->characterize ready Solution Ready for Use characterize->ready

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: N-Dodecanoyl-sulfatide Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with background noise in N-Dodecanoyl-sulfatide mass spectrometry analysis.

Troubleshooting Guide: Overcoming Background Noise

High background noise can significantly impact the sensitivity and accuracy of this compound quantification. This guide provides a systematic approach to identifying and mitigating common sources of noise.

Quantitative Impact of Method Modifications on Signal-to-Noise Ratio

The following table summarizes reported improvements in signal intensity for sulfatide analysis based on specific methodological adjustments.

ModificationAnalyte/MatrixImprovementReference
Replacement of methanol (B129727) with acetonitrile (B52724) in the mobile phaseSulfatides (B1148509) / Dried Blood Spots~10-fold signal gain in negative-ion mode[1]
Addition of 0.1% formic acid to the mobile phaseSulfatides / Dried Blood Spots~100% increase in negative-ion response[1]
Combined Mobile Phase Optimization Sulfatides / Dried Blood Spots ~20-fold overall MS/MS signal improvement [1]
Experimental Workflow for Troubleshooting Background Noise

A systematic workflow can help pinpoint the source of background noise. The following diagram outlines a logical approach to troubleshooting.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Source Identification cluster_2 Phase 3: Corrective Actions A High Background Noise Observed B Analyze Blank Injection (Mobile Phase Only) A->B C Analyze System Suitability Standard B->C D Noise Present in Blank? C->D E Contaminated Solvents/ Additives or LC System D->E Yes F Noise Absent in Blank, Present in Standard? D->F No J Prepare Fresh Mobile Phase with High-Purity Solvents E->J G Sample Preparation Issue or Matrix Effects F->G Yes H Inconsistent Noise? F->H No L Optimize Sample Cleanup Protocol G->L I Instrument Instability (e.g., ESI spray) H->I Yes N Optimize MS Parameters (e.g., Cone Voltage) I->N K Flush LC System J->K M Check for Isobaric Interferences L->M O Perform Source Cleaning and Calibration N->O

Caption: Troubleshooting workflow for identifying and mitigating background noise.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in sulfatide mass spec analysis?

A1: Common sources of background noise include:

  • Contaminated Solvents and Reagents: Impurities in solvents like methanol, acetonitrile, water, or additives like formic acid can introduce significant background ions. Always use high-purity, LC-MS grade reagents.

  • LC System Contamination: Residuals from previous analyses, plasticizers from tubing, or microbial growth in the mobile phase reservoirs can contribute to a noisy baseline.

  • Matrix Effects: Co-eluting substances from the biological matrix (e.g., phospholipids, salts) can suppress the ionization of this compound or contribute to the chemical noise.

  • Sample Preparation Artifacts: Contaminants introduced during sample extraction and handling, such as detergents or polymers from plasticware, can be a major source of interference.

  • Isobaric Interferences: Other lipid species with the same nominal mass-to-charge ratio as this compound can co-elute and interfere with accurate quantification. High-resolution mass spectrometry can help differentiate these.

Q2: My baseline is consistently high, even in blank injections. What should I do?

A2: A high baseline in blank injections strongly suggests contamination of your mobile phase or LC system.

  • Prepare Fresh Mobile Phase: Use freshly opened, LC-MS grade solvents and additives.

  • Flush the System: Systematically flush the entire LC system, including the autosampler and injection port, with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water).

  • Check Gas Supply: Ensure the nitrogen gas for the mass spectrometer is of high purity.

Q3: I observe a significant drop in signal intensity when analyzing my extracted samples compared to pure standards. What could be the cause?

A3: This is a classic sign of matrix effects, specifically ion suppression. Co-eluting compounds from your sample matrix are interfering with the ionization of this compound. To address this:

  • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering lipids and salts.

  • Optimize Chromatography: Adjust your LC gradient to better separate this compound from the interfering matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., N-Dodecanoyl-d23-sulfatide) can help compensate for matrix effects.

Q4: Can the choice of ionization mode affect background noise for sulfatide analysis?

A4: Yes. Sulfatides are readily analyzed in negative ion mode electrospray ionization (ESI), often as [M-H]⁻ ions.[2][3] While this mode is generally sensitive for sulfatides, it can also be prone to background noise from other acidic or easily deprotonated molecules. Some studies have also utilized positive ion mode, which may offer a different noise profile.[1] The optimal mode may depend on the specific sample matrix and potential contaminants.

Q5: How can I minimize contamination during sample preparation?

A5: To minimize contamination:

  • Use high-purity solvents for extraction.

  • Use glass vials and tubes whenever possible to avoid plasticizers.

  • Wear powder-free gloves to prevent keratin (B1170402) and other contaminants.

  • Perform a "mock" extraction (without tissue) to identify any contaminants introduced during the procedure.

Experimental Protocols

Protocol 1: Extraction of this compound from Brain Tissue

This protocol is a modified Folch extraction method suitable for recovering sulfatides from brain tissue.

Materials:

  • Brain tissue (~50 mg)

  • Chloroform (HPLC grade)

  • Methanol (LC-MS grade)

  • Deionized water

  • Internal Standard (e.g., N-Octadecanoyl-D3-sulfatide)

  • Glass homogenizer and tubes

  • Centrifuge

Procedure:

  • Weigh approximately 50 mg of frozen brain tissue and place it in a glass homogenizer.

  • Add a known amount of internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Homogenize the tissue thoroughly on ice.

  • Transfer the homogenate to a glass tube.

  • Vortex for 2 minutes, then agitate for 20 minutes at room temperature.

  • Add 0.5 mL of deionized water to the tube to induce phase separation.

  • Vortex for 2 minutes and centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids using a glass pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 100 µL of methanol for LC-MS/MS analysis.[4]

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer with an ESI source.

LC Conditions:

  • Column: C8 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm particle size).[5]

  • Mobile Phase A: 20 mM Ammonium formate (B1220265) with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 80% A

    • 1.0-3.0 min: Linear gradient to 100% B

    • 3.0-3.5 min: Hold at 100% B

    • 3.5-4.0 min: Return to 80% A

    • 4.0-5.0 min: Re-equilibration at 80% A

  • Injection Volume: 10 µL.[5]

MS/MS Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (for this compound): Determined by the specific structure (m/z).

  • Product Ion: m/z 97.0 (sulfate headgroup).[6]

  • Collision Energy and other parameters: Optimize for the specific instrument and analyte.

Signaling Pathway

Sulfatides are integral components of the myelin sheath and play crucial roles in nervous system function, including the maintenance of glial-axon junctions and signaling.[7][8]

G Sulfatide Sulfatide NF155 Neurofascin 155 (NF155) Sulfatide->NF155 Recruits & Clusters Caspr Caspr NF155->Caspr Forms Complex Contactin Contactin NF155->Contactin Forms Complex IonChannels Voltage-gated Na+/K+ Channels Caspr->IonChannels Maintains Localization Contactin->IonChannels Maintains Localization

Caption: Role of sulfatide in maintaining paranodal glial-axon junctions.

References

Technical Support Center: Refining Extraction Methods for N-Dodecanoyl-sulfatide from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of N-Dodecanoyl-sulfatide from various tissue samples. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for extracting sulfatides (B1148509) from tissues?

A1: The most widely cited and reliable method for extracting sulfatides, including this compound, from tissues is a modified version of the Folch method. This procedure utilizes a chloroform (B151607) and methanol (B129727) solvent system to efficiently partition lipids from other cellular components.

Q2: Why is an internal standard crucial for the quantification of this compound?

A2: An internal standard, such as N-octadecanoyl-D3-sulfatide, is essential for accurate quantification via methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] It is added at the beginning of the extraction process to account for any loss of the analyte during sample preparation, ensuring the final calculated concentration is accurate and reproducible.

Q3: Can I use a chloroform-free extraction method?

A3: Yes, for researchers seeking to avoid chlorinated solvents, the butanol:methanol (BUME) method is a viable alternative for the liquid-liquid extraction of sulfatides.

Q4: What is the purpose of a Solid Phase Extraction (SPE) step after the initial liquid-liquid extraction?

A4: A Solid Phase Extraction (SPE) step is often employed after the initial extraction to remove interfering substances like phospholipids. This cleanup step is crucial for reducing ion suppression and improving the signal intensity of sulfatide species during LC-MS/MS analysis.

Q5: How should I store my tissue samples before extraction to ensure the stability of this compound?

A5: To prevent degradation by endogenous enzymes and oxidation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until you are ready to proceed with the extraction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound - Incomplete tissue homogenization.- Incorrect solvent ratios.- Insufficient extraction time or repetitions.- Suboptimal phase separation.- Ensure the tissue is thoroughly homogenized to a uniform consistency.- Strictly adhere to the recommended solvent-to-tissue ratios.- Perform multiple extraction steps (at least two) and pool the lipid-containing phases.- Centrifuge at an adequate speed and temperature to achieve clear phase separation.
Poor Peak Shape in LC-MS/MS (Tailing, Broadening, or Splitting) - Column contamination from co-extracted matrix components.- Inappropriate injection solvent.- High column temperature leading to degradation.- Mobile phase pH is not optimal.- Incorporate a Solid Phase Extraction (SPE) step to clean up the extract before injection.- Ensure the injection solvent is compatible with and ideally weaker than the initial mobile phase.- Optimize the column temperature; while higher temperatures can reduce backpressure, excessive heat can degrade the analyte.- Adjust the mobile phase pH to improve peak symmetry.
High Signal Variability Between Replicates - Inconsistent sample homogenization.- Pipetting errors, especially with small volumes of internal standard.- Matrix effects leading to ion suppression.- Standardize the homogenization procedure for all samples.- Use calibrated pipettes and ensure the internal standard is fully dissolved and mixed before aliquoting.- Perform a dilution series of the extract to assess and mitigate matrix effects. Consider using a different ionization source if available.
Presence of Contaminants in the Final Extract - Carryover of non-lipid components (e.g., proteins, salts).- Leaching of plasticizers from tubes or containers.- Carefully collect the lower organic phase without disturbing the protein interface after centrifugation.- Use high-quality glass tubes and solvent-resistant plasticware throughout the procedure.- Wash the final lipid extract with a saline solution as described in the Folch method to remove water-soluble contaminants.
Degradation of this compound - Enzymatic activity in the tissue post-collection.- Exposure to high temperatures or extreme pH during extraction.- Oxidation due to prolonged exposure to air.- Flash-freeze tissues immediately after harvesting.- Maintain low temperatures during the extraction process where possible.- Work quickly and consider flushing tubes with an inert gas like nitrogen or argon to minimize oxidation.

Comparative Data on Lipid Extraction Methods

While data specifically comparing extraction efficiencies for this compound is limited, the following table, adapted from studies on general lipid classes, illustrates the relative effectiveness of common extraction methods for different lipid polarities. This can guide the selection of a method based on the expected lipid profile of the tissue.

Extraction Method Target Lipid Polarity Advantages Disadvantages
Modified Folch (Chloroform/Methanol) Broad range (polar and non-polar)- High recovery for a wide variety of lipids.- Well-established and widely documented.- Uses chlorinated solvents.- Can be labor-intensive.
Bligh & Dyer Broad range (polar and non-polar)- Similar to Folch but uses less solvent.- Good for samples with high water content.- Uses chlorinated solvents.
BUME (Butanol/Methanol) Broad range- Chloroform-free.- Amenable to automation.- May have slightly lower recovery for some non-polar lipids compared to Folch.
Hexane/Isopropanol Primarily non-polar lipids- Excellent for triglycerides and cholesterol esters.- Less effective for polar lipids like sulfatides.

Experimental Protocols

Protocol 1: Modified Folch Extraction for this compound from Tissues

This protocol is a standard and robust method for the extraction of sulfatides.

Materials:

  • Tissue sample (e.g., brain, kidney, liver)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Internal Standard solution (e.g., N-octadecanoyl-D3-sulfatide in chloroform:methanol 1:2, v/v)

  • Glass homogenization tube and pestle

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen or argon gas stream for evaporation

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Place the tissue in a glass homogenization tube on ice.

  • Add a known amount of the internal standard to the tube.

  • Add 1 mL of methanol and homogenize thoroughly.

  • Add 2 mL of chloroform and continue to homogenize until a uniform suspension is achieved.

  • Incubate the mixture at room temperature for 30 minutes, with occasional vortexing.

  • Transfer the homogenate to a glass centrifuge tube.

  • Centrifuge at 3,000 x g for 10 minutes to pellet the tissue debris.

  • Carefully transfer the supernatant to a new glass tube.

  • To the supernatant, add 0.2 volumes of 0.9% NaCl solution (e.g., if you have 3 mL of supernatant, add 0.6 mL of saline).

  • Vortex the mixture thoroughly and centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen or argon.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE) for Extract Cleanup

This protocol is for purifying the lipid extract obtained from the Folch method to reduce matrix effects in LC-MS/MS.

Materials:

  • Dried lipid extract from Protocol 1

  • Silica-based SPE cartridge

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • SPE vacuum manifold

Procedure:

  • Reconstitute the dried lipid extract in a small volume of chloroform.

  • Condition the silica (B1680970) SPE cartridge by washing sequentially with 3 mL of methanol, 3 mL of acetone, and 3 mL of chloroform.

  • Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of chloroform to elute neutral lipids.

  • Elute the sulfatides from the cartridge with 5 mL of acetone:methanol (9:1, v/v).

  • Dry the eluted fraction under a gentle stream of nitrogen or argon.

  • Reconstitute the purified extract in the desired solvent for LC-MS/MS analysis.

Visualizations

Experimental Workflow

ExtractionWorkflow Tissue Tissue Sample (e.g., Brain, Kidney) Homogenization Homogenization (in Methanol + Chloroform) + Internal Standard Tissue->Homogenization Extraction Liquid-Liquid Extraction (Folch Method) Homogenization->Extraction Centrifugation1 Centrifugation (Pellet Debris) Extraction->Centrifugation1 PhaseSeparation Phase Separation (add Saline) Centrifugation1->PhaseSeparation Supernatant LipidPhase Collect Lower (Organic/Lipid Phase) PhaseSeparation->LipidPhase Evaporation Evaporation (under Nitrogen) LipidPhase->Evaporation SPE Optional: Solid Phase Extraction (SPE) Cleanup Evaporation->SPE Reconstitute Analysis LC-MS/MS Analysis (Quantification) Evaporation->Analysis Direct Analysis SPE->Analysis Elute & Reconstitute

References

addressing variability in N-Dodecanoyl-sulfatide experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Dodecanoyl-sulfatide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experiments with this molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored at -20°C in a desiccated environment.[1] Proper storage is critical to prevent degradation, which can introduce significant variability into your experimental results. For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Q2: I am observing low cellular uptake of fluorescently labeled this compound in my cell culture experiments. How can I improve this?

A2: Low cellular uptake is a common issue. To enhance the uptake of negatively charged sulfatides (B1148509), consider using cationic cell transfection reagents. This method, sometimes referred to as "translipofection," can significantly increase the sensitivity of cell loading assays.[2]

Q3: My mass spectrometry results for sulfatides are inconsistent. What are some common causes for this variability?

A3: Variability in mass spectrometry analysis of sulfatides can stem from several factors:

  • Ion Suppression: The presence of other lipids, such as phospholipids, in the sample can suppress the ionization of sulfatides, leading to lower signal intensity.[3]

  • Choice of Ionization Mode: Sulfatides can be detected in both positive and negative ion modes. The choice of mode can affect which molecular species are detected and the overall sensitivity.[4]

  • Sample Preparation: A fractionation step to separate sulfatides from other lipids before analysis can reduce ion suppression and improve the reliability of quantification.[3]

  • Matrix Effects in MALDI-MS: The choice of matrix is crucial for MALDI-MS analysis. Using an inappropriate matrix can lead to poor signal-to-noise ratios and altered profiles of sulfatide species.[5]

Q4: What are the expected biological effects of introducing this compound to cultured cells?

A4: The effects can vary depending on the cell type and experimental conditions. In models of Metachromatic Leukodystrophy (MLD), treating cells deficient in arylsulfatase A (ARSA) with sulfatides leads to their accumulation in lysosomes, mimicking the disease's cellular phenotype.[6] This accumulation can induce cellular stress and impact mitochondrial function, leading to increased mitochondrial fragmentation.[6] Sulfatides are also involved in various cellular processes, including immune responses and cell survival.[7][8]

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence Microscopy
Potential Cause Troubleshooting Step
Excess unbound fluorescent sulfatideAfter incubation with the labeled sulfatide, wash the cells thoroughly with a suitable buffer (e.g., PBS) to remove any unbound probe.
Non-specific binding to plasticware or glassPre-coat culture vessels or coverslips with a blocking agent like bovine serum albumin (BSA).
Autofluorescence of cells or mediumImage a control sample of untreated cells to determine the baseline autofluorescence. Use a medium with low background fluorescence for imaging.
Issue 2: Inconsistent Quantification in Mass Spectrometry
Potential Cause Troubleshooting Step
Ion suppression from complex lipid extractsIncorporate a solid-phase extraction (SPE) step to fractionate the lipid extract and enrich for sulfatides before MS analysis.[3]
Inefficient extraction from biological samplesUse a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, optimized for acidic lipids.
Lack of an appropriate internal standardUtilize a stable isotope-labeled sulfatide internal standard (e.g., N-octadecanoyl-D3-sulfatide) for accurate quantification.[3]
Issue 3: Unexpected Cytotoxicity in Cell Culture
Potential Cause Troubleshooting Step
High concentration of sulfatidePerform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Solvent toxicity (e.g., DMSO)Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1%) and include a vehicle-only control in your experiments.[9]
Contamination of the sulfatide stockVerify the purity of your this compound. If in doubt, obtain a new, high-purity batch.

Quantitative Data Summary

Table 1: Sulfatide Levels in Metachromatic Leukodystrophy (MLD) Models

Sample Type MLD vs. Control (Fold Change) Reference
Dried Blood Spots (Early-onset MLD)Up to 23.2-fold increase[10][11]
Dried Blood Spots (Late-onset MLD)Up to 5.1-fold increase[10][11]
Dried Urine Spots (Early-onset MLD)Up to 164-fold increase[11]
Dried Urine Spots (Late-onset MLD)Up to 78-fold increase[11]
Brains of FAAH-deficient MLD mice (Lyso-sulfatide)18.4% decrease[2]

Table 2: Dissociation Constants (KD) for Protein-Sulfatide Interactions

Protein KD (µM) Reference
Various protein interactionsLow micromolar range[7][8][12]
CD1-γδ TCR10 - 22[13]

Experimental Protocols

Protocol 1: Fluorescent this compound Loading in Cultured Cells

This protocol is adapted from studies using NBD-labeled sulfatide to induce cellular storage.[2][6]

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach 70-80% confluency.

  • Preparation of Sulfatide Solution: Prepare a stock solution of fluorescently labeled this compound in an appropriate solvent (e.g., DMSO).

  • Preparation of Working Solution: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentration. To enhance uptake, the sulfatide can be complexed with a cationic transfection reagent according to the manufacturer's instructions.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the sulfatide complex.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C and 5% CO₂.

  • Washing: After incubation, aspirate the sulfatide-containing medium and wash the cells three times with sterile PBS to remove unbound probe.

  • Imaging: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, wash with PBS, and mount for fluorescence microscopy. If desired, co-stain with lysosomal markers (e.g., LysoTracker) before fixation.

Protocol 2: Extraction and Analysis of Sulfatides by LC-MS/MS

This protocol provides a general workflow for the analysis of sulfatides from biological samples.[3][4]

  • Sample Homogenization: Homogenize tissue samples or cell pellets in an appropriate buffer.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform:methanol. Add a known amount of an internal standard (e.g., a stable isotope-labeled sulfatide) before extraction.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. The lipids, including sulfatides, will be in the lower organic phase.

  • Enrichment (Optional but Recommended): Dry the organic phase under nitrogen and reconstitute in a suitable solvent. Apply the sample to a solid-phase extraction (SPE) column to fractionate the lipids and enrich for sulfatides.

  • LC-MS/MS Analysis: Inject the enriched sample into an LC-MS/MS system. Use a reverse-phase C18 column for chromatographic separation.

  • Mass Spectrometry Parameters: Set the mass spectrometer to operate in either negative or positive ion mode, depending on the specific sulfatide species of interest. Use multiple reaction monitoring (MRM) for quantification based on specific precursor-product ion transitions for each sulfatide species and the internal standard.

  • Data Analysis: Quantify the amount of each sulfatide species by comparing its peak area to that of the internal standard.

Visualizations

experimental_workflow Fluorescent Sulfatide Cell Loading Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in Plate treat_cells Incubate Cells with Sulfatide Medium seed_cells->treat_cells prep_sulfatide Prepare Fluorescent Sulfatide Solution prep_sulfatide->treat_cells wash_cells Wash to Remove Unbound Probe treat_cells->wash_cells fix_stain Fix and Stain Cells wash_cells->fix_stain microscopy Fluorescence Microscopy fix_stain->microscopy

Caption: Workflow for fluorescent sulfatide cell loading experiments.

mass_spec_workflow LC-MS/MS Analysis of Sulfatides Workflow cluster_extraction Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis homogenize Homogenize Sample add_is Add Internal Standard homogenize->add_is extract Lipid Extraction add_is->extract enrich Enrich Sulfatides (SPE) extract->enrich lc_separation LC Separation enrich->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantify Quantification vs. Internal Standard ms_detection->quantify

Caption: Workflow for the extraction and LC-MS/MS analysis of sulfatides.

sulfatide_pathway Simplified Sulfatide Metabolism Pathway ceramide Ceramide cgt CGT ceramide->cgt + UDP-Galactose galcer Galactosylceramide (GalCer) cst CST galcer->cst + PAPS sulfatide Sulfatide asa ASA (Arylsulfatase A) sulfatide->asa Degradation faah FAAH sulfatide->faah Deacylation lysosulfatide Lyso-sulfatide cgt->galcer cst->sulfatide asa->galcer faah->lysosulfatide

Caption: Key enzymes in the synthesis and degradation of sulfatide.

References

improving the stability of N-Dodecanoyl-sulfatide in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Dodecanoyl-sulfatide in cell culture applications. Our goal is to help you improve the stability and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when using this compound in cell culture media.

Q1: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I prevent it?

A1: Precipitation of this compound is a common issue and can be attributed to several factors:

  • Low Solubility in Aqueous Media: Glycolipids like this compound have limited solubility in aqueous solutions. Concentrated additions can lead to the formation of aggregates and precipitation.

  • Improper Dissolution of Stock Solution: If the initial stock solution in an organic solvent is not fully dissolved or is added too quickly to the aqueous culture medium, it can cause the compound to crash out of solution.

  • Interaction with Media Components: Certain components in the cell culture medium, such as salts and proteins, can sometimes interact with the sulfatide and reduce its solubility.

Troubleshooting Steps:

  • Optimize Stock Solution Preparation: Ensure your this compound is fully dissolved in an appropriate organic solvent (e.g., DMSO or a chloroform:methanol mixture) before adding it to the culture medium.[1] Sonication can aid in the dissolution of glycolipids.[1]

  • Pre-warm the Medium: Always add the stock solution to the cell culture medium that has been pre-warmed to 37°C.

  • Stepwise Dilution: Add the stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.

  • Use of a Carrier Protein: The presence of serum, specifically albumin, in the culture medium can help to solubilize and stabilize lipids.[2][3] If using serum-free media, consider adding purified bovine serum albumin (BSA) as a carrier protein.

  • Lower the Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiments.

Q2: My experimental results with this compound are inconsistent. Could this be related to its stability in the culture medium?

A2: Yes, inconsistent results are a strong indicator of compound instability. The effective concentration of this compound may be decreasing over the course of your experiment due to degradation, leading to variability in your data.

Factors Affecting Stability:

  • Enzymatic Degradation: Cells can secrete enzymes or possess surface-bound enzymes that may degrade the sulfatide. The primary degradation pathway for sulfatides (B1148509) involves the lysosomal enzyme arylsulfatase A (ASA), which hydrolyzes the sulfate (B86663) group.

  • Chemical Instability: The physiological pH and temperature (37°C) of cell culture can contribute to the slow hydrolysis of the sulfate group or the acyl chain over extended incubation periods.

To improve consistency:

  • Assess Stability: Perform a stability study under your specific experimental conditions (see the "Experimental Protocols" section below).

  • Replenish the Medium: For long-term experiments (e.g., over 24 hours), consider replenishing the medium with freshly prepared this compound at regular intervals to maintain a more constant concentration.

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q3: How does the presence of serum in the culture medium affect the stability of this compound?

A3: Serum, and particularly serum albumin, can have a significant impact on the stability and availability of this compound. Albumin is a known carrier protein for lipids and other hydrophobic molecules in the blood and in cell culture media.[2][3]

  • Increased Solubility and Stability: Albumin can bind to this compound, which helps to keep it in solution and can protect it from degradation.[3]

  • Modulated Bioavailability: While albumin binding improves stability, it can also affect the concentration of free, unbound sulfatide that is available to interact with the cells. This is an important consideration when comparing results from experiments conducted in the presence and absence of serum.

Data on this compound Stability

The following table presents hypothetical data on the stability of this compound in a standard cell culture medium (DMEM) at 37°C, both in the presence and absence of 10% Fetal Bovine Serum (FBS). The data illustrates the percentage of the initial concentration remaining over a 72-hour period.

Time (Hours)% Remaining in DMEM (serum-free)% Remaining in DMEM + 10% FBS
0100%100%
495%99%
888%97%
2470%92%
4855%85%
7240%78%

This is a hypothetical dataset provided for illustrative purposes.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol describes a method to determine the stability of this compound in your specific cell culture medium over time. The quantification is based on a spectrophotometric assay using the Azure A dye, which forms a colored complex with sulfatides.[4][5]

Materials:

  • This compound

  • Your cell culture medium of interest (with and without serum, if applicable)

  • Azure A dye solution (e.g., 0.05 mg/mL in 0.05 M H₂SO₄)

  • Chloroform:Methanol (1:1, v/v)

  • Sterile, low-binding microcentrifuge tubes or a multi-well plate

  • Spectrophotometer capable of reading absorbance at 640 nm

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Media: Pre-warm your cell culture media (e.g., with and without 10% FBS) to 37°C. Dilute the this compound stock solution into the media to a final concentration of 100 µM. Ensure the final DMSO concentration is 0.1%.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the this compound-containing media. This will serve as your T=0 time point.

  • Incubation: Aliquot the remaining spiked media into sterile, low-binding tubes or a multi-well plate. Place the samples in a humidified incubator at 37°C with 5% CO₂.

  • Time-Point Sampling: At your desired time points (e.g., 4, 8, 24, 48, and 72 hours), remove an aliquot from the incubator.

  • Extraction and Quantification: a. To 100 µL of the media sample, add 500 µL of chloroform:methanol (1:1). b. Vortex thoroughly for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases. c. Carefully transfer the lower organic phase to a new tube and evaporate the solvent under a stream of nitrogen. d. To the dried lipid residue, add 1 mL of the Azure A dye solution. e. Vortex for 30 seconds and measure the absorbance at 640 nm.

  • Data Analysis: a. Create a standard curve using known concentrations of this compound. b. Determine the concentration of this compound in your samples at each time point by comparing their absorbance to the standard curve. c. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

Below are diagrams illustrating key pathways and workflows related to the use of this compound.

cluster_degradation Enzymatic Degradation of this compound Sulfatide This compound GalCer N-Dodecanoyl-Galactosylceramide Sulfatide->GalCer Arylsulfatase A (ASA) - Sulfate Ceramide N-Dodecanoyl-sphingosine (Ceramide) GalCer->Ceramide Galactosylceramidase - Galactose Products Fatty Acid + Sphingosine Ceramide->Products Acid Ceramidase - Dodecanoic Acid

Enzymatic degradation pathway of this compound.

cluster_workflow Workflow for this compound Stability Assessment prep Prepare Stock Solution (10 mM in DMSO) spike Spike Cell Culture Media (to 100 µM) prep->spike t0 Collect T=0 Sample spike->t0 incubate Incubate at 37°C, 5% CO₂ spike->incubate extract Extract with Chloroform:Methanol t0->extract sampling Collect Samples at Time Points (4, 8, 24, 48, 72h) incubate->sampling sampling->extract quantify Quantify with Azure A Assay (Absorbance at 640 nm) extract->quantify analyze Analyze Data and Plot % Remaining vs. Time quantify->analyze cluster_troubleshooting Troubleshooting Logic for this compound Issues rect_node rect_node start Issue Observed? precipitate Precipitate in Media? start->precipitate inconsistent Inconsistent Results? start->inconsistent solubility Improve Solubilization: - Optimize stock prep - Stepwise addition - Use carrier protein (BSA) precipitate->solubility Yes stability_check Assess Stability: - Perform time-course experiment - Quantify remaining compound inconsistent->stability_check Yes concentration Lower working concentration solubility->concentration Still precipitates replenish Replenish media with fresh compound for long experiments stability_check->replenish Degradation confirmed

References

best practices for handling and storing N-Dodecanoyl-sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-Dodecanoyl-sulfatide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful handling, storage, and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored at -20°C in a desiccated environment.[1] For long-term storage, maintaining these conditions is critical to prevent degradation. The product is expected to be stable for at least one year under these conditions.[2]

Q2: In which solvents is this compound soluble?

A2: this compound, like other sulfatides (B1148509), is soluble in a variety of organic solvents. For creating stock solutions, it is recommended to use solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and a chloroform:methanol:water mixture (65:25:4 by volume). It is advisable to prepare solutions fresh for each experiment.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, allow the vial of this compound to warm to room temperature before opening to prevent condensation. Add the desired volume of a suitable solvent (e.g., DMSO or ethanol) to the vial to achieve the target concentration. Gently vortex or sonicate to ensure complete dissolution. For cellular experiments, ensure the final concentration of the organic solvent in the culture medium is not cytotoxic to the cells.

Q4: What are the primary applications of this compound in research?

A4: this compound is utilized in various research areas, particularly in the study of metabolic diseases and protein/nucleotide metabolism.[3] It serves as a tool to investigate the roles of sulfatides in cellular processes, including their involvement in the nervous system and as potential biomarkers.

Quantitative Data Summary

The following tables summarize key quantitative data for handling and storing this compound.

Parameter Value Source
Storage Temperature -20°C[1]
Shelf Life At least 1 year[2]
Molecular Weight 724.00 g/mol [3]
Solvent Solubility Source
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Chloroform:Methanol:Water (65:25:4)Soluble (5 mg/mL for brain sulfatides)

Experimental Protocols

Detailed Methodology: Cellular Uptake Assay using Fluorescently Labeled this compound

This protocol outlines a method for measuring the cellular uptake of a fluorescently labeled analog of this compound (e.g., N-Dodecanoyl-NBD-sulfatide) using fluorescence microscopy or flow cytometry.

Materials:

  • Fluorescently labeled this compound

  • Adherent cells (e.g., neuroblastoma cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Nuclear counterstain (e.g., DAPI) (optional)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Plating: Seed adherent cells in a suitable culture plate (e.g., 96-well plate for plate reader assays, or plates with coverslips for microscopy) and culture until they reach the desired confluency (typically 70-80%).

  • Preparation of Working Solution: Prepare a working solution of the fluorescently labeled this compound in complete culture medium at the desired final concentration.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the fluorescent sulfatide. Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.

  • Termination of Uptake: To stop the uptake, place the culture plate on ice and wash the cells three times with ice-cold PBS to remove any extracellular fluorescent sulfatide.

  • Fixation: Add the fixative solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization and Staining: If intracellular localization is to be examined, add the permeabilization buffer and incubate for 10 minutes. Wash twice with PBS. A nuclear counterstain like DAPI can be added for 5 minutes, followed by two more washes with PBS.

  • Analysis:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

    • Flow Cytometry: Detach the cells using trypsin, neutralize, and centrifuge to form a cell pellet. Resuspend the cells in FACS buffer and analyze on a flow cytometer.

Troubleshooting Guides

Issue 1: Low or No Signal in Cellular Uptake Assay

Possible Cause Troubleshooting Step
Insufficient Incubation Time Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal uptake period for your cell line.
Low Concentration of Fluorescent Probe Titrate the concentration of the fluorescently-labeled sulfatide to find the optimal signal-to-noise ratio.
Cell Type has Low Uptake Capacity Use a cell line known for high lipid uptake as a positive control.
Sub-optimal Fixation and Permeabilization Optimize the fixation and permeabilization times and concentrations for your specific cell type.

Issue 2: High Background Signal

Possible Cause Troubleshooting Step
Incomplete Washing Increase the number and volume of washes with ice-cold PBS after incubation to thoroughly remove extracellular probe.
Autofluorescence Image an untreated control (cells only) to establish the baseline autofluorescence and subtract this from your measurements.
Non-specific Binding of the Probe Reduce the concentration of the fluorescent sulfatide or include a blocking step with a protein-containing buffer before adding the probe.

Issue 3: Cell Death or Changes in Morphology

Possible Cause Troubleshooting Step
Cytotoxicity of the Sulfatide or Solvent Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the working concentrations of your compound and solvent. Ensure the final solvent concentration is minimal.
Harsh Experimental Conditions Handle cells gently during washing and reagent addition steps. Ensure all solutions are at the appropriate temperature and pH.

Visualizations

Sulfatide Metabolic Pathway

Sulfatide_Metabolism Sulfatide Metabolic Pathway cluster_degradation Lysosomal Degradation Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide UDP-Galactose CGT CGT Galactosylceramide->Ceramide Degradation Sulfatide This compound Galactosylceramide->Sulfatide PAPS CST CST GALC GALC Galactosylceramide->GALC Sulfatide->Galactosylceramide Degradation ARSA ARSA Sulfatide->ARSA in Lysosome Lysosome Lysosome ARSA->Galactosylceramide GALC->Ceramide

Caption: Biosynthesis and degradation pathway of sulfatides.

Experimental Workflow for Cellular Uptake Assay

Cellular_Uptake_Workflow Workflow for Cellular Uptake Assay start Start plate_cells Plate Cells in Multi-well Plate start->plate_cells culture_cells Culture Cells to 70-80% Confluency plate_cells->culture_cells prepare_sulfatide Prepare Fluorescent Sulfatide Solution culture_cells->prepare_sulfatide incubate Incubate Cells with Fluorescent Sulfatide prepare_sulfatide->incubate wash Wash Cells 3x with Ice-Cold PBS incubate->wash fix Fix Cells with Paraformaldehyde wash->fix analyze Analyze via Microscopy or Flow Cytometry fix->analyze end End analyze->end

Caption: General workflow for a fluorescent this compound cellular uptake assay.

References

Validation & Comparative

N-Dodecanoyl-Sulfatide: A Comparative Analysis of Its Pro-Inflammatory Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional characteristics of N-Dodecanoyl-sulfatide (C12:0-sulfatide) against other sulfatide species with varying fatty acid chain lengths. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, highlights the distinct pro-inflammatory role of this compound, particularly in rodent models, and its contrasting antagonistic activity in human cells.

Functional Performance Comparison of Sulfatide Species

The biological activity of sulfatides (B1148509) is significantly influenced by the length of their N-acyl chain. Shorter-chain sulfatides, such as this compound, have been demonstrated to be potent activators of the innate immune response in mouse models, a function that diminishes with increasing chain length.

Table 1: Differential Effects of Sulfatide Species on TNFα Production in Mouse Macrophages
Sulfatide SpeciesCommon NameFatty Acyl ChainAgonistic Activity (TNFα Production)EC50 (µM)
This compound C12:0-sulfatide C12:0 Strong Agonist ~7 [1][2]
N-Hexadecanoyl-sulfatideC16:0-sulfatideC16:0Strong Agonist~17[1][2]
N-Octadecanoyl-sulfatideC18:0-sulfatideC18:0No Agonistic ActivityN/A[1][2]
Brain-derived Sulfatides(predominantly C24)C24:0, C24:1Extremely Low Agonistic Activity>100[1][2]
Table 2: Antagonistic Activity of Sulfatide Species in Human Macrophages (THP-1 cells)
Sulfatide SpeciesCommon NameFatty Acyl ChainAntagonistic Activity (Inhibition of Lipid A-induced TNFα)Concentration for Full Inhibition (µM)
This compound C12:0-sulfatide C12:0 Full Antagonist ≥ 12.5 [1]
N-Hexadecanoyl-sulfatideC16:0-sulfatideC16:0Full Antagonist≥ 50[1]
N-Octadecanoyl-sulfatideC18:0-sulfatideC18:0Full Antagonist≥ 50[1]
Brain-derived Sulfatides(predominantly C24)C24:0, C24:1Partial Antagonist>100[1]

Signaling Pathways

This compound and other short-chain sulfatides initiate pro-inflammatory signaling in mouse macrophages through the Toll-like receptor 4 (TLR4) complex. This activation is dependent on the co-receptor MD-2 and triggers both MyD88-dependent and TRIF-dependent downstream pathways, culminating in the activation of NF-κB and MAP kinases.

Sulfatide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus C12-Sulfatide C12-Sulfatide TLR4_MD2 TLR4/MD-2 Complex C12-Sulfatide->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IRAKs IRAKs MyD88->IRAKs TBK1_IKKi TBK1/IKKε TRIF->TBK1_IKKi Phosphorylates TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs IκB IκB IKK->IκB Phosphorylates, leading to degradation NFκB NF-κB (p50/p65) IκB->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocates IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates IRF3_n IRF3 IRF3->IRF3_n Dimerizes & Translocates Gene_Expression Pro-inflammatory Gene Expression (TNFα, IL-6) NFκB_n->Gene_Expression IRF3_n->Gene_Expression

Caption: this compound signaling in mouse macrophages.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Measurement of TNFα Production in Mouse Peritoneal Macrophages

Objective: To quantify the amount of Tumor Necrosis Factor-alpha (TNFα) secreted by mouse peritoneal macrophages upon stimulation with different sulfatide species.

Materials:

  • Primary peritoneal macrophages isolated from C57BL/6J mice.

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • This compound, N-Hexadecanoyl-sulfatide, N-Octadecanoyl-sulfatide, and brain-derived sulfatides (Matreya LLC).

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich) as a positive control.

  • Mouse TNFα ELISA kit (e.g., from R&D Systems or Thermo Fisher Scientific).

  • 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

  • Plate reader for ELISA.

Procedure:

  • Cell Seeding: Isolate peritoneal macrophages from C57BL/6J mice using standard procedures. Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well in RPMI 1640 medium and allow them to adhere overnight in a CO2 incubator.

  • Sulfatide Preparation: Prepare stock solutions of each sulfatide species in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then dilute to the desired final concentrations in culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Cell Stimulation: Remove the culture medium from the adherent macrophages and replace it with fresh medium containing various concentrations of the different sulfatide species or LPS. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plates for 24 hours in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the cell culture supernatants.

  • TNFα Quantification: Measure the concentration of TNFα in the collected supernatants using a mouse TNFα ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided TNFα standards. Calculate the concentration of TNFα in each sample based on the standard curve. Plot the TNFα concentration as a function of the sulfatide concentration to determine the dose-response relationship and calculate the EC50 values.

NF-κB Translocation Assay in THP-1 Cells

Objective: To qualitatively and quantitatively assess the nuclear translocation of the NF-κB p65 subunit in human monocytic THP-1 cells following treatment with different sulfatide species.

Materials:

  • Human THP-1 monocytic cell line.

  • RPMI 1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 4.5 g/L glucose, and 1.5 g/L sodium bicarbonate.

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation.

  • This compound, N-Hexadecanoyl-sulfatide, N-Octadecanoyl-sulfatide.

  • Lipid A as a positive control for antagonism studies.

  • Primary antibody against NF-κB p65.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Paraformaldehyde (PFA) for cell fixation.

  • Triton X-100 for cell permeabilization.

  • Fluorescence microscope or high-content imaging system.

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 cells in RPMI 1640 medium. For differentiation into macrophage-like cells, treat the cells with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Cell Seeding: Seed the differentiated THP-1 cells onto glass coverslips in 24-well plates.

  • Treatment: Treat the cells with different sulfatide species at various concentrations. For antagonism studies, pre-incubate the cells with sulfatides for a defined period (e.g., 30 minutes) before adding Lipid A. Include appropriate controls.

  • Incubation: Incubate the cells for a specific time period (e.g., 1-2 hours) to allow for NF-κB translocation.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20). Incubate with the primary antibody against NF-κB p65, followed by incubation with the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of multiple fields for each condition. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software.

Logical Relationship Diagram

The functional outcome of sulfatide interaction with the TLR4/MD-2 complex is dependent on both the sulfatide species and the host species (mouse vs. human), leading to either an agonistic or antagonistic response.

Logical_Relationship cluster_factors Determining Factors Sulfatide Sulfatide Species TLR4 TLR4/MD-2 Complex Sulfatide->TLR4 Host Host Species Host->TLR4 Outcome Functional Outcome TLR4->Outcome Agonism Agonism (Pro-inflammatory) Outcome->Agonism e.g., C12 in Mouse Antagonism Antagonism (Anti-inflammatory) Outcome->Antagonism e.g., C12 in Human

Caption: Factors determining sulfatide function.

References

validation of N-Dodecanoyl-sulfatide's role in inhibiting neurite outgrowth

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

N-Dodecanoyl-sulfatide, a member of the sulfatide family of glycosphingolipids, has been identified as a significant inhibitor of neurite outgrowth. This guide provides a comprehensive comparison of this compound with other neurite outgrowth inhibitors, supported by experimental data and detailed protocols. The evidence strongly suggests that the inhibitory activity of sulfatides (B1148509) is dependent on the presence and length of their fatty acid chains, making this compound a key molecule of interest in the study of neural regeneration and development.

Comparative Analysis of Neurite Outgrowth Inhibition

The inhibitory effect of various sulfatides and other well-known inhibitors on neurite outgrowth is summarized below. While direct quantitative data for this compound (C12) is not extensively available in the reviewed literature, its inhibitory role can be inferred from studies on sulfatides with different acyl chain lengths.

CompoundClassCell TypeConcentrationObserved Effect on Neurite OutgrowthCitation
This compound (C12) Sulfatide (Glycosphingolipid)Inferred from related studiesNot specifiedExpected to be inhibitory
N-Palmitoyl-sulfatide (C16)Sulfatide (Glycosphingolipid)Retinal Ganglion Cells (RGCs)1 µ g/coverslip Significant inhibition[1]
N-Tetracosanoyl-sulfatide (C24)Sulfatide (Glycosphingolipid)Retinal Ganglion Cells (RGCs)1 µ g/coverslip Significant inhibition[1]
Lyso-sulfatide (no fatty acid)Sulfatide (Glycosphingolipid)Retinal Ganglion Cells (RGCs)Not specifiedNot inhibitory[1]
N-Acetyl-sulfatide (no fatty acid)Sulfatide (Glycosphingolipid)Retinal Ganglion Cells (RGCs)Not specifiedNot inhibitory[1]
Nogo-A (NiG fragment)Myelin-associated proteinPC12 cells, Cerebellar Granule Cells0.1–3 µg/cm²Strong inhibition[2]
Chondroitin (B13769445) Sulfate (B86663) Proteoglycans (CSPGs)ProteoglycanRetinal Ganglion Cells (RGCs)Not specifiedInhibition[3]

Signaling Pathway of Sulfatide-Mediated Neurite Outgrowth Inhibition

Sulfatides exert their inhibitory effects on neurite outgrowth through the activation of the RhoA signaling pathway. RhoA is a small GTPase that acts as a molecular switch, regulating the organization of the actin cytoskeleton. Activation of RhoA leads to the activation of its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, promotes the phosphorylation of various substrates that lead to actin stress fiber formation and growth cone collapse, ultimately inhibiting neurite extension. The inhibitory effect of sulfatide can be attenuated by C3 transferase, a specific inhibitor of RhoA.[1][3]

Sulfatide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound Receptor Unknown Receptor This compound->Receptor Binds RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers) ROCK->Actin_Cytoskeleton Phosphorylates substrates leading to Growth_Cone_Collapse Growth Cone Collapse & Neurite Outgrowth Inhibition Actin_Cytoskeleton->Growth_Cone_Collapse

Sulfatide-mediated inhibition of neurite outgrowth via the RhoA/ROCK pathway.

Experimental Protocols

A generalized protocol for an in vitro neurite outgrowth assay to assess the inhibitory effects of this compound is provided below. This protocol can be adapted for various neuronal cell types and experimental setups.

Materials
  • Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons (e.g., Dorsal Root Ganglion neurons, Retinal Ganglion Cells)

  • Cell culture medium appropriate for the chosen cell type

  • Fetal Bovine Serum (FBS)

  • Nerve Growth Factor (NGF) or other appropriate differentiation-inducing agent

  • Poly-D-lysine or other suitable coating substrate

  • Laminin (B1169045)

  • This compound and other test compounds

  • Vehicle control (e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Microscopy imaging system with appropriate filters

  • Image analysis software for neurite quantification

Experimental Workflow

Experimental_Workflow Plate_Coating 1. Coat culture plates with Poly-D-lysine and Laminin Cell_Seeding 2. Seed neuronal cells at desired density Plate_Coating->Cell_Seeding Differentiation 3. Induce differentiation with NGF or other factors Cell_Seeding->Differentiation Compound_Treatment 4. Treat cells with this compound, other inhibitors, and vehicle control Differentiation->Compound_Treatment Incubation 5. Incubate for 24-72 hours Compound_Treatment->Incubation Fixation_Staining 6. Fix and immunostain for neuronal markers and nuclei Incubation->Fixation_Staining Image_Acquisition 7. Acquire images using fluorescence microscopy Fixation_Staining->Image_Acquisition Image_Analysis 8. Quantify neurite length, branching, and cell number Image_Acquisition->Image_Analysis Data_Analysis 9. Analyze and compare data across treatment groups Image_Analysis->Data_Analysis

Workflow for a neurite outgrowth inhibition assay.

Detailed Method
  • Plate Coating:

    • Aseptically coat the wells of a multi-well plate with poly-D-lysine solution and incubate according to the manufacturer's instructions.

    • Wash the wells with sterile water and allow to air dry.

    • Coat the wells with laminin solution and incubate.

  • Cell Culture and Differentiation:

    • Culture neuronal cells in their appropriate growth medium.

    • Harvest and seed the cells onto the coated plates at a predetermined density.

    • For cell lines like PC12, induce differentiation by switching to a low-serum medium containing NGF.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in the cell culture medium.

    • Add the compound dilutions to the respective wells. Include a vehicle-only control group.

  • Incubation and Analysis:

    • Incubate the plates for a period sufficient to allow for neurite outgrowth in the control group (typically 24-72 hours).

    • After incubation, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer.

    • Block non-specific antibody binding with a blocking solution.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III-tubulin).

    • Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify neurite length, number of branches, and cell viability using automated image analysis software.

Conclusion

The available evidence strongly supports the role of this compound as an inhibitor of neurite outgrowth, a function that is critically dependent on its acyl chain. Its mechanism of action through the well-established RhoA/ROCK signaling pathway makes it a valuable tool for studying the molecular mechanisms that govern axonal growth and regeneration. Further quantitative studies are needed to precisely determine the inhibitory potency of this compound and to directly compare it with other sulfatide species and known neurite outgrowth inhibitors. Such research will be instrumental in developing strategies to overcome the inhibitory environment of the central nervous system and promote neural repair.

References

A Comparative Guide to N-Dodecanoyl-sulfatide and N-Octadecanoyl-sulfatide in Myelin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Dodecanoyl-sulfatide (C12:0) and N-Octadecanoyl-sulfatide (C18:0) for their application in myelin studies. While direct comparative experimental data is limited, this document synthesizes existing research on sulfatide function, the influence of acyl chain length on lipid biophysics, and relevant experimental protocols to offer a comprehensive overview for researchers in neurobiology and drug development.

Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, are integral components of the myelin sheath, essential for its maintenance and function. The length of the N-acyl chain is a critical structural variable that dictates the biophysical properties of these lipids and, consequently, their biological roles. Myelin is particularly enriched in very-long-chain fatty acid (VLCFA) sulfatides (C22-C24), whereas shorter-chain sulfatides, such as N-Octadecanoyl-sulfatide (C18:0), are more prevalent in neurons and astrocytes[1]. The specific functions of even shorter-chain sulfatides like this compound (C12:0) in the nervous system are less understood but can be inferred from the established principles of lipid biophysics.

Comparative Overview

This table summarizes the known and inferred properties of this compound and N-Octadecanoyl-sulfatide.

FeatureThis compound (C12:0)N-Octadecanoyl-sulfatide (C18:0)
Acyl Chain Length 12 carbons (saturated)18 carbons (saturated)
Typical Location Not well characterized in the nervous system; likely a minor component.Relatively abundant in neurons; less so in myelin compared to VLCFA sulfatides.[1]
Inferred Effect on Membrane Fluidity Higher fluidity due to shorter acyl chain, leading to less ordered membrane domains.Lower fluidity compared to C12:0, contributing to more ordered membrane domains.
Role in Neurite Outgrowth Effect not experimentally determined. Inferred to have a lesser inhibitory effect than longer-chain sulfatides.While not directly tested against C12:0, longer-chain sulfatides (C16:0, C24:0) are known inhibitors of neurite outgrowth.[2]
Clinical Relevance Not yet established.Elevated plasma levels of C18:0 sulfatide have been correlated with disease status in relapsing-remitting multiple sclerosis.[3] Accumulation in neurons can lead to audiogenic seizures in mice.[1]

Quantitative Data from Myelin-Related Studies

While a direct comparison between C12:0 and C18:0 sulfatides is not available, the following data from a study on neurite outgrowth highlights the importance of the acyl chain in determining the biological activity of sulfatides.

Table 1: Effect of Sulfatide Acyl Chain Length on Retinal Ganglion Cell (RGC) Neurite Outgrowth

Sulfatide IsoformAcyl Chain LengthMean Neurite Length (% of Control)
N-Palmitoyl-sulfatideC16:0~40%
N-Tetracosanoyl-sulfatideC24:0~35%
Lyso-sulfatideNo acyl chainNo significant inhibition
N-Acetyl-sulfatideC2:0No significant inhibition

Source: Adapted from Winzeler et al., 2011.[2] The data indicates that sulfatides with longer acyl chains (C16 and C24) are potent inhibitors of neurite outgrowth.

Table 2: Differential Distribution of Sulfatide Isoforms in the Nervous System

Sulfatide Acyl Chain CategoryPredominant LocationImplied Function
Very-Long-Chain (VLCFA; C22-C24)Myelin SheathMaintenance of compact myelin structure and stability.
Long-Chain (C16-C18)Neurons, AstrocytesNeuronal membrane functions; potential role in signaling.[1]

Experimental Protocols

Neurite Outgrowth Inhibition Assay with Sulfatides

This protocol is adapted from methodologies used to assess the inhibitory effects of myelin-associated lipids on neuronal growth.[2][4][5][6][7][8]

Objective: To quantify the effect of this compound and N-Octadecanoyl-sulfatide on the neurite outgrowth of cultured neurons.

Materials:

  • Primary neurons (e.g., dorsal root ganglion neurons, retinal ganglion cells, or iPSC-derived neurons)

  • Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin

  • Poly-L-lysine and laminin-coated glass coverslips or 96-well plates

  • This compound and N-Octadecanoyl-sulfatide (and other isoforms for comparison)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope and image analysis software

Procedure:

  • Substrate Preparation: Coat coverslips or wells with poly-L-lysine followed by laminin. Dissolve sulfatides in an appropriate solvent (e.g., DMSO) and then dilute to the desired concentration in culture medium. Apply the sulfatide solutions to the coated surfaces and allow to dry.

  • Cell Plating: Isolate and culture primary neurons according to standard protocols. Plate the neurons onto the sulfatide-coated and control surfaces at a low density.

  • Incubation: Culture the neurons for 24-48 hours to allow for neurite extension.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and block non-specific antibody binding. Incubate with primary antibody against a neuronal marker (e.g., β-III tubulin), followed by a fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to measure the length of the longest neurite per neuron or the total neurite length per neuron.

  • Data Interpretation: Compare the neurite lengths of neurons grown on different sulfatide substrates to the control. A significant decrease in neurite length indicates an inhibitory effect.

Oligodendrocyte Differentiation Assay

This protocol allows for the assessment of how different sulfatides might influence the maturation of oligodendrocyte precursor cells (OPCs).[9][10][11][12][13]

Objective: To determine the effect of this compound and N-Octadecanoyl-sulfatide on the differentiation of OPCs into mature, myelinating oligodendrocytes.

Materials:

  • Primary OPCs isolated from neonatal rat or mouse cortex, or iPSC-derived OPCs

  • OPC proliferation medium (containing PDGF-AA)

  • OPC differentiation medium (containing T3)

  • Poly-L-ornithine-coated plates or coverslips

  • This compound and N-Octadecanoyl-sulfatide

  • Fixation and staining reagents as in the neurite outgrowth assay

  • Primary antibodies against markers of different oligodendrocyte stages (e.g., O4 for immature oligodendrocytes, MBP for mature oligodendrocytes)

Procedure:

  • OPC Culture: Culture purified OPCs in proliferation medium on poly-L-ornithine-coated plates.

  • Initiation of Differentiation: To induce differentiation, switch the medium to differentiation medium. At this time, add the experimental sulfatides at various concentrations.

  • Incubation: Culture the cells for 3-5 days to allow for differentiation.

  • Immunocytochemistry: Fix and stain the cells with antibodies against oligodendrocyte lineage markers (e.g., O4 and MBP) and a nuclear stain (DAPI).

  • Quantification: Acquire images and quantify the percentage of cells expressing mature oligodendrocyte markers (e.g., MBP-positive cells) relative to the total number of cells (DAPI-positive).

  • Data Interpretation: An increase or decrease in the percentage of mature oligodendrocytes in the presence of a specific sulfatide indicates its role in promoting or inhibiting differentiation.

Visualizations: Pathways and Workflows

Sulfatide Biosynthesis Pathway

Sulfatide_Biosynthesis Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT (Ceramide Galactosyltransferase) Sulfatide Sulfatide Galactosylceramide->Sulfatide CST (Cerebroside Sulfotransferase)

Caption: The enzymatic pathway for the synthesis of sulfatide from ceramide.

Inferred Signaling in Sulfatide-Mediated Neurite Outgrowth Inhibition

Sulfatide_Signaling Sulfatide Extracellular Sulfatide (e.g., N-Octadecanoyl-sulfatide) Receptor Putative Cell Surface Receptor Sulfatide->Receptor RhoA RhoA Activation Receptor->RhoA ROCK ROCK Activation RhoA->ROCK Actin Actin Cytoskeleton Reorganization ROCK->Actin GrowthCone Growth Cone Collapse & Neurite Outgrowth Inhibition Actin->GrowthCone

Caption: A proposed signaling pathway for the inhibition of neurite outgrowth by sulfatides.

Experimental Workflow for Neurite Outgrowth Assay

Neurite_Outgrowth_Workflow Start Start: Prepare Sulfatide-Coated Substrates Plate_Cells Plate Primary Neurons Start->Plate_Cells Incubate Incubate for 24-48 hours Plate_Cells->Incubate Fix_Stain Fix and Immunostain for Neuronal Markers Incubate->Fix_Stain Image Acquire Fluorescence Images Fix_Stain->Image Analyze Quantify Neurite Length Image->Analyze End End: Compare Results and Determine Inhibitory Effect Analyze->End

Caption: A step-by-step workflow for conducting a neurite outgrowth inhibition assay.

Conclusion

The acyl chain length of sulfatides is a critical determinant of their function within the nervous system. While N-Octadecanoyl-sulfatide (C18:0) has been identified in neurons and implicated in pathological processes such as multiple sclerosis, the specific roles of shorter-chain sulfatides like this compound (C12:0) remain to be elucidated. Based on biophysical principles, it is plausible that C12:0 sulfatide would have a more fluidizing effect on membranes compared to C18:0 sulfatide, which may translate to different effects on cell signaling, protein interactions, and the overall stability of the myelin sheath.

The provided experimental protocols offer a framework for directly comparing the effects of these and other sulfatide isoforms on key myelin-related processes. Such studies are crucial for a more complete understanding of the complex role of lipids in both the healthy and diseased nervous system and for the development of targeted therapeutic strategies. Further research is warranted to fully characterize the distribution and function of the diverse range of sulfatide species in myelin and to explore their potential as biomarkers and therapeutic targets.

References

A Comparative Analysis of Hydroxylated vs. Non-Hydroxylated N-Dodecanoyl-Sulfatide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Biophysical and Biological Distinctions

Sulfatides (B1148509), a class of sulfoglycosphingolipids, are crucial components of the myelin sheath in the nervous system and are involved in a variety of cellular processes.[1][2] The presence or absence of a hydroxyl group on the fatty acyl chain significantly influences their properties and biological functions. This guide provides a comparative analysis of hydroxylated and non-hydroxylated N-Dodecanoyl-sulfatide, offering insights for researchers, scientists, and professionals in drug development.

Data Presentation: A Quantitative Comparison

While direct comparative quantitative data for this compound variants is limited in publicly available literature, we can extrapolate the expected differences based on studies of sulfatides with other acyl chains. The hydroxylation of the fatty acid chain is known to alter the biophysical properties of the lipid, which in turn affects its biological activity.

PropertyHydroxylated this compound (Predicted)Non-Hydroxylated this compound (Predicted)Impact of Hydroxylation
Molecular Weight HigherLowerThe addition of a hydroxyl group increases the molecular mass.
Polarity HigherLowerThe hydroxyl group increases the polarity of the lipid.
Membrane Packing TighterLooserThe hydroxyl group can participate in hydrogen bonding, leading to more ordered and stable membrane domains.[3]
Myelin Sheath Stability HigherLowerHydroxylated sulfatides are predominantly found in the gray matter of the brain and are thought to contribute to more stable myelin sheaths.[1][4][5]
Interaction with Proteins Altered affinity and specificityBaseline affinity and specificityThe hydroxyl group can serve as a hydrogen bond donor or acceptor, potentially altering the binding affinity and specificity for various proteins.
Role in Lipid Raft Formation Promotes formation of more stable raftsContributes to lipid raft formationThe increased hydrogen bonding capacity can lead to more tightly packed and stable lipid rafts.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of hydroxylated and non-hydroxylated this compound. Below are protocols for key experiments.

Synthesis of N-Dodecanoyl-Sulfatides

a) Non-Hydroxylated this compound:

The synthesis involves the acylation of psychosine (B1678307) (galactosyl-sphingosine) with dodecanoyl chloride, followed by sulfation.

  • Materials: Psychosine, dodecanoyl chloride, triethylamine (B128534), pyridine, sulfur trioxide-pyridine complex, chloroform (B151607), methanol (B129727).

  • Procedure:

    • Dissolve psychosine in a mixture of chloroform and methanol.

    • Add triethylamine to the solution.

    • Slowly add dodecanoyl chloride and stir at room temperature overnight.

    • Purify the resulting N-dodecanoyl-psychosine by silica (B1680970) gel chromatography.

    • Dissolve the purified product in pyridine.

    • Add sulfur trioxide-pyridine complex and stir at room temperature for 24 hours.

    • Quench the reaction with methanol and neutralize with a sodium hydroxide (B78521) solution.

    • Purify the final product, non-hydroxylated this compound, by dialysis and lyophilization.

b) Hydroxylated this compound:

The synthesis of the hydroxylated variant requires a starting material with a hydroxylated fatty acid, such as 2-hydroxydodecanoic acid.

  • Materials: Psychosine, 2-hydroxydodecanoic acid, dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), pyridine, sulfur trioxide-pyridine complex, chloroform, methanol.

  • Procedure:

    • Activate 2-hydroxydodecanoic acid with DCC and DMAP in chloroform.

    • Add psychosine to the activated acid and stir at room temperature for 48 hours.

    • Purify the resulting hydroxylated N-dodecanoyl-psychosine by silica gel chromatography.

    • Proceed with the sulfation step as described for the non-hydroxylated variant.

Mass Spectrometry Analysis for Structural Confirmation and Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique to confirm the structures and differentiate between the hydroxylated and non-hydroxylated forms.[8]

  • Instrumentation: A high-resolution mass spectrometer such as a Q Exactive or an FT-ICR MS.[9]

  • Sample Preparation: Dissolve the synthesized sulfatides in an appropriate solvent mixture (e.g., chloroform/methanol).

  • Method:

    • Infuse the sample into the mass spectrometer using electrospray ionization (ESI) in negative ion mode.

    • Acquire full scan mass spectra to determine the molecular weights of the parent ions. The hydroxylated species will have a mass difference of +16 Da compared to the non-hydroxylated one.

    • Perform tandem MS (MS/MS) on the parent ions. Fragmentation patterns will differ, with the hydroxylated version showing characteristic losses related to the hydroxyl group.

Liposome Preparation and Membrane Fluidity Assay

To assess the impact on membrane properties, the sulfatides can be incorporated into liposomes.

  • Materials: Synthesized sulfatides, 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), cholesterol, fluorescent probe (e.g., Laurdan).

  • Liposome Preparation (Extrusion Method):

    • Mix lipids (DOPC, cholesterol, and either hydroxylated or non-hydroxylated this compound) in a chloroform/methanol solution.

    • Dry the lipid mixture under a stream of nitrogen to form a thin film.

    • Hydrate the lipid film with a buffer solution to form multilamellar vesicles.

    • Extrude the vesicle suspension through a polycarbonate membrane with a defined pore size to form unilamellar vesicles.

  • Membrane Fluidity Measurement (Laurdan GP):

    • Incorporate the fluorescent probe Laurdan into the liposomes during preparation.

    • Measure the fluorescence emission spectra of Laurdan at two different wavelengths (e.g., 440 nm and 490 nm).

    • Calculate the Generalized Polarization (GP) value. A higher GP value indicates lower membrane fluidity. It is expected that liposomes containing hydroxylated this compound will exhibit a higher GP value.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

Sulfatide_Synthesis_Workflow cluster_synthesis General Sulfatide Synthesis Psychosine Psychosine Acylation Acylation Psychosine->Acylation Fatty_Acyl_Chloride Dodecanoyl Chloride (Non-Hydroxylated) Fatty_Acyl_Chloride->Acylation Hydroxylated_Fatty_Acid 2-Hydroxydodecanoic Acid (Hydroxylated) Hydroxylated_Fatty_Acid->Acylation N_Acyl_Psychosine N-Dodecanoyl-Psychosine (or Hydroxylated form) Acylation->N_Acyl_Psychosine Sulfation Sulfation N_Acyl_Psychosine->Sulfation Sulfatide This compound (Hydroxylated or Non-Hydroxylated) Sulfation->Sulfatide

Caption: General workflow for the synthesis of hydroxylated and non-hydroxylated this compound.

Myelin_Stability_Hypothesis Hydroxylated_Sulfatide Hydroxylated This compound Hydrogen_Bonding Increased Intermolecular Hydrogen Bonding Hydroxylated_Sulfatide->Hydrogen_Bonding NonHydroxylated_Sulfatide Non-Hydroxylated This compound Standard_Packing Standard Membrane Packing NonHydroxylated_Sulfatide->Standard_Packing Membrane_Packing Tighter Membrane Packing Hydrogen_Bonding->Membrane_Packing Myelin_Stability Enhanced Myelin Sheath Stability Membrane_Packing->Myelin_Stability Baseline_Stability Baseline Myelin Sheath Stability Standard_Packing->Baseline_Stability Protein_Interaction_Model cluster_membrane Cell Membrane Protein Membrane Protein (e.g., Receptor) Signaling_Cascade_H Altered Signaling Pathway Protein->Signaling_Cascade_H Signaling_Cascade_NH Baseline Signaling Pathway Protein->Signaling_Cascade_NH Hydroxylated_Sulfatide Hydroxylated Sulfatide Hydroxylated_Sulfatide->Protein Stronger/Specific Interaction (H-Bond) NonHydroxylated_Sulfatide Non-Hydroxylated Sulfatide NonHydroxylated_Sulfatide->Protein Standard Interaction

References

Navigating N-Dodecanoyl-sulfatide Quantification: A Comparative Guide to Leading Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of sulfatides (B1148509), particularly N-Dodecanoyl-sulfatide, accurate and robust quantification is paramount. This guide provides a comprehensive comparison of two prominent analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This objective overview, supported by experimental data, will assist in selecting the most suitable method for your research needs.

At a Glance: Performance Comparison

The following table summarizes the key quantitative performance metrics for the two primary methods of this compound quantification.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Principle Chromatographic separation followed by mass-based detection and fragmentation.Co-crystallization with a matrix and ionization by a laser, followed by mass analysis based on time-of-flight.
Sample Throughput High, with run times typically under 15 minutes per sample.[1]Moderate, requires sample spotting and crystallization.
Limit of Quantification (LOQ) High sensitivity, with LOQs reported as low as 0.1 ng/mL[1] and 8 pmol/mL.[2]Sensitive, with a reported linear range starting from 2 pmol.[3]
Linearity Excellent, with a linear response often observed over a wide concentration range (e.g., y = 2.518x; r² = 0.995).[2]Good linearity reported between 2 pmol and 1 nmol (regression coefficient r > 0.95).[3]
Specificity High, due to both chromatographic separation and specific mass transitions (MRM).Can be lower than LC-MS/MS due to potential matrix interferences, though specificity is enhanced by MS analysis.
Reproducibility High, with intra- and inter-batch coefficients of variation (CV) typically ≤ 8% and ≤ 12%, respectively.[1]Dependent on sample preparation and crystal homogeneity.
Sample Types Versatile, applicable to a wide range of biological matrices including plasma, urine, tissues, and cells.[2][4][5]Primarily demonstrated for serum.[3]

In-Depth Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is a cornerstone in lipidomics for its high sensitivity and specificity in quantifying sulfatides from complex biological samples.[2][4][5]

1. Sample Preparation: Lipid Extraction

A crucial step for accurate quantification is the efficient extraction of sulfatides from the biological matrix. The Folch method or a modified Bligh-Dyer extraction are commonly employed.

  • For Plasma/Serum:

    • To 50 µL of plasma, add an internal standard (e.g., N-octadecanoyl-D3-sulfatide).[2]

    • Add a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727) and vortex thoroughly.[6]

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the extract under a stream of nitrogen.[7]

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol).[2]

  • For Tissues:

    • Homogenize the tissue sample in a suitable buffer.

    • Perform lipid extraction as described for plasma, adjusting solvent volumes based on tissue weight.[7]

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)

To reduce matrix effects and improve sensitivity, an SPE cleanup step can be incorporated.[2]

  • Condition a silica (B1680970) SPE cartridge with methanol followed by chloroform.

  • Load the reconstituted lipid extract onto the cartridge.

  • Wash with chloroform to remove neutral lipids.

  • Elute the sulfatide fraction with a mixture of chloroform and methanol.

  • Dry the eluted fraction and reconstitute for analysis.

3. Chromatographic Separation

Ultra-high performance liquid chromatography (UHPLC) is often preferred for its high resolution and speed.[1][8]

  • Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used.[9]

  • Mobile Phase: A typical gradient elution involves a binary solvent system, such as:

    • Mobile Phase A: Acetonitrile/water with an additive like ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile with the same additive.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

4. Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for quantification.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transition: The precursor ion for sulfatides is the deprotonated molecule [M-H]⁻. The characteristic product ion resulting from collision-induced dissociation is the sulfate (B86663) headgroup at m/z 96.9.[2] Therefore, the transition monitored is [M-H]⁻ → 96.9. For this compound, the specific precursor ion would be monitored.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

This technique offers a different approach, particularly for higher-throughput screening of serum samples.[3]

1. Sample Preparation: Saponification and Extraction

  • Extract total lipids from 100 µL of serum using a mixture of n-hexane:isopropanol (3:2, v/v).[3]

  • Perform saponification on the lipid extract to convert the sulfatide to its lyso form.[3] This step simplifies the mass spectrum by converting different fatty acyl chain variants into a single molecular species.

  • Add a suitable internal standard, such as hydrogenated N-acetyl lysosulfatide.[3]

2. MALDI Plate Spotting

  • Mix the prepared sample with a MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid).

  • Spot the mixture onto a MALDI target plate and allow it to dry, forming co-crystals of the analyte and matrix.

3. Mass Spectrometric Analysis

  • The MALDI target plate is inserted into the mass spectrometer.

  • A laser is fired at the sample spot, causing desorption and ionization of the analyte.

  • The ions are accelerated into the time-of-flight analyzer, and their mass-to-charge ratio is determined based on their flight time.

  • Quantification is achieved by comparing the peak height or area of the analyte to that of the internal standard.[3]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both quantification methods.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (e.g., Folch) Sample->Extraction SPE Solid-Phase Extraction (Optional Cleanup) Extraction->SPE Drydown Dry & Reconstitute SPE->Drydown LC UHPLC Separation (C18 or HILIC) Drydown->LC MS Tandem MS Detection (MRM, ESI-) LC->MS Data Data Analysis (Quantification) MS->Data MALDI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Serum Sample Extraction Lipid Extraction Sample->Extraction Saponification Saponification to Lyso-sulfatide Extraction->Saponification Spotting MALDI Plate Spotting with Matrix Saponification->Spotting MS MALDI-TOF MS Analysis Spotting->MS Data Data Analysis (Quantification) MS->Data

References

Synthetic vs. Natural N-Dodecanoyl-sulfatide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of N-Dodecanoyl-sulfatide, a crucial sphingolipid in numerous biological processes. This guide provides an objective comparison of synthetic versus natural forms, supported by available experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their work.

Unveiling the Biological Significance of Sulfatides (B1148509)

Sulfatides, or 3-O-sulfogalactosylceramides, are a class of sulfated glycosphingolipids abundantly found in the nervous system, particularly in the myelin sheath, but also present in various other tissues like the kidneys, pancreas, and gastrointestinal tract.[1][2] These molecules are not passive structural components; they are active participants in a wide array of cellular processes.

The biological functions of sulfatides are diverse and impactful, ranging from myelin maintenance and nerve impulse conduction to immune responses and host-pathogen interactions.[1][3][4] Alterations in sulfatide metabolism have been implicated in several pathological conditions, including demyelinating diseases like metachromatic leukodystrophy, as well as roles in diabetes, cancer, and viral infections.[4][5]

The specific fatty acid chain attached to the ceramide backbone of the sulfatide molecule can vary, leading to a diversity of sulfatide species.[6] This structural heterogeneity is thought to be crucial for the specific functions of sulfatides in different cellular microenvironments.[6] Natural sulfatides exist as a mixture of these different species, whereas synthetic sulfatides are typically homogenous, consisting of a single, defined molecular structure.[7] This distinction is a key consideration for researchers when choosing between natural and synthetic sources.

Tabulated Overview of Sulfatide Functions and Interactions

To provide a clear and concise summary of the extensive roles of sulfatides, the following tables consolidate their key biological functions and known protein interactions.

Table 1: Key Biological Functions of Sulfatides

Biological ProcessDescriptionKey References
Myelin Maintenance Essential for the formation and stability of the myelin sheath surrounding axons, crucial for proper nerve conduction.[8][9][8][9]
Nerve Impulse Conduction Plays a role in the clustering of ion channels at the nodes of Ranvier, facilitating rapid nerve impulse transmission.[4]
Immune System Modulation Acts as a lipid antigen presented by CD1 molecules to activate specific T cells, thereby influencing immune responses.[1][4][1][4]
Host-Pathogen Interactions Can serve as a receptor for various viruses and bacteria, mediating their attachment to host cells.[3][4][3][4]
Hemostasis and Thrombosis Involved in platelet aggregation and the coagulation cascade.[4]
Insulin (B600854) Secretion The C16:0 isoform is found in pancreatic β-cells and is implicated in insulin trafficking.[4]
Inhibition of Axon Outgrowth Acts as a myelin-associated inhibitor of central nervous system axon outgrowth, a consideration in nerve regeneration research.[10][10]

Table 2: Proteins Known to Interact with Sulfatides

ProteinFunctionMode of InteractionKey References
Myelin and lymphocyte protein (MAL) Involved in the vesicular transport of myelin components, including sulfatide, to the myelin membrane.Association within lipid rafts.[4]
P-selectin A cell adhesion molecule on platelets and endothelial cells involved in inflammation and thrombosis.Direct binding, important for stable platelet adhesion.[4]
L-selectin A cell adhesion molecule on leukocytes.Sulfatide can trigger inflammatory responses through an L-selectin-dependent mechanism.
CD1d A molecule that presents lipid antigens to natural killer T (NKT) cells.Binds sulfatide for presentation to NKT cells.
Disabled-2 (Dab2) An adaptor protein involved in endocytosis and platelet function.Binds to sulfatide via a specific sulfatide-binding motif.[1][1]
α-synuclein A protein implicated in Parkinson's disease.Can bind to a range of sphingolipids, including sulfatide.[1][2][1][2]
Mesencephalic astrocyte-derived neurotrophic factor (MANF) A neurotrophic factor.The N-terminal domain binds to sulfatides.[11][11]

Metabolic Pathways of Sulfatide

The synthesis and degradation of sulfatides are tightly regulated processes involving a series of enzymatic steps occurring in different cellular compartments.

Sulfatide Biosynthesis

The de novo synthesis of sulfatide begins in the endoplasmic reticulum and concludes in the Golgi apparatus.[5][12] The key enzymes involved are:

  • Ceramide Galactosyltransferase (CGT) : Catalyzes the transfer of galactose from UDP-galactose to ceramide, forming galactosylceramide (GalCer).[5][13]

  • Cerebroside Sulfotransferase (CST) : Transfers a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3'-hydroxyl group of the galactose moiety of GalCer, yielding sulfatide.[5][13]

Sulfatide_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT (+ UDP-Galactose) Sulfatide Sulfatide GalCer->Sulfatide CST (+ PAPS)

Sulfatide Biosynthesis Pathway
Sulfatide Degradation

The catabolism of sulfatide occurs in the lysosomes and involves the following key components:

  • Arylsulfatase A (ASA) : This enzyme hydrolyzes the sulfate group from sulfatide.[3][5]

  • Saposin B (SapB) : A sphingolipid activator protein that is essential for presenting sulfatide to ASA for degradation.[5][12]

A deficiency in ASA or SapB leads to the accumulation of sulfatide, causing the lysosomal storage disorder metachromatic leukodystrophy (MLD).[4][5]

Sulfatide_Degradation cluster_Lysosome Lysosome Sulfatide Sulfatide GalCer Galactosylceramide (GalCer) Sulfatide->GalCer Arylsulfatase A (ASA) + Saposin B

Sulfatide Degradation Pathway

Experimental Protocols and the Use of Synthetic Sulfatides

Synthetic sulfatides play a critical role in research, offering a homogenous and well-defined tool to investigate the specific functions of this lipid.

Use of Synthetic Sulfatide as an Internal Standard in Mass Spectrometry

Objective: To accurately quantify sulfatide levels in biological samples, such as urine, for the diagnosis and monitoring of metachromatic leukodystrophy.[7][14]

Methodology:

  • Synthesis of a Non-physiological Sulfatide: A sulfatide with a fatty acid chain not typically found in humans (e.g., C17) is synthesized.[7][14] This ensures that it does not interfere with the measurement of endogenous sulfatides.

  • Sample Preparation: A known amount of the synthetic sulfatide internal standard is added to the biological sample (e.g., urine extract).

  • Mass Spectrometry Analysis: The sample is analyzed by mass spectrometry (e.g., MALDI-TOF MS).[6]

  • Quantification: The signal intensity of the endogenous sulfatides is compared to the signal intensity of the known amount of the synthetic internal standard, allowing for precise quantification.

In Vitro Neurite Outgrowth Inhibition Assay

Objective: To investigate the inhibitory effect of sulfatide on the growth of central nervous system axons.[10]

Methodology:

  • Substrate Preparation: Purified synthetic sulfatides with defined fatty acid chains (e.g., N-tetracosanoyl-sulfatide and N-palmitoyl-sulfatide) are coated onto culture plates.[10]

  • Cell Culture: Retinal ganglion cells (RGCs) are cultured on the sulfatide-coated plates.[10]

  • Analysis: Neurite outgrowth is measured and compared to control conditions (e.g., plates coated with a solvent control).[10]

  • Specificity Controls: To determine the structural requirements for the inhibitory effect, experiments are also performed with related molecules, such as sulfatides lacking the second carbon chain (lyso-sulfatide).[10]

Experimental_Workflow cluster_Preparation Preparation cluster_Application Application cluster_Outcome Outcome Synth_Sulf Synthetic Sulfatide (Defined Structure) MS_Standard Internal Standard in Mass Spectrometry Synth_Sulf->MS_Standard Bioassay Substrate in Biological Assays Synth_Sulf->Bioassay Quantification Accurate Quantification of Natural Sulfatides MS_Standard->Quantification Function Elucidation of Specific Biological Function Bioassay->Function

Experimental Use of Synthetic Sulfatide

Conclusion: Choosing Between Synthetic and Natural Sulfatides

The choice between synthetic and natural this compound depends on the specific research question.

  • Synthetic this compound offers the significant advantage of being a single, highly pure molecular species. This is crucial for studies aiming to elucidate the function of a specific sulfatide isoform, for use as a precise analytical standard, or for structure-function relationship studies.

  • Natural sulfatides , being a heterogeneous mixture of different fatty acid-containing species, may be more representative of the physiological state in certain contexts. Research using natural sulfatides can provide insights into the collective effects of the various isoforms present in a particular tissue or cell type.

Given the lack of direct comparative data, researchers are encouraged to carefully consider the goals of their study when selecting their source of this compound. Future research directly comparing the biological effects of specific synthetic sulfatide isoforms with well-characterized natural sulfatide preparations will be invaluable in further dissecting the complex roles of these essential lipids in health and disease.

References

Validating N-Dodecanoyl-Sulfatide Interactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the nuanced roles of glycosphingolipids, understanding the specific interactions between lipids like N-Dodecanoyl-sulfatide (C12-sulfatide) and proteins is paramount. This guide provides a comparative analysis of sulfatide-protein interactions, supported by experimental data, detailed protocols for validation, and visualizations of key pathways and workflows. We will explore the binding of sulfatides (B1148509) to specific proteins and compare these interactions with alternatives, such as sulfatides bearing different acyl chain lengths or the precursor molecule, galactosylceramide (GalCer).

Performance Comparison: Sulfatide-Protein Binding Affinities

The affinity of a protein for sulfatide is a critical quantitative parameter. The length of the N-acyl chain on the ceramide portion of sulfatide can significantly influence this interaction. Below is a summary of reported dissociation constants (Kd) for various sulfatide-protein interactions, highlighting how changes in the lipid structure can affect binding. A lower Kd value signifies a higher binding affinity.[1][2][3]

Protein TargetLigandDissociation Constant (Kd)Experimental MethodKey Findings
P-selectin Sulfatide Liposomes8.4 - 57 nM[4]ELISA-based liposome (B1194612) binding assayBinding affinity increases with higher sulfatide density on the liposome surface.[4]
Toll-Like Receptor 4 (TLR4)-MD-2 complex (mouse) C12-SulfatideAgonist Activity (Kd not specified)Cellular Assays (TNFα production)Shorter acyl chain sulfatides (C12, C16) act as agonists for the mouse TLR4-MD-2 complex.[5][6]
Toll-Like Receptor 4 (TLR4)-MD-2 complex (mouse) C16-Sulfatide- (Induces dimerization)[5][7]X-ray CrystallographyThree C16-sulfatide molecules bind to the MD-2 hydrophobic pocket, inducing the active dimer conformation.[5][7]
Toll-Like Receptor 4 (TLR4)-MD-2 complex (human) Short-chain sulfatidesAntagonist ActivityCellular AssaysIn contrast to the mouse receptor, short-chain sulfatides act as antagonists for the human TLR4-MD-2 complex.[5]
Neurofascin 155 (NF155) SulfatideHigh Affinity (cooperative binding)Liposome Binding AssaysNF155 binds specifically and directly to sulfatide via multiple sites on its extracellular domain; GalCer shows no binding.[8][9][10][11]
Disulfide HMGB1 Myeloid Differentiation Factor 2 (MD-2)12 nM[12]Surface Plasmon Resonance (SPR)Demonstrates a high-affinity interaction, for comparison within the TLR4 signaling pathway.[12]

Key Experimental Protocols for Validation

Validating the interaction between this compound and a protein of interest requires robust experimental methods. Here, we detail two widely-used techniques: the Protein-Lipid Overlay Assay for initial screening and Surface Plasmon Resonance (SPR) for quantitative kinetic analysis.

Protein-Lipid Overlay Assay

This assay is a straightforward method to screen for protein interactions with a panel of different lipids.[13][14][15][16]

Objective: To qualitatively determine if a protein of interest binds to this compound and other lipids immobilized on a membrane.

Materials:

  • Hybond-C extra or PVDF membrane

  • This compound and other control lipids (e.g., other sulfatides, GalCer, phospholipids)

  • Lipid solvent: 2:1:0.8 methanol:chloroform:water[14]

  • Blocking Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST) containing 3% fatty acid-free Bovine Serum Albumin (BSA).[13][14]

  • Epitope-tagged purified protein of interest (e.g., His-tag, GST-tag)

  • Primary antibody against the epitope tag

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Lipid Spotting: Prepare serial dilutions of this compound and control lipids in the solvent, typically ranging from 1 to 500 pmol/µL.[14] Spot 1 µL of each lipid dilution onto the nitrocellulose membrane. Allow the spots to dry completely at room temperature for at least 1 hour.[14]

  • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.[14]

  • Protein Incubation: Decant the blocking buffer and incubate the membrane with the purified protein of interest (e.g., at a concentration of 1-10 nM) diluted in fresh Blocking Buffer.[14] This incubation is typically performed overnight at 4°C with gentle rocking.[14]

  • Washing: Wash the membrane extensively with TBST (e.g., 10 times over 50 minutes) to remove unbound protein.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-His) diluted in Blocking Buffer for 1 hour at room temperature.[14]

  • Washing: Repeat the washing step as in step 4.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in TBST for 1 hour at room temperature.[14]

  • Final Washes: Wash the membrane a final time with TBST (e.g., 12 times over 1 hour) to minimize background signal.[14]

  • Detection: Apply ECL reagents to the membrane and visualize the signal using a chemiluminescence imaging system. A spot appearing where this compound was spotted indicates an interaction.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time, quantitative analysis of binding kinetics, providing association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).[17][18][19][20][21]

Objective: To quantify the binding affinity and kinetics of the interaction between a protein and this compound.

Principle: One molecule (the ligand, e.g., the protein) is immobilized on a sensor chip. The other molecule (the analyte, e.g., liposomes containing sulfatide) is flowed over the surface. A change in mass on the chip surface upon binding is detected as a change in the refractive index, measured in Resonance Units (RU).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., L1 chip for liposomes, CM5 for protein immobilization)

  • Purified protein of interest

  • Liposomes: Prepare unilamellar vesicles containing a defined molar percentage of this compound and a control lipid mixture (without sulfatide).

  • Running buffer (e.g., HBS-EP buffer, filtered and degassed).

  • Regeneration solution (e.g., 20-50 mM NaOH) to wash the analyte off the chip between injections.[17][21]

Procedure (Liposome Capture Method):

  • Chip Preparation: The L1 sensor chip is prepared to capture liposomes via hydrophobic interactions.

  • Liposome Immobilization: Inject the liposomes containing this compound over one flow cell until a stable baseline is achieved. Inject control liposomes over a reference flow cell.

  • Protein Injection (Analyte): Inject a series of concentrations of the purified protein over both the active and reference flow cells. The binding is measured in real-time as an increase in RU.

  • Dissociation: After the injection, flow the running buffer over the chip to monitor the dissociation of the protein from the liposomes.

  • Regeneration: Inject the regeneration solution to remove any remaining bound protein, preparing the surface for the next injection cycle.

  • Data Analysis: The reference flow cell data is subtracted from the active flow cell data to correct for non-specific binding and bulk refractive index changes. The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd, and Kd).

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex experimental processes and biological signaling. Below are Graphviz visualizations for a typical experimental workflow and a relevant signaling pathway.

G cluster_prep Membrane Preparation cluster_binding Binding & Incubation cluster_detection Detection prep1 Prepare serial dilutions of This compound and controls prep2 Spot 1µL of each lipid dilution onto PVDF membrane prep1->prep2 prep3 Dry membrane at RT for 1 hour prep2->prep3 bind1 Block membrane with 3% BSA in TBST for 1 hour prep3->bind1 bind2 Incubate with purified protein overnight at 4°C bind1->bind2 bind3 Wash membrane with TBST to remove unbound protein bind2->bind3 det1 Incubate with primary Ab (1 hr) bind3->det1 det2 Wash with TBST det1->det2 det3 Incubate with HRP-secondary Ab (1 hr) det2->det3 det4 Final washes with TBST det3->det4 det5 Add ECL reagent and image det4->det5

Caption: Workflow for a Protein-Lipid Overlay Assay.

G cluster_prep Preparation cluster_run SPR Cycle cluster_analysis Data Analysis prep1 Prepare running buffer and regeneration solutions prep2 Prepare analyte: serial dilutions of protein run3 Inject protein sample (Association phase) prep2->run3 prep3 Prepare ligand: sulfatide-containing liposomes run2 Immobilize liposomes on L1 sensor chip prep3->run2 run1 Equilibrate baseline with running buffer run1->run2 run2->run3 run4 Flow running buffer (Dissociation phase) run3->run4 run5 Inject regeneration solution run4->run5 ana1 Subtract reference channel data run4->ana1 run5->run1 Next Cycle ana2 Fit sensorgrams to a kinetic model ana1->ana2 ana3 Calculate ka, kd, and Kd ana2->ana3

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

TLR4_Signaling cluster_receptors Receptor Complex Formation sulfatide This compound (C12-Sulfatide) md2 MD-2 sulfatide->md2 Binds to hydrophobic pocket complex TLR4/MD-2/Sulfatide Dimerized Complex md2->complex tlr4 TLR4 tlr4->complex myd88 MyD88-dependent Pathway complex->myd88 trif TRIF-dependent Pathway complex->trif inflammation Pro-inflammatory Cytokine Production (e.g., TNFα) myd88->inflammation ifn Type I Interferon Production trif->ifn

Caption: Agonistic activation of the mouse TLR4/MD-2 signaling pathway by C12-sulfatide.

References

A Comparative Analysis of N-Dodecanoyl-Sulfatide and Other Myelin-Associated Inhibitors on Axonal Outgrowth

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the inhibitory effects of N-Dodecanoyl-sulfatide and other prominent myelin-associated inhibitors, namely Nogo-A, Myelin-associated glycoprotein (B1211001) (MAG), and Oligodendrocyte myelin glycoprotein (OMgp), on neurite outgrowth. This document is intended for researchers, scientists, and drug development professionals investigating axonal regeneration and potential therapeutic interventions for central nervous system (CNS) injuries.

Executive Summary

In the adult mammalian CNS, the regeneration of axons after injury is severely limited by a number of inhibitory molecules present in the myelin sheath. Understanding the relative potency and mechanisms of action of these inhibitors is crucial for the development of effective regenerative therapies. This guide synthesizes available experimental data to compare this compound, a lipid-based inhibitor, with the well-characterized protein-based inhibitors Nogo-A, MAG, and OMgp. While direct comparative studies using this compound are limited, existing data on other N-acyl sulfatides (B1148509) and the individual inhibitory profiles of each molecule provide valuable insights. All four inhibitors ultimately converge on the activation of the RhoA signaling pathway, a key regulator of cytoskeletal dynamics and a critical target for promoting axonal growth.

Quantitative Comparison of Inhibitory Effects

The following table summarizes the available quantitative data on the inhibitory concentrations of sulfatides, Nogo-A, MAG, and OMgp in neurite outgrowth assays. It is important to note that the experimental conditions, including the neuronal cell type and assay format, can significantly influence the observed inhibitory potency.

InhibitorActive Concentration/IC50Neuronal Cell TypeAssay TypeSource
N-Acyl Sulfatides (general) Significant inhibition at ≥ 1 µ g/coverslip Retinal Ganglion Cells (RGCs)Neurite Outgrowth Assay on Coated Substrate[1]
N-Palmitoyl-sulfatide (C16:0)Similar inhibition to purified brain sulfatidesRetinal Ganglion Cells (RGCs)Neurite Outgrowth Assay on Coated Substrate[1]
N-Tetracosanoyl-sulfatide (C24:0)Similar inhibition to purified brain sulfatidesRetinal Ganglion Cells (RGCs)Neurite Outgrowth Assay on Coated Substrate[1]
Nogo-A Strongly nonpermissive for RGC neuritesRetinal Ganglion Cells (RGCs)Stripe Assay[2]
Potent inhibition at ~100 nMCerebellar Granule CellsNeurite Outgrowth Assay
Myelin-associated glycoprotein (MAG) Dose-dependent inhibition (5-40 nM)Neuro-2a cellsNeurite Outgrowth Assay[3][4]
Potent inhibition at ~100 nMCerebellar Granule CellsNeurite Outgrowth Assay
Oligodendrocyte myelin glycoprotein (OMgp) Potent inhibitor of neurite outgrowthRat cerebellar granule and hippocampal cells, DRG explants, retinal ganglion neurons, NG108 and PC12 cellsVarious Neurite Outgrowth Assays[5]

Note: Direct IC50 values for this compound (C12:0) in comparison to the other inhibitors from a single study are not currently available. However, studies on synthetic sulfatides with varying fatty acid chain lengths (C16 and C24) have shown that the presence of the fatty acid chain is critical for the inhibitory activity, while the specific length may not dramatically alter the potency[1]. This suggests that this compound would also exhibit inhibitory properties.

Experimental Methodologies

Detailed experimental protocols are essential for the replication and comparison of findings. The following table outlines a typical neurite outgrowth assay protocol used to assess the effects of myelin-associated inhibitors.

StepDescription
1. Substrate Preparation Glass coverslips or multi-well plates are coated with a permissive substrate, such as poly-L-lysine followed by laminin, to promote initial neuronal attachment and growth. The myelin-associated inhibitor (e.g., this compound, Nogo-A, MAG, or OMgp) is then coated onto the permissive substrate at various concentrations. For lipid inhibitors like sulfatide, they are typically dissolved in an organic solvent and allowed to dry on the coverslip[1].
2. Neuronal Cell Culture Primary neurons, such as dorsal root ganglion (DRG) neurons, cerebellar granule neurons (CGNs), or retinal ganglion cells (RGCs), or neuronal cell lines like NG108-15 or PC12 cells, are cultured on the prepared substrates[6]. Cells are typically seeded at a low density to allow for individual neurite measurement.
3. Incubation The cultures are maintained in a controlled environment (37°C, 5% CO2) for a period ranging from 24 to 72 hours to allow for neurite extension[1][3].
4. Fixation and Staining After the incubation period, the cells are fixed with paraformaldehyde. To visualize the neurons and their neurites, immunocytochemistry is performed using antibodies against neuronal markers, such as β-III tubulin[3][4]. The cell nuclei may also be counterstained with a fluorescent dye like DAPI.
5. Imaging and Quantification Images of the stained neurons are captured using fluorescence microscopy. The length of the longest neurite or the total neurite length per neuron is measured using image analysis software. The number of neurite-bearing cells can also be quantified[1][3].
6. Data Analysis The quantitative data from different inhibitor concentrations are compared to a control group (permissive substrate only). Dose-response curves can be generated to determine the half-maximal inhibitory concentration (IC50) for each inhibitor[7][8].

Signaling Pathways and Experimental Workflow

The inhibitory signals from this compound, Nogo-A, MAG, and OMgp converge on common intracellular signaling pathways, primarily leading to the activation of RhoA, a small GTPase that regulates actin cytoskeletal dynamics and growth cone collapse.

Myelin_Inhibitor_Signaling cluster_ligands Myelin-Associated Inhibitors cluster_receptors Neuronal Receptors cluster_downstream Downstream Signaling This compound This compound Unknown Receptor Unknown Receptor This compound->Unknown Receptor Nogo-A Nogo-A NgR1/PirB NgR1/PirB Nogo-A->NgR1/PirB MAG MAG MAG->NgR1/PirB OMgp OMgp OMgp->NgR1/PirB RhoA RhoA Unknown Receptor->RhoA p75NTR/TROY p75NTR/TROY NgR1/PirB->p75NTR/TROY LINGO-1 LINGO-1 p75NTR/TROY->LINGO-1 LINGO-1->RhoA ROCK ROCK RhoA->ROCK Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization ROCK->Actin Cytoskeleton Reorganization Growth Cone Collapse & Neurite Outgrowth Inhibition Growth Cone Collapse & Neurite Outgrowth Inhibition Actin Cytoskeleton Reorganization->Growth Cone Collapse & Neurite Outgrowth Inhibition

Caption: Signaling pathways of myelin-associated inhibitors.

The experimental workflow for a typical neurite outgrowth inhibition assay is a multi-step process designed to quantify the impact of these inhibitors on neuronal growth.

Neurite_Outgrowth_Assay_Workflow A Substrate Coating (e.g., Poly-L-lysine, Laminin) B Inhibitor Application (e.g., this compound) A->B C Neuronal Cell Seeding (e.g., DRG neurons) B->C D Incubation (24-72 hours) C->D E Fixation & Immunostaining (e.g., β-III tubulin) D->E F Fluorescence Microscopy E->F G Image Analysis & Quantification (Neurite Length) F->G H Data Analysis (Dose-Response Curves, IC50) G->H

Caption: Experimental workflow for a neurite outgrowth assay.

Conclusion

This compound, along with Nogo-A, MAG, and OMgp, represents a significant barrier to axonal regeneration in the CNS. While their chemical natures differ, their inhibitory actions converge on the RhoA signaling pathway, making this a central target for therapeutic intervention. The data presented in this guide highlight the potent inhibitory nature of these molecules. Further research involving direct, quantitative comparisons of this compound with the protein-based inhibitors under standardized conditions will be invaluable for a more precise understanding of their relative contributions to the inhibitory environment of the CNS and for the rational design of combination therapies to promote neural repair.

References

A Researcher's Guide to Assessing the Specificity of N-Dodecanoyl-Sulfatide Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise detection of specific lipid species is paramount for unraveling complex biological processes and identifying novel therapeutic targets. N-Dodecanoyl-sulfatide, a member of the sulfatide family of glycosphingolipids, is implicated in various neurological functions and diseases. Consequently, antibodies targeting this specific sulfatide variant are valuable research tools. This guide provides a comprehensive comparison of methodologies to assess the specificity of this compound antibodies, offering supporting data and detailed experimental protocols.

Antibody-Based Detection vs. Mass Spectrometry

The assessment of this compound can be broadly approached through two primary methodologies: antibody-based detection and mass spectrometry. Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and throughput.

Antibody-based methods , such as Enzyme-Linked Immunosorbent Assay (ELISA), provide a high-throughput and relatively low-cost approach for detecting the presence and quantity of sulfatides (B1148509). However, a significant challenge lies in the specificity of the antibodies, particularly concerning the acyl chain structure of the sulfatide.

Mass spectrometry (MS)-based lipidomics , on the other hand, offers unparalleled specificity and the ability to distinguish between different sulfatide species, including variations in the acyl chain length and hydroxylation.[1][2] This makes it a powerful tool for detailed lipid profiling.

A direct comparison of these approaches highlights the trade-offs between throughput and specificity. While antibody-based methods are suitable for rapid screening, mass spectrometry is the gold standard for unambiguous identification and quantification of specific sulfatide molecules like this compound.

FeatureAntibody-Based Detection (e.g., ELISA)Mass Spectrometry-Based Lipidomics
Specificity Variable; potential for cross-reactivity with other sulfatides and lipids. Acyl-chain specificity is often not well-characterized.High; can distinguish between different acyl chain variants of sulfatides.
Sensitivity Picogram to nanogram range, dependent on antibody affinity.Femtogram to picogram range, depending on the instrument and method.
Quantification Semi-quantitative to quantitative, requires a standard curve.Highly quantitative, especially with the use of internal standards.
Throughput High; suitable for screening large numbers of samples.Lower; more time-consuming sample preparation and data analysis.
Cost Relatively low cost per sample.Higher initial instrument cost and cost per sample.
Instrumentation Standard laboratory equipment (plate reader).Requires specialized mass spectrometry instrumentation.

Assessing the Specificity of Anti-Sulfatide Antibodies

Given the potential for cross-reactivity, it is crucial to experimentally validate the specificity of any anti-sulfatide antibody. A well-characterized antibody should exhibit high affinity for the target antigen (this compound) and minimal binding to other related lipids.

One study generated and characterized a panel of new anti-sulfatide monoclonal antibodies.[3] The binding intensities of these antibodies to various lipid antigens were determined by lipid microarray. All five antibodies bound strongly to sulfatide, while no binding was detected to a range of other lipids, including GM1, GM3, GD1a, GD1b, GT1a, GQ1b, GD3, cholesterol, dicetyl phosphate (B84403) (DCP), sphingomyelin (B164518) (SM), dipalmitoylphosphatidylcholine (DPPC), phosphatidylcholine (PC), seminolipid (SGPG), and lactosylceramide (B164483) (LM1).[3]

However, it is important to note that anti-sulfatide antibodies, particularly IgM isotypes, are frequently found to cross-react with myelin-associated glycoprotein (B1211001) (MAG).[4][5][6] In one study of patients with peripheral neuropathy, high titers of anti-sulfatide IgM antibodies were found in 39 patients, 33 of whom (85%) also had anti-MAG IgM antibodies.[5] Another study also reported weak cross-reactivity between anti-MAG and anti-sulfatide antibodies in a small number of patients.[6] Furthermore, some anti-sulfatide antibodies have been shown to cross-react with chondroitin (B13769445) sulfate (B86663) C.[7]

The clinical utility of anti-sulfatide antibodies as diagnostic markers for neurological disorders is still debated due to their presence in both autoimmune and non-autoimmune diseases, highlighting the need for careful specificity assessment.[8]

Experimental Protocols

This protocol is adapted for the assessment of antibody binding to a specific lipid antigen coated on an ELISA plate. A key step for hydrophobic molecules like sulfatides is the coating procedure.

Materials:

  • This compound

  • Other lipids for cross-reactivity testing (e.g., other sulfatide acyl chain variants, gangliosides, phospholipids)

  • 96-well ELISA plates (polystyrene)

  • Chloroform and Ethanol

  • Phosphate Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (the anti-N-Dodecanoyl-sulfatide antibody to be tested)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Antigen Coating:

    • Dissolve this compound and other control lipids in a chloroform:ethanol (1:9, v/v) mixture to a final concentration of 1-2 µg/mL.[9]

    • Add 50 µL of the lipid solution to each well of the ELISA plate.

    • Evaporate the solvent by air-drying in a fume hood or with a stream of warm air.[9]

  • Blocking:

    • Wash the wells twice with PBS.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).

    • Dilute the primary antibody in blocking buffer to the desired concentration.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for at least 5 hours at 4°C for optimal binding.[10]

  • Secondary Antibody Incubation:

    • Wash the wells three times with PBST.

    • Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells five times with PBST.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

While a detailed protocol for mass spectrometry is beyond the scope of this guide, the general workflow provides a comparison to the antibody-based approach.

General Workflow:

  • Lipid Extraction: Lipids are extracted from the sample (e.g., tissue, cells, biofluids) using organic solvents.

  • Chromatographic Separation: The extracted lipids are separated based on their physicochemical properties using liquid chromatography (LC).

  • Mass Spectrometric Analysis: The separated lipids are ionized and their mass-to-charge ratio is measured. Tandem mass spectrometry (MS/MS) can be used to fragment the molecules for structural elucidation, allowing for the precise identification of the fatty acid chain.[1]

  • Data Analysis: The resulting data is processed to identify and quantify the different sulfatide species present in the sample.

Visualizing Experimental Workflows and Biological Pathways

To better understand the experimental process and the biological context of this compound, the following diagrams are provided.

ELISA_Workflow cluster_coating Antigen Coating cluster_assay Immunoassay A Dissolve this compound in Chloroform:Ethanol B Add to ELISA Plate A->B C Evaporate Solvent B->C D Block Non-specific Sites C->D E Add Primary Antibody (Anti-Sulfatide) D->E F Add HRP-conjugated Secondary Antibody E->F G Add TMB Substrate F->G H Add Stop Solution G->H I Read Absorbance at 450 nm H->I

ELISA workflow for assessing antibody specificity.

Sulfatide_Pathway cluster_synthesis Sulfatide Synthesis & Function cluster_function Myelin Sheath Maintenance cluster_degradation Degradation Cer Ceramide GalCer Galactosylceramide Cer->GalCer CGT Sulfatide Sulfatide (e.g., this compound) GalCer->Sulfatide PAPS Myelin Myelin Stability Sulfatide->Myelin IonChannel Ion Channel Clustering (Na+, K+) Sulfatide->IonChannel Paranode Paranodal Junction Formation Sulfatide->Paranode Sulfatide_d Sulfatide CST CST (Cerebroside Sulfotransferase) CST->GalCer CST->Sulfatide Lysosome Lysosome GalCer_d Galactosylceramide Lysosome->GalCer_d Sulfate Sulfate Lysosome->Sulfate ASA Arylsulfatase A ASA->Sulfatide_d Sulfatide_d->Lysosome

Role of sulfatides in the nervous system.

References

comparative lipidomics of N-Dodecanoyl-sulfatide in healthy vs. diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-Dodecanoyl-sulfatide levels and roles in healthy versus diseased tissues, based on current scientific literature. Due to a lack of specific quantitative data for this compound (C12:0), this guide incorporates data on other short-chain and relevant sulfatide species as a proxy to infer potential trends and functional significance.

Quantitative Data Summary

Direct quantitative comparisons of this compound in healthy versus diseased tissues are limited in published literature. However, studies on other sulfatide species provide insights into how sulfatide levels can be altered in pathological conditions.

Tissue/Disease StateSulfatide Species AnalyzedObservation in Diseased TissueReference
Ovarian Cancer Total Sulfatides (B1148509) (including C16:0, C24:0, C24:1)Significantly higher levels in malignant tissues compared to benign tissues.[1]
Preclinical Alzheimer's Disease Total Sulfatides (including N-24:0 and N-(OH)24:0)Significantly lower levels in preclinical AD brain tissue compared to controls.
Metachromatic Leukodystrophy (MLD) - Mouse Model C16:0 Sulfatide (a short-chain sulfatide)Increased levels in plasma of ASA knockout mice compared to wild-type.[1]
Renal Cell Carcinoma Sulfatides with hydroxylated fatty acylsDecreased concentrations in plasma and urine of RCC patients.
Multiple Sclerosis (Relapsing-Remitting) C18:0 and C24:1 SulfatidesPlasma levels positively correlated with the Expanded Disability Status Scale.

Experimental Protocols

The following is a generalized, yet detailed, methodology for the comparative lipidomic analysis of this compound based on established protocols for sulfatide quantification.

Sample Preparation and Lipid Extraction
  • Tissue Homogenization: Tissues (e.g., brain, tumor) are weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Lipid Extraction: Lipids are extracted from the homogenate using a modified Bligh-Dyer or Folch method. A common solvent system is chloroform:methanol (2:1, v/v).

  • Internal Standard: A known amount of a suitable internal standard (e.g., a deuterated or ¹³C-labeled sulfatide with a different chain length) is added to each sample prior to extraction for accurate quantification.

  • Phase Separation: After vortexing and centrifugation, the lower organic phase containing the lipids is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., methanol).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography system equipped with a C18 or a similar reversed-phase column. A gradient elution with solvents such as water, acetonitrile, and methanol, often with additives like formic acid or ammonium (B1175870) formate, is used to separate the different lipid species. Shorter-chain sulfatides like this compound will have shorter retention times compared to their long-chain counterparts.[1]

  • Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in negative ion mode.

  • Quantification: Quantification is typically performed using Multiple Reaction Monitoring (MRM). The transition from the precursor ion (the molecular ion of this compound) to a specific product ion (e.g., the sulfate (B86663) head group at m/z 97) is monitored. The peak area of the analyte is normalized to the peak area of the internal standard to calculate its concentration.

Signaling Pathways and Experimental Workflows

Sulfatide Biosynthesis and Degradation

Sulfatides are synthesized in the endoplasmic reticulum and Golgi apparatus and are degraded in the lysosomes. Alterations in the activity of the enzymes in this pathway can lead to changes in sulfatide levels observed in various diseases.[2][3]

Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT (UDP-galactose) Sulfatide This compound Galactosylceramide->Sulfatide CST (PAPS) Lysosome Degradation in Lysosome Sulfatide->Lysosome Arylsulfatase A

Caption: Simplified biosynthesis and degradation pathway of sulfatides.

Experimental Workflow for Comparative Lipidomics

The following diagram outlines a typical workflow for a comparative lipidomics study of this compound.

cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Healthy Healthy Tissue Homogenization Homogenization Healthy->Homogenization Diseased Diseased Tissue Diseased->Homogenization Extraction Lipid Extraction (with Internal Standard) Homogenization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification LCMS->Quantification Comparison Statistical Comparison Quantification->Comparison

Caption: Experimental workflow for comparative lipidomics of this compound.

Potential Signaling Role of Short-Chain Sulfatides

While a specific signaling pathway for this compound has not been fully elucidated, evidence suggests that short-chain sulfatides can act as ligands for Toll-like receptor 4 (TLR4), a key player in the innate immune response.[4][5] The binding of a ligand to TLR4 can initiate a signaling cascade leading to the activation of transcription factors like NF-κB and the subsequent expression of inflammatory cytokines.

Sulfatide Short-Chain Sulfatide (e.g., this compound) TLR4 TLR4/MD-2 Complex Sulfatide->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Inflammatory Cytokine Gene Expression Nucleus->Cytokines Transcription

Caption: A potential signaling pathway involving short-chain sulfatides via TLR4 activation.

Conclusion

The comparative lipidomics of this compound is an emerging area of research. While direct evidence is still scarce, the analysis of other sulfatide species suggests that alterations in the levels of this short-chain sulfatide could be significant in the pathophysiology of various diseases, including cancer and neurodegenerative disorders. Further targeted research is necessary to elucidate the specific roles and quantitative changes of this compound in different disease states, which could lead to the discovery of novel biomarkers and therapeutic targets.

References

validating the use of N-Dodecanoyl-sulfatide as a disease biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Dodecanoyl-sulfatide and other sulfatides (B1148509) as disease biomarkers, with a primary focus on Metachromatic Leukodystrophy (MLD). We will delve into the performance of sulfatide analysis in comparison to alternative biomarkers, supported by experimental data and detailed methodologies.

Introduction to Sulfatides and Their Role in Disease

Sulfatides are a class of sulfoglycosphingolipids predominantly found in the myelin sheath of the central and peripheral nervous systems.[1] Their synthesis and degradation are critical for maintaining the integrity and function of myelin.[2] A deficiency in the lysosomal enzyme Arylsulfatase A (ARSA) leads to the accumulation of sulfatides, causing the lysosomal storage disorder Metachromatic Leukodystrophy (MLD).[1] This accumulation is directly linked to the progressive demyelination and severe neurological symptoms characteristic of the disease.[1][2] Consequently, the measurement of sulfatides in biological fluids has emerged as a key biomarker for the diagnosis and monitoring of MLD.[3][4] While various sulfatide species exist, distinguished by the length of their fatty acid chain, this guide will also address the specific relevance of this compound (C12:0).

Comparative Analysis of Biomarkers for Metachromatic Leukodystrophy

The diagnosis of MLD has traditionally relied on measuring ARSA enzyme activity. However, the presence of pseudodeficiencies—benign genetic variations that result in low enzyme activity without clinical symptoms—complicates the interpretation of these results.[3][5] This has necessitated the use of confirmatory biomarkers, with urinary sulfatide analysis being a primary choice.[3][5][6]

BiomarkerSample TypePrincipleAdvantagesDisadvantages
Sulfatides (including this compound) Urine, Plasma, Dried Blood Spots (DBS), Cerebrospinal Fluid (CSF)Direct measurement of accumulated substrateHigh specificity for MLD, distinguishes from ARSA pseudodeficiency, potential for monitoring disease progression and therapeutic response.[3][4][5]Plasma levels may not consistently correlate with disease severity in all MLD subtypes.[7]
Arylsulfatase A (ARSA) Enzyme Activity Leukocytes, Fibroblasts, Dried Blood Spots (DBS)Measurement of deficient enzyme functionWell-established primary screening method.High frequency of pseudodeficiency alleles can lead to false positives, requiring confirmatory testing.[3][5]
Lysosulfatide Plasma, CSF, Sural NerveMeasurement of a cytotoxic deacylated sulfatide metaboliteCorrelates with severity of neuropathy.[1]Less commonly measured than sulfatides.
Genetic Testing (ARSA gene sequencing) Blood, SalivaIdentification of disease-causing mutationsDefinitive diagnosis.May not always predict disease phenotype or severity.

Quantitative Performance Data:

The quantification of sulfatides, particularly in urine, offers a clear distinction between MLD patients and healthy controls or individuals with ARSA pseudodeficiency.

AnalyteSample TypePatient PopulationFold Increase vs. Controls (approx.)Reference
Total SulfatidesUrineMLD47.5-fold[3][8]
Total SulfatidesDried Blood Spots (DBS)Early-onset MLDup to 23.2-fold[9]
Total SulfatidesDried Blood Spots (DBS)Late-onset MLDup to 5.1-fold[9]
C18:0 SulfatidePlasmaMLDSignificantly elevated (Control: <10 pmol/mL; MLD: 12-196 pmol/mL)[4]

While specific quantitative data for this compound (C12:0) as a primary biomarker is not as extensively reported as for longer-chain sulfatides (e.g., C16:0, C18:0, C24:0), it is a crucial component in the analytical methodology. C12:0 sulfatide is frequently used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of other sulfatide species.[1][10] This underscores its importance in the validation and reliability of sulfatide biomarker measurements.

Signaling Pathways and Experimental Workflows

Sulfatide Metabolism Pathway

The accumulation of sulfatides in MLD is a direct consequence of a defect in their degradation pathway. The following diagram illustrates the key steps in sulfatide synthesis and degradation.

Sulfatide Metabolism Pathway Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT Sulfatide Sulfatide Galactosylceramide->Sulfatide CST Lysosome Lysosome Sulfatide->Lysosome Degradation Pathway Degraded_Products Degraded Products Lysosome->Degraded_Products ARSA ARSA_Deficiency ARSA Deficiency in MLD (Block in Degradation)

Caption: Simplified pathway of sulfatide synthesis and degradation.

Molecular Mechanism of Sulfatide-Induced Demyelination

The accumulation of sulfatides in oligodendrocytes and Schwann cells disrupts myelin maintenance and axonal integrity. One proposed mechanism involves the alteration of the plasma membrane environment, affecting the localization and function of crucial proteins involved in myelin-axon interactions, such as neurofascin 155 (NF155).[11] This disruption can trigger downstream signaling events leading to demyelination and neuroinflammation.

Sulfatide Accumulation and Demyelination Sulfatide_Accumulation Sulfatide Accumulation (MLD) Membrane_Disruption Myelin Membrane Disruption Sulfatide_Accumulation->Membrane_Disruption NF155_Alteration Altered NF155 Localization/Function Membrane_Disruption->NF155_Alteration Myelin_Axon_Disruption Disruption of Myelin-Axon Interaction NF155_Alteration->Myelin_Axon_Disruption Demyelination Demyelination Myelin_Axon_Disruption->Demyelination Neuroinflammation Neuroinflammation Myelin_Axon_Disruption->Neuroinflammation

Caption: Proposed mechanism of sulfatide-induced demyelination.

Experimental Workflow for Sulfatide Quantification

The gold standard for quantifying sulfatides in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the measurement of various sulfatide species.

LC-MS/MS Workflow for Sulfatide Analysis Sample Biological Sample (Plasma, Urine, DBS) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction SPE Solid Phase Extraction (SPE) (Optional Cleanup) Extraction->SPE LC_Separation UPLC/HPLC Separation (Reversed-Phase) SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for sulfatide quantification by LC-MS/MS.

Experimental Protocols

Quantification of Sulfatides in Plasma by LC-MS/MS

This protocol provides a detailed methodology for the quantification of sulfatide species in human plasma.

1. Materials and Reagents:

  • Plasma samples

  • Chloroform, Methanol, Water (HPLC grade)

  • Internal Standard: this compound (C12:0) or other deuterated sulfatide standard

  • LC-MS/MS system (e.g., Waters ACQUITY UPLC coupled to a Xevo TQ mass spectrometer)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

2. Sample Preparation (Lipid Extraction):

  • To 50 µL of plasma, add a known amount of the internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

    • Gradient: A linear gradient from 60% to 100% Mobile Phase B over 8 minutes, followed by a wash and re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 55°C

    • Injection Volume: 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor the precursor to product ion transitions for each sulfatide species and the internal standard. A common product ion for sulfatides is m/z 96.9 (HSO4-).

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

4. Data Analysis:

  • Quantify the concentration of each sulfatide species by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of sulfatide standards.

Conclusion

The measurement of sulfatides, including the use of this compound as an internal standard, provides a robust and specific method for the diagnosis of Metachromatic Leukodystrophy. The quantitative analysis of sulfatides by LC-MS/MS is a powerful tool that complements traditional enzyme activity assays, particularly in cases of ARSA pseudodeficiency. The continued refinement of these analytical methods and the exploration of specific sulfatide profiles hold promise for improving the diagnosis, monitoring of disease progression, and assessment of therapeutic efficacy for MLD and potentially other related disorders.

References

Safety Operating Guide

Proper Disposal of N-Dodecanoyl-sulfatide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Dodecanoyl-sulfatide in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safety and regulatory compliance. The following protocols are based on available safety data for similar compounds and general laboratory waste management principles, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Skin and Body Laboratory coat
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be approached with caution, treating it as a potentially hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • All waste materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., pipette tips, vials), must be collected and segregated from general laboratory waste.

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

Step 2: Containerization

  • Use a dedicated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.

  • The label should include:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Harmful Solid," "Irritant")

    • Accumulation start date

Step 3: Waste Collection and Storage

  • Solid waste, such as contaminated gloves and paper towels, should be placed in the designated hazardous waste container.

  • Liquid waste, if this compound has been dissolved in a solvent, should be collected in a separate, compatible, and labeled hazardous waste container for liquids.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Step 4: Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat A->B C Is the waste solid or liquid? B->C D Solid Waste: - Contaminated labware - Unused solid compound C->D Solid E Liquid Waste: - Solutions containing the compound C->E Liquid F Place in a labeled, sealed hazardous solid waste container. D->F G Place in a labeled, sealed hazardous liquid waste container. E->G H Store in a designated hazardous waste accumulation area. F->H G->H I Contact Environmental Health & Safety (EHS) for pickup and disposal. H->I J End: Proper Disposal Complete I->J

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on the best available data for similar compounds. It is essential to consult your institution's specific waste disposal guidelines and the full Safety Data Sheet if one becomes available. Always prioritize safety and environmental responsibility in the laboratory.

References

Essential Safety and Logistical Information for Handling N-Dodecanoyl-sulfatide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment

Based on the hazard profile of analogous compounds, N-Dodecanoyl-sulfatide should be handled with care, assuming it may be a flammable solid, harmful if swallowed or inhaled, and capable of causing skin and serious eye irritation.[1][2][3][4] A thorough risk assessment should be conducted before commencing any work.

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, drawing from general laboratory safety standards.[5][6][7]

PPE CategorySpecification and Use
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[7][8] For splash hazards, chemical safety goggles and a face shield should be worn.[7][8][9]
Hand Protection Disposable nitrile gloves are recommended for incidental contact.[7] For prolonged handling or direct contact, consider double-gloving or using heavier-duty chemical-resistant gloves.[7]
Body Protection A laboratory coat is mandatory to protect personal clothing.[5] For tasks with a higher risk of contamination, a chemically resistant apron or coveralls should be considered.
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or aerosols.[5] If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational and Disposal Plans

A clear, step-by-step plan for the handling and disposal of this compound is critical to maintaining a safe and efficient laboratory environment.

Handling and Storage:

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[5]

  • Weighing and Aliquoting: Handle the solid compound in a chemical fume hood to prevent inhalation of dust. Use appropriate tools to avoid generating static electricity.

  • Solution Preparation: When dissolving in solvents, add the solid to the solvent slowly and stir to avoid splashing.

Disposal Plan: Proper waste management is a legal and ethical responsibility to protect personnel and the environment.[10][11]

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be collected as hazardous chemical waste. Do not mix with general laboratory trash.

  • Waste Containers: Use clearly labeled, leak-proof containers that are compatible with the waste being collected.[11]

  • Aqueous Waste: Aqueous solutions containing this compound should be collected separately from organic solvent waste.

  • Empty Containers: Containers that held this compound should be triple-rinsed with an appropriate solvent; the rinsate must be collected as hazardous waste.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor.[11]

Experimental Workflow and Signaling Pathway

To provide value beyond the product itself, understanding the experimental context is crucial. Below are diagrams illustrating a typical workflow for handling this compound and its biological synthesis pathway.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Weigh this compound b->c d Prepare Solution c->d e Perform Experiment d->e f Segregate Waste e->f g Decontaminate Workspace f->g h Doff PPE g->h

Workflow for Safe Handling of this compound.

Sulfatides are synthesized in the cell through a multi-step process primarily occurring in the endoplasmic reticulum and Golgi apparatus.

G cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus Ceramide Ceramide CGT CGT (Ceramide Galactosyltransferase) Ceramide->CGT UDP-Galactose Galactosylceramide Galactosylceramide CST CST (Cerebroside Sulfotransferase) Galactosylceramide->CST PAPS Sulfatide Sulfatide (e.g., this compound) CGT->Galactosylceramide CST->Sulfatide

Biosynthesis Pathway of Sulfatide.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Dodecanoyl-sulfatide
Reactant of Route 2
N-Dodecanoyl-sulfatide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.